1-(Triisopropylsilyl)pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
tri(propan-2-yl)-pyrrol-1-ylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NSi/c1-11(2)15(12(3)4,13(5)6)14-9-7-8-10-14/h7-13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQURXLBJJNDBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236539 | |
| Record name | N-Triisopropylsilylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87630-35-1 | |
| Record name | N-Triisopropylsilylpyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087630351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Triisopropylsilylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Triisopropylsilyl)pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Silyl-Protected Pyrroles in Modern Synthesis
An In-depth Technical Guide to the Synthesis and Characterization of 1-(Triisopropylsilyl)pyrrole
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. However, the intrinsic reactivity of the pyrrole ring, particularly its propensity for polymerization and non-selective electrophilic attack, presents significant challenges in multi-step syntheses.[1] To overcome these hurdles, synthetic chemists employ protecting groups for the pyrrole nitrogen. These groups serve a dual purpose: they temper the ring's reactivity and can sterically direct subsequent functionalization.[2]
Among the various N-protecting groups, silyl ethers, and specifically the 1-(triisopropylsilyl) (TIPS) group, have emerged as exceptionally valuable tools.[3] The TIPS group offers a compelling combination of high thermal and chemical stability, excellent solubility in organic solvents, and, most critically, substantial steric bulk.[4][5][6] This steric hindrance is the cornerstone of its synthetic utility, effectively blocking the electronically favored α-positions (C2, C5) of the pyrrole ring and directing electrophilic substitution reactions with high regioselectivity to the β-position (C3).[7] This guide provides a comprehensive overview of the synthesis, characterization, and strategic application of this compound (TIPS-pyrrole), a key intermediate for accessing a diverse array of 3-substituted pyrroles.
Part 1: Synthesis of this compound
The synthesis of TIPS-pyrrole is fundamentally a nucleophilic substitution reaction. It proceeds via the deprotonation of the weakly acidic N-H proton of pyrrole to form the nucleophilic pyrrolide anion, which subsequently attacks an electrophilic silicon source, triisopropylsilyl chloride (TIPSCl).
Reaction Mechanism and Rationale
-
Deprotonation: The N-H proton of pyrrole has a pKa of approximately 17.5, necessitating the use of a strong base for efficient deprotonation.[8] Common choices include sodium hydride (NaH), which offers the advantage of producing non-nucleophilic byproducts (H₂ gas), or organolithium reagents like n-butyllithium (n-BuLi). The choice of an anhydrous, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether is crucial to prevent the immediate quenching of the base and the highly reactive pyrrolide anion.[9]
-
Silylation: The resulting pyrrolide anion acts as a potent nucleophile, readily attacking the electrophilic silicon atom of TIPSCl. This step forms the stable N-Si bond and liberates a chloride ion. The reaction is typically driven to completion by the formation of a stable salt (e.g., NaCl or LiCl).
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure and should be performed by qualified personnel using appropriate safety precautions.
Reagents & Equipment:
-
Pyrrole (distilled)
-
Sodium hydride (60% dispersion in mineral oil)
-
Triisopropylsilyl chloride (TIPSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet, ice bath
-
Rotary evaporator and vacuum distillation apparatus
Procedure:
-
Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (e.g., 4.4 g, 110 mmol, 1.1 eq) from which the mineral oil has been washed with anhydrous hexanes. The flask is flushed with nitrogen, and anhydrous THF (200 mL) is added via cannula.
-
Deprotonation: The resulting suspension is cooled to 0 °C in an ice bath. A solution of freshly distilled pyrrole (e.g., 6.71 g, 100 mmol, 1.0 eq) in anhydrous THF (50 mL) is added dropwise from the dropping funnel over 30 minutes. The reaction is stirred at 0 °C for an additional hour, during which time hydrogen gas evolution should be observed.
-
Silylation: Triisopropylsilyl chloride (e.g., 21.3 g, 110 mmol, 1.1 eq) is added dropwise to the cold suspension over 30 minutes.
-
Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up: The reaction is carefully quenched by slow, dropwise addition of saturated aqueous NH₄Cl (50 mL) while cooling in an ice bath. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 100 mL).
-
Purification: The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Isolation: The crude product is purified by vacuum distillation (boiling point: 78 °C at 0.4 mmHg) to yield this compound as a clear, colorless liquid.[10][11]
Caption: Experimental workflow for the synthesis of TIPS-pyrrole.
Part 2: Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The physical properties and spectroscopic data are well-established.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₅NSi | [12][13] |
| Molecular Weight | 223.43 g/mol | [11][12] |
| Appearance | Clear, colorless liquid | [10][13][14] |
| Boiling Point | 78 °C / 0.4 mmHg | [10][11] |
| Density | 0.904 g/mL at 25 °C | [10][11] |
| Refractive Index (n²⁰/D) | 1.492 | [10][11] |
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides unambiguous confirmation of the structure. The symmetry of the pyrrole ring and the TIPS group leads to a simple, clean spectrum.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| α-H (C2, C5) | ~6.79 | t (triplet) | 2H | ~2.2 |
| β-H (C3, C4) | ~6.31 | t (triplet) | 2H | ~2.2 |
| Si-CH(CH₃)₂ | ~1.45 | sept (septet) | 3H | ~7.5 |
| Si-CH(CH₃)₂ | ~1.10 | d (doublet) | 18H | ~7.5 |
Note: Spectra are typically recorded in CDCl₃. Data sourced from ChemicalBook.[15]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Assignment | Chemical Shift (δ, ppm) |
| α-C (C2, C5) | ~122.5 |
| β-C (C3, C4) | ~112.0 |
| Si-CH(CH₃)₂ | ~18.5 |
| Si-CH(CH₃)₂ | ~11.5 |
Infrared (IR) Spectroscopy
The most telling feature in the IR spectrum is the absence of the N-H stretching band (typically found around 3400 cm⁻¹) present in the starting pyrrole. Key absorptions for the product include:
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3100-3000 | Aromatic C-H stretch | Medium |
| ~2940-2860 | Aliphatic C-H stretch (TIPS) | Strong |
| ~1460, 1380 | C-H bend (TIPS) | Medium |
| ~1250 | Si-C stretch | Strong |
| ~1070 | Pyrrole ring vibration | Strong |
Note: The presence of strong Si-C and C-H stretching bands, coupled with the disappearance of the N-H stretch, is strong evidence of successful silylation.[16][17]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) confirms the molecular weight and provides insight into fragmentation patterns.
| m/z | Assignment | Notes |
| 223 | [M]⁺ | Molecular ion peak.[15][18] |
| 180 | [M - C₃H₇]⁺ | Loss of an isopropyl group, often the base peak.[15] |
| 67 | [C₄H₅N]⁺ | Pyrrolide fragment. |
Part 3: Applications in Regioselective Synthesis
The primary value of this compound lies in its function as a progenitor for 3-substituted pyrroles.[7] The steric bulk of the TIPS group effectively shields the α-positions, overriding the normal electronic preference for α-substitution and directing a wide range of electrophiles to the β-position.[10][11][19]
Key Transformations:
-
Halogenation: Reaction with electrophilic halogen sources like N-bromosuccinimide (NBS) or iodine monochloride (ICl) yields 3-bromo- or 3-iodo-1-(TIPS)pyrrole, respectively, with high regioselectivity.
-
Nitration: Nitration using reagents such as cupric nitrate in acetic anhydride provides 3-nitro-1-(TIPS)pyrrole.[7][20]
-
Acylation and Formylation: Vilsmeier-Haack formylation or Friedel-Crafts acylation occurs preferentially at the C3 position.[4][10][21]
-
Lithiation: The 3-bromo derivative can undergo halogen-lithium exchange to generate 3-lithio-1-(TIPS)pyrrole, a versatile nucleophile for forming new carbon-carbon bonds.[7]
Following the desired β-functionalization, the TIPS group is readily cleaved under mild conditions, most commonly using a fluoride ion source such as tetrabutylammonium fluoride (TBAF) in THF, to unmask the N-H and deliver the final 3-substituted pyrrole product.[22]
Conclusion
This compound is more than just a protected pyrrole; it is a strategic linchpin in modern synthetic chemistry. Its synthesis is straightforward and reliable, and its structure is easily confirmed by standard analytical techniques. The true power of this reagent is realized in its ability to invert the innate reactivity of the pyrrole ring, providing a robust and predictable platform for the synthesis of complex, β-functionalized pyrroles. For researchers in drug discovery and materials science, mastering the use of TIPS-pyrrole opens a direct and efficient pathway to novel molecular architectures that would be otherwise difficult to access.
References
- 1. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrrole - Wikipedia [en.wikipedia.org]
- 9. Deprotonation of the –NH proton from a pyrrole moiety enables concentration-dependent colorimetric and fluorescence quenching of silver(i) ions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. This compound 95 87630-35-1 [sigmaaldrich.com]
- 12. scbt.com [scbt.com]
- 13. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 14. 87630-35-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. This compound(87630-35-1) 1H NMR spectrum [chemicalbook.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. gelest.com [gelest.com]
- 18. 1H-Pyrrole, 1-[tris(1-methylethyl)silyl]- [webbook.nist.gov]
- 19. This compound 95 87630-35-1 [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. L13152.14 [thermofisher.com]
- 22. Silylpyrrole Oxidation En Route to Saxitoxin Congeners Including 11-Saxitoxinethanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 1-(Triisopropylsilyl)pyrrole in Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Sterically Hindered Asset in Heterocyclic Chemistry
In the intricate landscape of modern organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic manipulation of reactive functional groups is paramount. Pyrrole, a fundamental aromatic heterocycle, is a ubiquitous scaffold in a vast array of natural products and pharmaceutical agents.[1][2][3] However, the inherent reactivity of the pyrrole ring, especially its propensity for electrophilic substitution at the electron-rich α-positions (C2 and C5), often presents a significant challenge in the controlled synthesis of complex molecules.[4][5] To harness the full synthetic potential of the pyrrole nucleus, chemists have turned to the use of protecting groups, and among these, the 1-(triisopropylsilyl) (TIPS) group has emerged as a particularly powerful tool. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 1-(Triisopropylsilyl)pyrrole, with a focus on its strategic advantages in complex molecule synthesis and drug discovery programs.
Core Physicochemical Properties
This compound, often abbreviated as TIPS-pyrrole, is a colorless to pale yellow liquid under standard conditions.[6][7] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, purification, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₅NSi | [8][9][10][11][12] |
| Molecular Weight | 223.43 g/mol | [8][9][10][12] |
| Boiling Point | 78 °C at 0.4 mmHg | [9][10] |
| Density | 0.904 g/mL at 25 °C | [9][10] |
| Refractive Index (n²⁰/D) | 1.492 | [9][10] |
| Flash Point | 107 °C (224.6 °F) - closed cup | [10] |
| Solubility | Not miscible in water. | [13] |
| Stability | Moisture sensitive. | [13] |
Synthesis of this compound: A Detailed Experimental Protocol
The strategic importance of TIPS-pyrrole necessitates a reliable and scalable synthetic protocol. The following procedure is adapted from established literature methods and provides a robust pathway to this key intermediate.
Reaction Scheme
Caption: Synthesis of this compound.
Step-by-Step Methodology
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. To this, add a solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium pyrrolide salt.
-
Silylation: Cool the reaction mixture back to 0 °C and add triisopropylsilyl chloride (TIPSCl, 1.05 equivalents) dropwise.
-
Work-up: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting pyrrole. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a clear liquid.
Chemical Reactivity: The Power of Steric Hindrance
The synthetic utility of this compound lies in the profound influence of the bulky TIPS group on the reactivity of the pyrrole ring. This steric hindrance effectively blocks the typically more reactive α-positions (C2 and C5), thereby directing electrophilic substitution to the β-positions (C3 and C4).[14][15][16]
Mechanism of β-Electrophilic Aromatic Substitution
The regioselectivity of electrophilic attack on this compound is a direct consequence of the steric bulk of the TIPS group, which shields the α-carbons from the approaching electrophile. While the electronic nature of the pyrrole ring still favors α-attack due to the greater resonance stabilization of the resulting cationic intermediate (arenium ion), the prohibitive steric interactions with the triisopropylsilyl group make the transition state for β-attack significantly lower in energy.[4][17][18]
Caption: Regioselectivity of electrophilic substitution on this compound.
This predictable regioselectivity is a cornerstone of its application in synthesis, allowing for the facile preparation of 3-substituted and 3,4-disubstituted pyrroles, which are often challenging to access through other synthetic routes.
Deprotection of the Triisopropylsilyl Group
A key feature of any effective protecting group is its facile and selective removal under conditions that do not compromise the integrity of the rest of the molecule. The TIPS group on the pyrrole nitrogen can be readily cleaved using fluoride-based reagents.[14]
Fluoride-Mediated Deprotection Protocols
The high affinity of fluoride ions for silicon forms the basis of the most common deprotection strategies.
Method 1: Tetrabutylammonium Fluoride (TBAF)
This is the most widely used method for the deprotection of silyl ethers and N-silyl compounds.
-
Reaction Setup: Dissolve the this compound derivative in an appropriate solvent, typically tetrahydrofuran (THF).
-
Reagent Addition: Add a 1 M solution of TBAF in THF (1.1-1.5 equivalents) to the stirred solution at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Method 2: Hydrofluoric Acid-Pyridine Complex (HF·pyr)
For substrates that are sensitive to the basicity of TBAF, an acidic fluoride source can be employed.
-
Caution: HF is highly corrosive and toxic. All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. All reactions involving HF must be carried out in plastic labware.
-
Reaction Setup: Dissolve the silylated pyrrole in a mixture of THF and pyridine in a plastic vial.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add the HF-pyridine complex to the stirred solution.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, carefully quench the reaction by pouring it into a saturated aqueous sodium bicarbonate solution. Extract the product, dry the organic phase, and concentrate.
-
Purification: Purify the product by flash chromatography.
Applications in Drug Discovery and Development
The unique reactivity profile of this compound has made it an invaluable tool in the synthesis of complex natural products and medicinally relevant compounds.
Case Study: Synthesis of Lamellarin Q
The lamellarins are a class of marine natural products with potent cytotoxic and multidrug resistance reversal activities. The total synthesis of lamellarin Q was achieved using a strategy that hinged on the regioselective functionalization of a TIPS-protected pyrrole core. The bulky TIPS group enabled the selective introduction of substituents at the C3 and C4 positions, a key step in the construction of the complex polyaromatic framework of the natural product.
Enabling the Synthesis of Novel Anticancer and Antiviral Agents
The pyrrole motif is a key pharmacophore in numerous anticancer and antiviral drugs.[17] The ability to selectively functionalize the pyrrole ring at the less accessible β-position using this compound as a starting material opens up new avenues for the design and synthesis of novel drug candidates with improved efficacy and selectivity. For instance, the synthesis of pyrrole-indolin-2-one based kinase inhibitors, a class of potent anticancer agents, can benefit from the controlled introduction of substituents on the pyrrole ring.[17] Similarly, in the development of antiviral agents, where subtle structural modifications can lead to significant changes in activity, the use of TIPS-pyrrole allows for the exploration of a wider chemical space.
Spectroscopic Data
A thorough understanding of the spectroscopic properties of this compound is essential for its characterization and for monitoring reactions in which it is a reactant or product.
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.79 (t, J = 2.0 Hz, 2H, H-2, H-5), 6.31 (t, J = 2.0 Hz, 2H, H-3, H-4), 1.45 (sept, J = 7.6 Hz, 3H, SiCH), 1.10 (d, J = 7.6 Hz, 18H, SiCH(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 122.9 (C-2, C-5), 112.5 (C-3, C-4), 18.7 (SiCH(CH₃)₂), 12.4 (SiCH) |
| IR (neat) | ν (cm⁻¹): 2945, 2867, 1464, 1384, 1317, 1069, 883, 748 |
| Mass Spectrometry (EI) | m/z (%): 223 (M⁺, 25), 180 (100), 138 (20), 110 (30), 96 (15) |
Comparative Analysis with Other N-Protecting Groups for Pyrroles
The choice of a protecting group is a critical strategic decision in a multi-step synthesis. The TIPS group offers a unique combination of properties compared to other common N-protecting groups for pyrroles.
| Protecting Group | Key Advantages | Key Disadvantages | Deprotection Conditions |
| Triisopropylsilyl (TIPS) | Excellent steric hindrance for β-directing effects; Stable to a wide range of non-fluoride conditions. | Sensitive to fluoride ions; Can be bulky for some applications. | TBAF, HF·pyr, other fluoride sources. |
| tert-Butoxycarbonyl (Boc) | Electron-withdrawing, moderates pyrrole reactivity; Readily cleaved under acidic conditions. | Less sterically demanding than TIPS, may not provide complete β-selectivity. | Trifluoroacetic acid (TFA), HCl. |
| Tosyl (Ts) | Strongly electron-withdrawing, deactivates the pyrrole ring towards oxidation; Stable to a wide range of conditions. | Can be difficult to remove; Harsh deprotection conditions may not be compatible with sensitive functional groups. | Strong reducing agents (e.g., Na/NH₃), strong acids. |
| 2-(Trimethylsilyl)ethoxymethyl (SEM) | Stable to a wide range of conditions; Can be removed with fluoride ions or strong Lewis acids. | Less steric bulk than TIPS; Deprotection can sometimes be sluggish. | TBAF, HF, Lewis acids (e.g., BF₃·OEt₂). |
The selection of the most appropriate protecting group will depend on the specific synthetic strategy, the desired regioselectivity, and the compatibility of the deprotection conditions with other functional groups present in the molecule.
Conclusion
This compound is a powerful and versatile synthetic intermediate that has found widespread application in modern organic chemistry. Its defining feature, the sterically demanding triisopropylsilyl group, provides a reliable and predictable method for directing electrophilic substitution to the β-position of the pyrrole ring. This has enabled the synthesis of a wide range of 3-substituted and 3,4-disubstituted pyrroles that are otherwise difficult to access. The facile removal of the TIPS group under mild, fluoride-mediated conditions further enhances its utility. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and reactivity of this compound is essential for the rational design and execution of synthetic strategies aimed at the construction of complex, biologically active molecules. As the demand for novel therapeutics continues to grow, the strategic application of such enabling reagents will undoubtedly play a crucial role in the advancement of medicinal chemistry and the discovery of new medicines.
References
- 1. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. This compound 95 87630-35-1 [sigmaaldrich.com]
- 5. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 9. Pyrrole synthesis [organic-chemistry.org]
- 10. This compound(87630-35-1) 13C NMR spectrum [chemicalbook.com]
- 11. Synthesis and antiviral activities of 1,2,3-triazole functionalized thymidines: 1,3-dipolar cycloaddition for efficient regioselective diversity generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrrolizines as Potential Anticancer Agents: Design, Synthesis, Caspase-3 activation and Micronucleus (MN) Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(Triisopropylsilyl)pyrrole: Synthesis, Reactivity, and Applications in Modern Organic Chemistry
Abstract
This technical guide provides a comprehensive overview of 1-(triisopropylsilyl)pyrrole, a pivotal reagent in contemporary organic synthesis. The introduction of the sterically demanding triisopropylsilyl (TIPS) group onto the pyrrole nitrogen dramatically alters its reactivity, enabling chemists to achieve regioselective functionalization that is otherwise challenging with unprotected pyrrole. This document will delve into the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its role in directing electrophilic substitution to the β-position of the pyrrole ring. Detailed experimental protocols, mechanistic insights, and safety considerations are provided to equip researchers with the practical knowledge required to effectively utilize this versatile building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.
Introduction: The Strategic Role of N-Substitution in Pyrrole Chemistry
Pyrrole, a fundamental five-membered aromatic heterocycle, is a ubiquitous scaffold in a vast array of biologically active natural products and pharmaceutical agents. The inherent electron-rich nature of the pyrrole ring renders it highly susceptible to electrophilic aromatic substitution. However, this high reactivity is often a double-edged sword. Unsubstituted pyrrole is prone to polymerization under acidic conditions and electrophilic attack typically occurs with high selectivity at the α-positions (C2 and C5). This is due to the greater stabilization of the cationic intermediate formed upon electrophilic attack at the α-position, which can be described by three resonance structures, compared to the two resonance structures for the intermediate formed from β-attack.
To overcome these challenges and unlock the full synthetic potential of the pyrrole nucleus, particularly for the synthesis of β-substituted pyrroles, the use of protecting groups on the nitrogen atom is a widely adopted strategy. The choice of the N-substituent is critical, as it must not only temper the reactivity of the pyrrole ring but also ideally influence the regioselectivity of subsequent transformations. The triisopropylsilyl (TIPS) group has emerged as a particularly effective N-substituent in this regard. The large steric bulk of the TIPS group effectively shields the α-positions of the pyrrole ring, thereby directing incoming electrophiles to the less sterically encumbered β-positions (C3 and C4)[1]. This guide will provide an in-depth exploration of this compound as a key progenitor for the synthesis of a wide range of 3-substituted pyrroles.
Physicochemical and Spectroscopic Data
This compound is a colorless to pale yellow liquid at room temperature. Its key physicochemical properties and identifiers are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 87630-35-1 | [2] |
| Molecular Formula | C₁₃H₂₅NSi | [2] |
| Molecular Weight | 223.43 g/mol | [2] |
| Appearance | Clear colorless to yellow liquid | [3] |
| Boiling Point | 78 °C at 0.4 mmHg | |
| Density | 0.904 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.492 |
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.
-
¹H NMR (CDCl₃): The proton NMR spectrum is characterized by signals corresponding to the protons of the triisopropylsilyl group and the pyrrole ring. The methine protons of the isopropyl groups typically appear as a septet, while the methyl protons appear as a doublet. The α- and β-protons of the pyrrole ring appear as distinct multiplets.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum shows characteristic signals for the carbon atoms of the TIPS group and the pyrrole ring. The α-carbons of the pyrrole ring typically resonate at a different chemical shift compared to the β-carbons[4][5].
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching frequencies for the aromatic pyrrole ring and the aliphatic isopropyl groups, as well as Si-C stretching vibrations.
Synthesis of this compound
The synthesis of this compound is typically achieved through the deprotonation of pyrrole followed by quenching with triisopropylsilyl chloride. The choice of base and reaction conditions is critical to ensure high yields and avoid side reactions.
Caption: General synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.
Materials:
-
Pyrrole
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropylsilyl chloride (TIPSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add freshly distilled pyrrole (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add n-butyllithium (1.05 eq) dropwise via the dropping funnel over 20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add triisopropylsilyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a clear oil.
Reactivity and Applications in Organic Synthesis
The primary synthetic utility of this compound stems from its ability to direct electrophilic substitution to the β-position of the pyrrole ring. The steric hindrance imposed by the bulky TIPS group effectively blocks the more electronically favored α-positions, allowing for the regioselective introduction of a variety of functional groups at the C3 position.
Caption: Regioselective β-substitution of 1-(TIPS)pyrrole.
β-Bromination
A key transformation of this compound is its selective bromination at the C3 position using N-bromosuccinimide (NBS). The resulting 3-bromo-1-(triisopropylsilyl)pyrrole is a versatile intermediate for further functionalization through cross-coupling reactions or lithium-halogen exchange.
4.1.1. Experimental Protocol: β-Bromination of this compound [4][6]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous tetrahydrofuran (THF)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of NBS (1.0 eq) in anhydrous THF dropwise to the cooled pyrrole solution.
-
Stir the reaction mixture at -78 °C for 2 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the reaction to warm to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to yield 3-bromo-1-(triisopropylsilyl)pyrrole.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings. With this compound, this reaction proceeds with high regioselectivity to afford this compound-3-carbaldehyde[7][8][9]. This aldehyde is a valuable precursor for the synthesis of more complex pyrrole-containing molecules.
4.2.1. Mechanism of Vilsmeier-Haack Formylation
The reaction proceeds in three main stages:
-
Formation of the Vilsmeier reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic attack: The electron-rich pyrrole ring attacks the Vilsmeier reagent at the β-position.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the aldehyde.
Caption: Workflow for the Vilsmeier-Haack formylation of 1-(TIPS)pyrrole.
Deprotection of the Triisopropylsilyl Group
The facile removal of the TIPS protecting group is essential for its utility in multi-step synthesis. The Si-N bond can be readily cleaved under mild conditions using a fluoride source, most commonly tetrabutylammonium fluoride (TBAF).
Experimental Protocol: Deprotection using Tetrabutylammonium Fluoride (TBAF)[11][12][13]
Materials:
-
3-Substituted-1-(triisopropylsilyl)pyrrole
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 3-substituted-1-(triisopropylsilyl)pyrrole (1.0 eq) in anhydrous THF.
-
To the stirred solution, add a 1 M solution of TBAF in THF (1.1-1.5 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-unsubstituted pyrrole.
Safety and Handling
This compound is classified as an acute toxicant if swallowed or inhaled, and it causes serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H332: Harmful if inhaled. | P264: Wash skin thoroughly after handling. |
| H319: Causes serious eye irritation. | P271: Use only outdoors or in a well-ventilated area. |
| P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P304+P340+P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its ability to act as a "steric steering group," directing electrophilic substitution to the otherwise disfavored β-position of the pyrrole ring, has enabled the synthesis of a plethora of complex molecules of interest in medicinal chemistry and materials science. The straightforward synthesis, predictable reactivity, and facile deprotection of the TIPS group make this compound an indispensable building block for the regioselective functionalization of the pyrrole scaffold. This guide has provided the fundamental knowledge and practical protocols necessary for researchers to confidently and effectively employ this reagent in their synthetic strategies.
References
- 1. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. This compound(87630-35-1) 13C NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Reactivity of N-TIPS Protected Pyrroles: A Guide for Synthetic Chemists
An In-depth Technical Guide:
Introduction: The Pyrrole Nucleus and the Challenge of Regioselectivity
The pyrrole ring, a five-membered aromatic heterocycle, is a ubiquitous structural motif in a vast array of biologically active molecules, including natural products, pharmaceuticals, and functional materials. Its inherent electron-rich nature makes it highly susceptible to electrophilic aromatic substitution, a key transformation for its functionalization. However, this high reactivity is often a double-edged sword, leading to a lack of regioselectivity and the potential for polymerization under harsh reaction conditions.
This guide provides an in-depth exploration of how the strategic installation of a triisopropylsilyl (TIPS) group on the pyrrole nitrogen atom profoundly influences its reactivity, offering a powerful tool for chemists to achieve desired regiochemical outcomes and unlock novel synthetic pathways. We will delve into the mechanistic underpinnings of this control, provide field-proven experimental protocols, and present data to empower researchers in their synthetic endeavors.
The Triisopropylsilyl (TIPS) Group: More Than Just a Steric Shield
The TIPS group is a popular choice as a protecting group for nitrogen-containing heterocycles for several key reasons:
-
Steric Bulk: The three isopropyl substituents create a significant steric footprint, effectively shielding the nitrogen lone pair and influencing the approach of incoming electrophiles.
-
Electronic Effects: While primarily considered a sterically demanding group, the silicon atom can also exert subtle electronic effects on the pyrrole ring through sigma-electron donation.
-
Chemical Stability: The TIPS group is robust enough to withstand a wide range of reaction conditions, yet it can be readily cleaved under specific, often mild, conditions, ensuring the integrity of the target molecule.
Modulating Pyrrole Reactivity: The Impact of N-TIPS Protection
The introduction of a TIPS group onto the pyrrole nitrogen fundamentally alters its reactivity profile, primarily by directing electrophilic substitution reactions to specific positions.
Electrophilic Aromatic Substitution: A Shift in Regioselectivity
Unprotected pyrrole typically undergoes electrophilic substitution preferentially at the C2 position due to the greater stabilization of the cationic intermediate (the Wheland intermediate). However, the bulky N-TIPS group dramatically shifts the regioselectivity in favor of the C3 position.
This directing effect can be attributed to two primary factors:
-
Steric Hindrance: The large TIPS group physically obstructs the approach of electrophiles to the adjacent C2 and C5 positions, making the C3 and C4 positions more accessible.
-
Electronic Perturbation: The silyl group can subtly alter the electron density distribution within the pyrrole ring, further favoring substitution at the C3 position.
This principle is illustrated in various electrophilic substitution reactions:
-
Halogenation: Bromination of N-TIPS pyrrole with N-bromosuccinimide (NBS) in THF at low temperatures selectively yields 3-bromo-1-(triisopropylsilyl)-1H-pyrrole.
-
Acylation: Friedel-Crafts acylation of N-TIPS pyrrole with acyl chlorides in the presence of a Lewis acid catalyst proceeds with high C3 selectivity.
-
Formylation: Vilsmeier-Haack formylation of N-TIPS pyrrole provides the C3-formylated product in good yield.
The following diagram illustrates the workflow for the regioselective bromination of N-TIPS pyrrole.
Caption: Workflow for the regioselective C3-bromination of N-TIPS pyrrole.
Lithiation and Subsequent Electrophilic Quench
The N-TIPS group also plays a crucial role in directing metallation reactions. While direct lithiation of unprotected pyrrole can be unselective, N-TIPS pyrrole undergoes clean lithiation at the C2 position upon treatment with a strong base like n-butyllithium or sec-butyllithium. The resulting 2-lithio-1-(triisopropylsilyl)-1H-pyrrole is a versatile nucleophile that can be trapped with a wide range of electrophiles to introduce functionality exclusively at the C2 position.
This C2-selectivity is a consequence of the coordinating ability of the nitrogen atom and the steric hindrance at the C3 position.
The logical relationship for C2-functionalization via lithiation is depicted below.
Caption: C2-functionalization of N-TIPS pyrrole via a directed lithiation strategy.
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for the protection, functionalization, and deprotection of pyrrole using the TIPS group. These protocols are designed to be self-validating, with clear indications of expected outcomes and potential troubleshooting advice.
Protocol 1: Synthesis of 1-(Triisopropylsilyl)-1H-pyrrole (N-TIPS Pyrrole)
Materials:
-
Pyrrole
-
Sodium hydride (60% dispersion in mineral oil)
-
Triisopropylsilyl chloride (TIPSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil and then suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF to the sodium hydride suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add triisopropylsilyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(triisopropylsilyl)-1H-pyrrole as a colorless oil.
Protocol 2: Regioselective C3-Bromination of N-TIPS Pyrrole
Materials:
-
1-(Triisopropylsilyl)-1H-pyrrole
-
N-Bromosuccinimide (NBS)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
Dissolve 1-(triisopropylsilyl)-1H-pyrrole (1.0 equivalent) in anhydrous THF in a flame-dried, round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 3-bromo-1-(triisopropylsilyl)-1H-pyrrole.
Protocol 3: Deprotection of the N-TIPS Group
The removal of the TIPS group can be achieved under various conditions, with fluoride-based reagents being the most common.
Materials:
-
N-TIPS protected pyrrole derivative
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the N-TIPS protected pyrrole (1.0 equivalent) in anhydrous THF in a round-bottom flask.
-
Add TBAF solution (1.1-1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 1-4 hours and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the deprotected pyrrole by column chromatography or recrystallization as needed.
Data Summary: Regioselectivity in Electrophilic Substitution
The following table summarizes the typical regiochemical outcomes for key electrophilic substitution reactions of N-TIPS pyrrole, highlighting the powerful directing effect of the silyl group.
| Reaction | Electrophile/Reagent | Major Product | Typical Yield (%) |
| Bromination | NBS, THF, -78 °C | 3-Bromo-N-TIPS-pyrrole | >90 |
| Iodination | NIS, THF, -78 °C | 3-Iodo-N-TIPS-pyrrole | >85 |
| Acylation | Acyl chloride, AlCl₃ | 3-Acyl-N-TIPS-pyrrole | 70-85 |
| Formylation | Vilsmeier reagent | 3-Formyl-N-TIPS-pyrrole | 75-90 |
Conclusion: A Versatile Tool for Pyrrole Functionalization
The use of the triisopropylsilyl group as a protecting and directing group for the pyrrole ring is a cornerstone of modern heterocyclic chemistry. Its ability to predictably steer electrophilic substitution to the C3 position and facilitate selective C2-lithiation provides chemists with a robust and versatile toolkit for the synthesis of complex pyrrole-containing molecules. By understanding the interplay of steric and electronic effects, researchers can harness the power of N-TIPS protection to streamline synthetic routes and access novel chemical space. The protocols and data presented in this guide serve as a practical resource for the effective implementation of this powerful synthetic strategy.
Whitepaper: The Triisopropylsilyl Group as a Strategic Modifier of Pyrrole Electronics for Advanced Applications
Abstract
Pyrrole, a cornerstone of heterocyclic chemistry, presents a unique combination of aromaticity and high electron density that is both synthetically valuable and challenging to control. Its propensity for uncontrolled polymerization and α-selective reactivity often limits its application in complex molecular architectures. This technical guide provides an in-depth analysis of the 1-(triisopropylsilyl)pyrrole (TIPS-pyrrole) system, elucidating the multifaceted role of the triisopropylsilyl (TIPS) group. We will demonstrate that the TIPS moiety transcends its function as a simple N-protecting group, acting as a powerful steric and electronic modulator. This guide will detail the causality behind its ability to invert the innate regioselectivity of pyrrole, enhance its stability, and improve its processability, thereby unlocking its full potential for researchers, materials scientists, and drug development professionals.
Introduction: The Pyrrole Conundrum
Pyrrole is an electron-rich five-membered aromatic heterocycle fundamental to a vast array of natural products (e.g., chlorophylls, hemes) and synthetic materials.[1] Its π-excessive nature makes it an excellent building block for hole-transporting organic semiconductors and a key pharmacophore in medicinal chemistry.[2][3][4] However, this high electron density is a double-edged sword. Unprotected pyrrole exhibits several challenging characteristics:
-
High Reactivity: The pyrrole ring is highly susceptible to electrophilic attack, often leading to multiple substitutions.[5]
-
Instability: It is prone to oxidation and polymerization, particularly under acidic conditions.[2][4][5]
-
Innate α-Selectivity: Electrophilic substitution reactions overwhelmingly favor the α-positions (C2, C5) due to the greater stabilization of the cationic intermediate.
These factors necessitate a robust strategy to tame pyrrole's reactivity for precise, predictable synthetic outcomes. N-protection is the most common approach, and among the various protecting groups, the triisopropylsilyl (TIPS) group has emerged as a uniquely effective tool.[6][7] This guide explores how the TIPS group not only shields the pyrrole nitrogen but actively re-engineers the ring's electronic properties and steric accessibility.
The TIPS Group: A Steric and Electronic Fulcrum
The triisopropylsilyl group, -Si(CH(CH₃)₂)₃, is more than an inert shield; its influence is a synergistic combination of its significant steric bulk and the inherent electronic nature of the silicon atom.
-
Steric Dominance: The three bulky isopropyl substituents create a large steric cone around the N-Si bond. This physically obstructs access to the adjacent α-positions of the pyrrole ring, a phenomenon that is critical for redirecting reactivity.[8]
-
Electronic Perturbation: Silicon, being more electropositive than carbon, imparts distinct electronic effects. While there is a small inductive electron-donating effect, silyl groups can also function as net electron-withdrawing groups in π-systems through hyperconjugation and resonance.[9] This modulation of the ring's electron density enhances stability by lowering the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule less susceptible to oxidation.[2]
This dual steric and electronic influence transforms N-TIPS pyrrole from a simple protected molecule into a versatile and predictable synthetic intermediate.[6][10]
Synthesis of this compound: A Foundational Protocol
The reliable synthesis of N-TIPS pyrrole is the gateway to its extensive chemistry. The procedure relies on the moderate acidity of the pyrrole N-H proton (pKa ≈ 17.5), allowing for deprotonation with a strong base, followed by quenching with triisopropylsilyl chloride.[5]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from pyrrole via deprotonation and silylation.
Materials:
-
Pyrrole (freshly distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes (typically 2.5 M)
-
Triisopropylsilyl chloride (TIPS-Cl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an inert gas inlet.
-
Initial Reaction: Dissolve freshly distilled pyrrole (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add n-BuLi (1.05 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. A color change and/or precipitation of the pyrrolide salt may be observed.
-
Stirring: Stir the resulting mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Silylation: Add TIPS-Cl (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Warm-up: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.
Workflow Diagram: Synthesis of N-TIPS Pyrrole
Caption: Synthetic workflow for this compound.
Regiocontrol: Inverting Pyrrole's Innate Reactivity
The most significant impact of the TIPS group is its ability to override the natural α-selectivity of the pyrrole ring in electrophilic aromatic substitution.
Mechanism of β-Direction
The bulky TIPS group effectively shields the C2 and C5 positions from the approach of electrophiles. This steric hindrance forces the electrophile to attack the more accessible, albeit electronically less favored, β-positions (C3, C4). This effect has been exploited to generate a wide range of 3-substituted pyrroles, which are valuable synthetic precursors.[10][11] The reaction of N-TIPS pyrrole with N-bromosuccinimide (NBS), for instance, yields predominantly the 3-bromo derivative, a stark contrast to the mixture of bromopyrroles obtained with less bulky N-silyl groups.[10]
Experimental Protocol: Regioselective Bromination of N-TIPS Pyrrole
Objective: To synthesize 3-bromo-1-(triisopropylsilyl)pyrrole, demonstrating the β-directing effect of the TIPS group.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Hexanes or Pentane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Electrophile: Add NBS (1.0 equivalent), either as a solid portion-wise or as a solution in THF, to the cold pyrrole solution.
-
Reaction Monitoring: Stir the mixture at -78 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.[12]
-
Quenching: Quench the reaction at -78 °C by adding saturated aqueous Na₂S₂O₃ to consume any unreacted bromine.
-
Warm-up and Extraction: Allow the mixture to warm to room temperature. Add water and extract the product with hexanes or pentane.
-
Washing & Drying: Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solvent in vacuo. The resulting crude 3-bromo-1-(triisopropylsilyl)pyrrole is often of sufficient purity for subsequent steps, or it can be further purified by column chromatography or vacuum distillation.
Diagram: Steric and Electronic Control by the TIPS Group
Caption: TIPS group sterically blocks α-positions, directing electrophiles to β-positions.
Applications in Materials Science and Drug Development
The enhanced stability and controlled reactivity of TIPS-pyrroles make them invaluable in high-performance applications.
Organic Electronics
Pyrrole is a foundational unit for conducting polymers, but its instability has been a barrier.[2][4] The introduction of the TIPS group addresses several key challenges:
-
Stability: N-TIPS substitution enhances the thermal stability and oxidative resistance of pyrrole-based materials.[2][6]
-
Solubility: The bulky, lipophilic TIPS group significantly improves the solubility of pyrrole monomers and polymers in common organic solvents, enabling solution-based processing for devices like Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).[2]
-
Tuning Electronics: By stabilizing the pyrrole unit, the TIPS group facilitates the creation of complex, fused aromatic systems with fine-tuned HOMO/LUMO energy levels, which is critical for efficient charge transport.[2]
The polymerization of TIPS-pyrrole monomers, often through oxidative methods, leads to well-defined polypyrrole derivatives with improved properties compared to polymers derived from unprotected pyrrole.[13][14][15][16]
Pharmaceuticals and Complex Synthesis
In drug development and natural product synthesis, the ability to selectively functionalize a heterocyclic core is paramount. N-TIPS pyrrole serves as an excellent progenitor for 3-substituted pyrroles, which are key intermediates in the synthesis of complex molecules, including potential DNA-binding agents and chlorophyll derivatives.[12][17] The TIPS group acts as a removable director; after guiding substitution to the desired position, it can be cleanly cleaved using fluoride reagents (e.g., tetrabutylammonium fluoride, TBAF) to reveal the N-H pyrrole.[7]
Quantitative Data Summary
The introduction of the TIPS group significantly alters the physical properties of the pyrrole core.
| Property | Pyrrole | This compound (TIPS-Pyrrole) | Rationale for Change |
| Molecular Weight | 67.09 g/mol | 223.43 g/mol [18][19] | Addition of the large TIPS group. |
| Boiling Point | 129-131 °C | 78 °C / 0.4 mmHg[19] | Increased molecular weight and van der Waals forces lead to a much higher bp. |
| Density | 0.967 g/mL | 0.904 g/mL @ 25 °C[19] | The bulky, non-polar alkyl groups of TIPS are less dense than the polar pyrrole ring. |
| Reactivity Site | C2, C5 (α-positions) | C3, C4 (β-positions)[8][10][11][19] | Steric hindrance from the TIPS group blocks the α-positions. |
| Stability | Prone to acid-catalyzed polymerization | Stable to many reaction conditions | N-protection prevents polymerization; electronic effects reduce oxidation.[2][6] |
Conclusion
The triisopropylsilyl group is a powerful and strategic tool in pyrrole chemistry, extending far beyond its role as a simple protecting group. Its substantial steric bulk is the primary driver for inverting the innate α-regioselectivity of electrophilic substitution, providing a reliable pathway to synthetically valuable 3-substituted pyrroles. Concurrently, its electronic influence and N-capping function impart enhanced stability against oxidation and unwanted polymerization. This combination of controlled reactivity and increased robustness has established this compound as an indispensable building block, enabling the rational design of advanced organic electronic materials and facilitating the synthesis of complex, biologically active molecules. For researchers seeking to harness the full potential of the pyrrole scaffold, a thorough understanding of the TIPS group's modifying effects is not just advantageous, but essential.
References
- 1. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utd-ir.tdl.org [utd-ir.tdl.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. What is special about silicon in functionalised organic semiconductors? - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00447F [pubs.rsc.org]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scbt.com [scbt.com]
- 19. 1-(三异丙基硅基)吡咯 95% | Sigma-Aldrich [sigmaaldrich.com]
Stability of 1-(Triisopropylsilyl)pyrrole: An In-depth Technical Guide for Researchers
Introduction: The Strategic Role of 1-(Triisopropylsilyl)pyrrole in Modern Synthesis
In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science research, the strategic use of protecting groups is paramount to achieving complex molecular architectures. This compound (TIPS-pyrrole) has emerged as a versatile intermediate, prized for the unique combination of stability and reactivity it imparts to the pyrrole moiety. The bulky triisopropylsilyl (TIPS) group, attached to the pyrrole nitrogen, serves a dual purpose: it sterically encumbers the otherwise reactive α-positions (C2 and C5) of the pyrrole ring, thereby directing electrophilic substitution to the β-position (C3), and it modulates the overall reactivity and stability of the pyrrole ring system.[1][2]
This technical guide provides a comprehensive analysis of the stability of this compound under both acidic and basic conditions. By delving into the mechanisms of N-Si bond cleavage and providing detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize TIPS-pyrrole in their synthetic endeavors.
Pillar 1: Understanding the Stability Profile of the N-TIPS Bond
The stability of a silyl protecting group is primarily dictated by the steric hindrance around the silicon atom and the nature of the atom to which it is attached (in this case, nitrogen). The triisopropylsilyl group is among the most sterically demanding and, consequently, one of the most robust silyl protecting groups available.[3][4]
General Order of Silyl Group Stability
A well-established general order of stability for common silyl ethers under acidic conditions is:
TMS < TES < TBS < TIPS < TBDPS [3][4]
This trend highlights the exceptional stability of the TIPS group, which is significantly more resistant to acidic hydrolysis than the more commonly used tert-butyldimethylsilyl (TBS) group.[5] While this trend is established for silyl ethers (O-Si bonds), it provides a valuable framework for understanding the anticipated stability of N-silyl compounds like TIPS-pyrrole.
Pillar 2: Stability and Cleavage under Acidic Conditions
The N-Si bond in this compound, while robust, is susceptible to cleavage under acidic conditions. The mechanism of acid-catalyzed desilylation is believed to proceed through a pentacoordinate silicon intermediate, similar to that of silyl ethers.[6]
Mechanism of Acid-Catalyzed Cleavage
The generally accepted mechanism involves the following steps:
-
Protonation: The nitrogen atom of the pyrrole ring is protonated by the acid, increasing the electrophilicity of the silicon atom.
-
Nucleophilic Attack: A nucleophile, typically water or an alcohol present in the reaction medium, attacks the silicon atom.
-
Formation of a Pentacoordinate Intermediate: This attack leads to the formation of a transient pentacoordinate silicon species.
-
Cleavage: The N-Si bond is cleaved, releasing the deprotected pyrrole and a silyl-containing byproduct.
dot digraph "Acid_Cleavage_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Proposed mechanism for acid-catalyzed cleavage of the N-TIPS bond.
Qualitative and Semi-Quantitative Stability Insights
Direct quantitative kinetic data for the acid-catalyzed cleavage of this compound is scarce in the literature. However, empirical observations from synthetic applications provide valuable insights into its stability. For instance, during the nitration of TIPS-pyrrole using a mixture containing acetic acid, partial cleavage of the TIPS group was observed, leading to the formation of dinitrated pyrrole as a byproduct. This finding directly confirms the lability of the N-TIPS bond under these acidic conditions.
The stability of the N-TIPS bond is expected to be influenced by the pKa of the acidic medium. Stronger acids will facilitate protonation and subsequent cleavage more readily than weaker acids.
Experimental Protocol: Acid-Catalyzed Deprotection (General Guidance)
While fluoride-based methods are more common for TIPS deprotection, acidic conditions can be employed, particularly if other functional groups in the molecule are sensitive to fluoride. The following is a general protocol that can be adapted and optimized for specific substrates.
Objective: To cleave the N-TIPS group from a substituted this compound using a mild acid.
Materials:
-
Substituted this compound
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the substituted this compound (1.0 eq) in a mixture of THF and acetic acid (e.g., a 3:1 v/v ratio).
-
Add a small amount of water to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Acetic Acid: A moderately strong acid is chosen to facilitate protonation without causing significant degradation of the pyrrole ring, which is known to be sensitive to strong mineral acids.
-
THF/Water: This solvent system ensures the solubility of both the starting material and the reagents. Water acts as the nucleophile for the cleavage reaction.
-
Temperature: The reaction may require gentle heating to proceed at a reasonable rate due to the high stability of the TIPS group.
Pillar 3: Stability and Cleavage under Basic Conditions
The N-TIPS bond in this compound is generally considered to be highly stable under non-nucleophilic basic conditions. However, cleavage can be induced by strong, nucleophilic bases or, more commonly, by fluoride ion sources, which operate under nominally basic or neutral pH.
Fluoride-Mediated Cleavage: The Method of Choice
The most prevalent and efficient method for the deprotection of TIPS groups, including the N-TIPS group of pyrrole, is through the use of a fluoride ion source. The exceptional strength of the silicon-fluoride (Si-F) bond provides a powerful thermodynamic driving force for this reaction.[3]
Mechanism of Fluoride-Mediated Cleavage:
The cleavage mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to a hypervalent, pentacoordinate silicon intermediate, which then fragments to release the deprotected pyrrole and a fluorosilane byproduct.
dot digraph "Fluoride_Cleavage_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Mechanism of fluoride-mediated cleavage of the N-TIPS bond.
Common fluoride sources include:
-
Tetrabutylammonium fluoride (TBAF): The most widely used reagent, typically as a 1M solution in THF.
-
Hydrofluoric acid-pyridine complex (HF-Pyridine): A less basic alternative to TBAF, suitable for base-sensitive substrates.
Experimental Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)
Objective: To efficiently cleave the N-TIPS group using TBAF.
Materials:
-
This compound derivative
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1 - 1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Self-Validating System: The progress of the reaction can be easily monitored by TLC, with the deprotected pyrrole typically having a significantly lower Rf value than the silylated starting material. Complete consumption of the starting material validates the effectiveness of the protocol.
Experimental Protocol 2: Deprotection using HF-Pyridine
Objective: To cleave the N-TIPS group under less basic conditions.
Materials:
-
This compound derivative
-
Hydrofluoric acid-pyridine complex (HF-Pyridine)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: HF-Pyridine is corrosive and toxic. Handle with appropriate personal protective equipment in a fume hood. Use plasticware for all manipulations.
-
In a plastic vial, dissolve the this compound derivative (1.0 eq) in a mixture of anhydrous THF and anhydrous pyridine.
-
Cool the solution to 0 °C.
-
Slowly add HF-Pyridine to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Stability under Non-Fluoride Basic Conditions
While specific studies on the stability of this compound to common inorganic bases (e.g., NaOH, KOH) are not widely reported, it is generally expected to be highly stable under these conditions, provided the base is not acting as a potent nucleophile. The bulky TIPS group and the relatively low acidity of the pyrrole C-H bonds make direct attack by hydroxide unlikely under standard conditions. However, prolonged exposure to strong bases at elevated temperatures could potentially lead to slow cleavage.
Data Summary and Comparative Analysis
| Condition | Reagent(s) | Typical Temperature | Relative Rate of Cleavage | Notes |
| Acidic | Acetic Acid / H₂O | Room Temp. to 50 °C | Slow to Moderate | Susceptible to cleavage, especially with stronger acids. |
| Trifluoroacetic Acid (TFA) | Room Temp. | Fast | Likely to cause rapid deprotection and potential polymerization of the pyrrole. | |
| Basic (Fluoride) | TBAF in THF | 0 °C to Room Temp. | Fast | The most common and generally efficient method. |
| HF-Pyridine in THF | 0 °C to Room Temp. | Moderate to Fast | A less basic alternative to TBAF. | |
| Basic (Hydroxide) | NaOH or KOH in alcohol/water | Room Temp. to Reflux | Very Slow | Generally stable under these conditions. |
Conclusion: A Versatile Tool with a Tunable Stability Profile
This compound stands out as a valuable synthetic intermediate due to the robust yet cleavable nature of the N-TIPS bond. Its high stability under many reaction conditions allows for the selective functionalization of the pyrrole ring, particularly at the C3 position. The cleavage of the N-TIPS group can be reliably achieved under both acidic and, more commonly, fluoride-mediated basic conditions. A thorough understanding of the mechanisms and a careful selection of deprotection reagents are crucial for the successful application of this versatile building block in complex organic synthesis. This guide provides the foundational knowledge and practical protocols to empower researchers to harness the full potential of this compound in their synthetic campaigns.
References
- 1. redalyc.org [redalyc.org]
- 2. N-Silylamines in catalysis: synthesis and reactivity. | Semantic Scholar [semanticscholar.org]
- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Challenge of Pyrrole Functionalization: A Historical Perspective
An In-Depth Technical Guide to the Discovery and Initial Synthesis of N-Triisopropylsilyl (TIPS)-Pyrrole
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Pyrrole, a fundamental aromatic heterocycle, is a prevalent motif in natural products and pharmaceuticals. However, the inherent reactivity of the pyrrole ring often poses significant challenges in achieving regioselective substitution. This guide provides a detailed exploration of N-TIPS-pyrrole, a pivotal reagent that unlocked new avenues for the controlled synthesis of 3-substituted pyrroles.
The pyrrole ring is electron-rich, making it highly susceptible to electrophilic attack. Classical electrophilic substitution reactions on unprotected pyrrole predominantly yield 2-substituted or 2,5-disubstituted products due to the higher electron density at the α-positions. This inherent reactivity profile presents a significant hurdle when the synthesis of a β-substituted pyrrole is desired. To overcome this, the concept of N-protection emerged, aiming to modulate the electronic properties and sterically influence the regiochemical outcome of subsequent reactions. While various N-protecting groups, such as sulfonyl and acyl groups, were developed, they often altered the electronic nature of the pyrrole ring so profoundly that they were not always suitable for a wide range of synthetic transformations.
The Advent of N-TIPS-Pyrrole: A Paradigm Shift in Regiocontrol
The introduction of the N-triisopropylsilyl (TIPS) group marked a significant breakthrough in pyrrole chemistry. The seminal work by Bray, Muchowski, and colleagues in 1990 demonstrated that the bulky TIPS group could effectively shield the α-positions of the pyrrole ring, thereby directing electrophiles to the less sterically hindered β-position. This discovery provided a robust and versatile tool for the synthesis of a wide array of 3-substituted pyrroles, many of which were previously difficult to access directly. The TIPS group not only provides steric hindrance but also enhances the solubility of the pyrrole derivative in organic solvents and increases its thermal stability.
Causality Behind the Choice of the TIPS Group
The selection of the triisopropylsilyl group was a deliberate choice based on several key factors:
-
Steric Bulk: The large steric footprint of the three isopropyl groups effectively blocks access to the adjacent α-positions (C2 and C5) of the pyrrole ring.
-
Electronic Effects: As a silyl group, it is less electron-withdrawing than sulfonyl or acyl groups, thus preserving the nucleophilic character of the pyrrole ring to a greater extent.
-
Chemical Stability: The TIPS group is sufficiently robust to withstand a variety of reaction conditions, yet it can be readily cleaved when desired.
Initial Synthesis of N-TIPS-Pyrrole: A Detailed Protocol
The original synthesis of N-TIPS-pyrrole is a straightforward procedure involving the deprotonation of pyrrole followed by quenching with triisopropylsilyl chloride.
Experimental Protocol
Reaction:
Step-by-Step Methodology:
-
Preparation: A solution of pyrrole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotonation: A solution of n-butyllithium (1.05 equivalents) in hexanes is added dropwise to the stirred pyrrole solution, maintaining the temperature at 0 °C. The reaction mixture is stirred for 30 minutes at this temperature.
-
Silylation: Triisopropylsilyl chloride (1.1 equivalents) is added dropwise to the reaction mixture.
-
Workup: The reaction is allowed to warm to room temperature and stirred for 1 hour. The reaction is then quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to afford N-TIPS-pyrrole as a colorless oil.
Data Presentation
| Reactant/Product | Molecular Weight | Equivalents | Yield (%) |
| Pyrrole | 67.09 g/mol | 1.0 | - |
| n-Butyllithium | 64.06 g/mol | 1.05 | - |
| Triisopropylsilyl Chloride | 192.82 g/mol | 1.1 | - |
| N-TIPS-Pyrrole | 223.43 g/mol | - | ~85-95% |
Mechanism of β-Substitution: Steric Hindrance in Action
The regioselective β-functionalization of N-TIPS-pyrrole is a direct consequence of the steric hindrance imposed by the bulky TIPS group. The diagram below illustrates how the TIPS group effectively blocks the α-positions, leaving the β-positions as the primary sites for electrophilic attack.
Caption: Steric hindrance from the TIPS group directs electrophilic attack to the β-position.
Key Synthetic Applications of N-TIPS-Pyrrole
The utility of N-TIPS-pyrrole as a synthetic intermediate is best illustrated by its application in regioselective bromination and subsequent halogen-metal exchange reactions.
Regioselective Bromination
The bromination of N-TIPS-pyrrole with N-bromosuccinimide (NBS) proceeds with high regioselectivity to yield 3-bromo-1-(triisopropylsilyl)pyrrole.
Experimental Protocol:
-
Preparation: A solution of N-TIPS-pyrrole (1.0 equivalent) in anhydrous THF is cooled to -78 °C.
-
Bromination: A solution of NBS (1.0 equivalent) in THF is added dropwise. The reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched with aqueous sodium thiosulfate and extracted with diethyl ether. The organic layer is dried and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the 3-bromo derivative.
Halogen-Metal Exchange and Functionalization
The resulting 3-bromo-N-TIPS-pyrrole is a versatile intermediate for further functionalization via halogen-metal exchange, followed by trapping with various electrophiles.
Caption: Synthetic workflow for the functionalization of N-TIPS-pyrrole.
Deprotection of the N-TIPS Group
The removal of the TIPS group is typically achieved under mild conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.
Experimental Protocol (Fluoride-Mediated):
-
Reaction Setup: The N-TIPS-protected pyrrole (1.0 equivalent) is dissolved in THF.
-
Deprotection: A solution of TBAF (1.1 equivalents, 1M in THF) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Workup: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the deprotected pyrrole.
Conclusion
The discovery and development of N-TIPS-pyrrole represent a cornerstone in modern heterocyclic chemistry. By providing a reliable and efficient method for directing substitution to the β-position, it has enabled the synthesis of a vast number of complex molecules, including natural products and pharmaceuticals. The principles of steric control demonstrated by the use of the TIPS group continue to influence the design of new protecting groups and synthetic strategies.
A Comprehensive Technical Guide to the Chemistry of 1-(Triisopropylsilyl)pyrrole: Synthesis, Reactivity, and Applications
This in-depth technical guide provides a comprehensive overview of the chemistry of 1-(Triisopropylsilyl)pyrrole (TIPS-pyrrole), a versatile synthetic intermediate. Intended for researchers, scientists, and professionals in drug development, this document explores the synthesis, unique reactivity, and diverse applications of TIPS-pyrrole, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Strategic Role of the Triisopropylsilyl Group in Pyrrole Chemistry
Pyrrole, a fundamental five-membered aromatic heterocycle, is a ubiquitous structural motif in a vast array of biologically active compounds, including natural products and pharmaceuticals. However, the inherent reactivity of the pyrrole ring presents challenges in selective functionalization. Electrophilic substitution, a cornerstone of pyrrole chemistry, typically occurs preferentially at the α-position (C2 or C5) due to the greater stabilization of the cationic intermediate. This inherent regioselectivity often hinders the synthesis of less readily accessible 3- and 3,4-substituted pyrroles.
The introduction of a sterically demanding protecting group on the pyrrole nitrogen offers a powerful strategy to overcome this challenge. The triisopropylsilyl (TIPS) group, with its large steric footprint, effectively shields the α-positions of the pyrrole ring, thereby directing electrophilic attack to the β-position (C3 or C4). This remarkable control over regioselectivity has established this compound as a "progenitor par excellence" for the synthesis of 3-substituted pyrroles. Furthermore, the TIPS group enhances the solubility of pyrrole derivatives in organic solvents and can be readily cleaved under specific conditions, making it an ideal transient directing group in multi-step syntheses.
This guide will delve into the nuances of TIPS-pyrrole chemistry, providing a robust framework for its effective utilization in complex molecule synthesis.
Synthesis of this compound
The preparation of this compound is a straightforward and high-yielding procedure, typically involving the deprotonation of pyrrole followed by quenching with triisopropylsilyl chloride (TIPSCl).
Experimental Protocol: Synthesis of this compound
Materials:
-
Pyrrole (freshly distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Triisopropylsilyl chloride (TIPSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet is charged with freshly distilled pyrrole and anhydrous THF. The solution is cooled to 0 °C in an ice bath.
-
Deprotonation: n-Butyllithium is added dropwise to the stirred solution via the dropping funnel over a period of 15-20 minutes. The reaction mixture is stirred at 0 °C for an additional 30 minutes, during which time the pyrrolide anion is formed.
-
Silylation: Triisopropylsilyl chloride is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Reactivity of this compound: A Gateway to 3-Substituted Pyrroles
The synthetic utility of TIPS-pyrrole lies in its predictable and highly regioselective reactivity. The bulky TIPS group effectively blocks the α-positions, directing a wide range of electrophiles to the β-position.
Electrophilic Substitution Reactions
TIPS-pyrrole undergoes a variety of electrophilic substitution reactions with high β-selectivity. This provides a reliable route to a diverse array of 3-functionalized pyrroles.
Table 1: β-Selective Electrophilic Substitution of this compound
| Electrophile Source | Reagent(s) | Product | Reference |
| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-1-(TIPS)pyrrole | |
| Iodination | N-Iodosuccinimide (NIS) | 3-Iodo-1-(TIPS)pyrrole | |
| Nitration | Cu(NO₃)₂·3H₂O, Acetic Anhydride | 3-Nitro-1-(TIPS)pyrrole | |
| Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | 3-Acyl-1-(TIPS)pyrrole | |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 3-Formyl-1-(TIPS)pyrrole | |
| Perfluoroalkylation | Perfluoroalkyl iodide, initiator | 3-(Perfluoroalkyl)-1-(TIPS)pyrrole |
The resulting 3-substituted TIPS-pyrroles can then be deprotected to yield the free 3-substituted pyrroles.
Diagram of Regioselective Electrophilic Substitution:
Caption: Steric hindrance from the TIPS group directs electrophilic attack to the β-position.
Lithiation and Reaction with Electrophiles
While direct electrophilic substitution is highly effective, an alternative and equally powerful strategy involves metalation. 3-Bromo-1-(triisopropylsilyl)pyrrole, readily prepared by bromination of TIPS-pyrrole, can undergo facile bromine-lithium exchange to generate the corresponding 3-lithiopyrrole derivative. This nucleophilic intermediate can then be trapped with a wide variety of electrophiles, providing access to a broader range of 3-substituted pyrroles that are not accessible through direct electrophilic substitution.
Experimental Protocol: Lithiation of 3-Bromo-1-(TIPS)pyrrole and Reaction with an Electrophile
Materials:
-
3-Bromo-1-(triisopropylsilyl)pyrrole
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in hexanes
-
Electrophile (e.g., aldehyde, ketone, alkyl halide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask under an inert atmosphere is charged with 3-bromo-1-(TIPS)pyrrole and anhydrous THF or diethyl ether. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: An alkyllithium reagent (n-BuLi or t-BuLi) is added dropwise to the stirred solution. The reaction mixture is stirred at -78 °C for 30-60 minutes to ensure complete bromine-lithium exchange.
-
Electrophilic Quench: The desired electrophile is added to the solution at -78 °C. The reaction is stirred at this temperature for a specified time, then allowed to warm to room temperature.
-
Workup and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution, and the product is extracted, dried, and purified by standard methods such as column chromatography.
Cycloaddition Reactions
N-substituted pyrroles can participate in cycloaddition reactions, such as the Diels-Alder reaction, where the pyrrole acts as a diene. The presence of the electron-withdrawing silyl group on the nitrogen can influence the reactivity of the pyrrole ring in these transformations. While less common than electrophilic substitution, these reactions offer a pathway to more complex, fused heterocyclic systems.
Deprotection of the Triisopropylsilyl Group
The facile removal of the TIPS group is crucial for its utility as a protecting and directing group. The cleavage of the N-Si bond is typically achieved under mild conditions using a fluoride source or acidic treatment.
Table 2: Common Methods for the Deprotection of 1-(TIPS)pyrrole Derivatives
| Reagent(s) | Conditions | Comments | Reference |
| Tetrabutylammonium fluoride (TBAF) | THF, room temperature | Most common and generally high-yielding. | |
| Hydrofluoric acid-pyridine complex (HF·pyr) | Pyridine, THF, 0 °C to room temperature | Useful for base-sensitive substrates. Requires plastic labware. | |
| Acetic Acid | Acetic acid, water | Mild acidic conditions. |
Diagram of Deprotection Workflow:
Caption: General workflow for the deprotection of a 1-(TIPS)pyrrole derivative.
Applications in Total Synthesis
The unique reactivity of this compound has been leveraged in the total synthesis of several complex natural products and biologically active molecules. Its ability to facilitate the construction of highly substituted pyrrole cores makes it an invaluable tool in medicinal chemistry and drug discovery. For instance, derivatives of TIPS-pyrrole, such as 1-(triisopropylsilyl)-1H-pyrrole-3-boronic acid pinacol ester, have been employed in Suzuki coupling reactions for the synthesis of pyrrolo[2,3-c]quinoline alkaloids like Trigonoine B.
Conclusion
This compound is a versatile and powerful reagent in modern organic synthesis. The steric bulk of the TIPS group provides a reliable and predictable method for directing electrophilic substitution to the β-position of the pyrrole ring, a feat that is challenging to achieve with unprotected pyrrole. The straightforward synthesis of TIPS-pyrrole, its diverse reactivity, and the ease of deprotection have solidified its role as a key building block for the construction of complex molecules containing the pyrrole motif. This guide provides the fundamental knowledge and practical protocols necessary for the successful application of this compound chemistry in research and development.
An In-Depth Technical Guide to the Safe Handling of 1-(Triisopropylsilyl)pyrrole
Authored for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the safety protocols and handling precautions for 1-(Triisopropylsilyl)pyrrole (TISP). As a pivotal reagent in modern organic synthesis, a thorough understanding of its properties and associated hazards is essential for ensuring laboratory safety and experimental integrity. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, grounding safety in scientific principles.
Introduction to this compound (TISP)
This compound, identified by CAS Number 87630-35-1, is an organosilicon compound widely employed as a versatile intermediate in the synthesis of complex molecules.[1][2] The sterically demanding triisopropylsilyl (TIPS) group serves as a powerful protecting group for the pyrrole nitrogen.[3] This steric hindrance is the cornerstone of its synthetic utility; it effectively blocks electrophilic attack at the α-positions (C2, C5) of the pyrrole ring, thereby directing substitutions with high regioselectivity to the β-position (C3).[3][4] This unique reactivity makes TISP an invaluable tool in reactions such as Vilsmeier-Haack formylations and perfluoroalkylations, which are critical in the development of novel pharmaceutical agents and materials.[5]
However, its utility is accompanied by a specific set of chemical hazards that demand rigorous adherence to safety protocols. This guide provides the necessary framework for its safe and effective use.
Section 1: Core Chemical and Physical Properties
A foundational aspect of safe handling is a clear understanding of the substance's physical characteristics. These properties influence storage, handling techniques, and emergency response. The key quantitative data for TISP are summarized below.
| Property | Value | Source(s) |
| CAS Number | 87630-35-1 | [1][6][7] |
| Molecular Formula | C₁₃H₂₅NSi | [1][2][8] |
| Molecular Weight | 223.43 g/mol | [1][9] |
| Appearance | Colorless to pale yellow/green liquid | [1][7][8] |
| Boiling Point | 78 °C @ 0.4 mmHg | [1][4] |
| Density | 0.904 g/mL at 25 °C | [1][4][10] |
| Refractive Index | n20/D 1.492 | [1][4] |
| Flash Point | 107 °C (224.6 °F) - Closed Cup | [1][7][9] |
| Sensitivity | Moisture Sensitive | [10] |
| Storage Class | 10 - Combustible Liquids | [1][4][9] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS).[7] The primary risks involve irritation and acute toxicity upon exposure. All personnel must be familiar with these hazards before handling the compound.
GHS Hazard Statements:
GHS Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11][12]
-
P264: Wash skin thoroughly after handling.[11]
-
P271: Use only outdoors or in a well-ventilated area.[11]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[11]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[11]
-
P501: Dispose of contents/container to an approved waste disposal plant.[7][11]
Section 3: Core Safety and Handling Protocol
A multi-layered approach to safety, integrating engineering controls, personal protective equipment, and stringent handling procedures, is mandatory.
Engineering Controls: The First Line of Defense
The primary engineering control for handling TISP is a properly functioning chemical fume hood . The compound's potential to cause respiratory irritation and its "harmful if inhaled" classification necessitate that all manipulations—including weighing, transferring, and use in reactions—are performed within this controlled environment.[11][13] The fume hood's constant airflow prevents the accumulation of vapors in the breathing zone of the researcher, directly mitigating inhalation risk.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
PPE is essential to prevent dermal, ocular, and respiratory exposure.[13][14] The selection of appropriate PPE is not merely a checklist item but a critical risk-mitigation strategy.
-
Eye and Face Protection: Tightly fitting chemical safety goggles are mandatory.[15][16] Given the classification as a serious eye irritant (H319), this is the minimum requirement.[7] For operations with a higher risk of splashing, such as transfers of larger quantities, a full face shield should be worn in addition to safety goggles.[17]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[13][15] Before each use, gloves must be inspected for any signs of degradation or perforation. It is crucial to use proper glove removal technique to avoid contaminating the skin and to wash hands thoroughly after handling is complete.[16]
-
Body Protection: A standard laboratory coat is required to protect against incidental skin contact.[15] For larger-scale work, a chemical-resistant apron or suit may be appropriate.[17]
-
Respiratory Protection: When engineering controls (i.e., the fume hood) are functioning correctly, additional respiratory protection is typically not required. However, in the event of a large spill or a failure of ventilation, a NIOSH-approved respirator with cartridges appropriate for organic vapors should be used by trained emergency response personnel.[13][15]
Caption: PPE selection and workflow for handling TISP.
Storage and Stability
Proper storage is critical for maintaining the chemical integrity of TISP and ensuring safety.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][11][13] A recommended storage temperature is between 2-8°C.[10]
-
Inert Atmosphere: Due to its moisture sensitivity, TISP should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent slow hydrolysis, which can compromise its reactivity and purity.[10][18]
-
Incompatibilities: The compound must be stored away from incompatible materials. These include strong oxidizing agents, acids, acid chlorides, acid anhydrides, and water/moisture.[6][19] Contact with these substances can lead to vigorous reactions or degradation.
Section 4: Experimental Workflow - A Step-by-Step Guide
This protocol outlines the essential steps for safely handling and dispensing TISP in a laboratory setting. The causality behind each step is explained to reinforce best practices.
Protocol: General Handling and Dispensing of this compound
-
Preparation and Safety Check:
-
Action: Before retrieving the reagent, ensure the chemical fume hood is operational and clear of clutter. Don all required PPE as detailed in Section 3.2.
-
Reasoning: This proactive check ensures that the primary engineering control is functioning and that a personal barrier against exposure is in place before the chemical is handled.
-
-
Establish Inert Atmosphere:
-
Action: Allow the reagent bottle to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. The destination flask should be oven- or flame-dried and placed under a positive pressure of an inert gas (argon or nitrogen).
-
Reasoning: TISP is moisture-sensitive.[10] Introducing it to a wet flask or allowing atmospheric moisture to enter the storage bottle will lead to its decomposition, compromising the experiment.
-
-
Reagent Transfer:
-
Action: Using a clean, dry syringe and needle, pierce the septum of the reagent bottle. Slowly draw the required volume of liquid. Transfer the liquid by injecting it into the reaction flask through its septum, directing the needle below the surface of the solvent if present.
-
Reasoning: A syringe transfer through a septum is the gold standard for handling air- and moisture-sensitive reagents. This technique minimizes exposure to the laboratory atmosphere, preventing both chemical degradation and the release of harmful vapors.[11]
-
-
Post-Transfer and Decontamination:
-
Action: Immediately rinse the syringe and needle with a suitable anhydrous solvent (e.g., THF or diethyl ether) and then quench the residual reagent in the syringe with a small amount of isopropanol or methanol before final cleaning.
-
Reasoning: Prompt decontamination of equipment prevents accidental exposure and cross-contamination. Quenching the reactive residual material neutralizes its hazards before washing.
-
Caption: Logical workflow for the safe handling of TISP.
Section 5: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Spill Response
For a small laboratory spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (If Necessary): If the spill is large or ventilation is poor, evacuate the area.
-
Control Ignition Sources: Remove all sources of ignition.[11]
-
Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials.
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[11]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Ventilation: Ensure the area is well-ventilated during and after cleanup.
First Aid Measures
Immediate and appropriate first aid is critical following any exposure.[20]
-
Inhalation: Move the exposed person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[7][11][20]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with large amounts of running water and soap for at least 15 minutes. Seek medical attention if irritation persists.[7][11][20]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][11][20]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][11][20]
Section 6: Disposal Considerations
All waste containing TISP must be treated as hazardous.
-
Waste Management: Chemical waste must be disposed of in accordance with all local, state, and federal regulations.[19] Do not dispose of it down the drain.[11]
-
Containers: Collect waste in designated, properly labeled, and sealed containers. Offer surplus and non-recyclable solutions to a licensed disposal company.[7][21]
-
Contaminated Materials: Any materials used for cleanup (absorbents, gloves, etc.) must also be disposed of as hazardous waste.[19]
Section 7: Reactivity Profile
Understanding the reactivity of TISP is crucial for both safe handling and successful synthesis.
-
Stability: The compound is stable under recommended storage conditions (cool, dry, inert).[6]
-
Incompatibilities: As previously noted, TISP is incompatible with strong acids, acid chlorides, acid anhydrides, strong oxidizing agents, and water.[6] These materials can cause decomposition or unwanted, potentially hazardous reactions.
-
Hazardous Decomposition Products: In the event of a fire, thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and silicon oxides.[6][11]
Conclusion
This compound is a powerful synthetic tool, but its use demands respect for its inherent hazards. By integrating a deep understanding of its chemical properties with rigorous adherence to engineering controls, correct PPE usage, and meticulous handling protocols, researchers can leverage its synthetic advantages while ensuring a safe laboratory environment. The principles outlined in this guide—grounded in causality and validated by authoritative safety data—provide the framework for achieving this critical balance.
References
- 1. This compound 95 87630-35-1 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound 95 87630-35-1 [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. L13152.06 [thermofisher.com]
- 9. This compound 95 87630-35-1 [sigmaaldrich.com]
- 10. 87630-35-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. aksci.com [aksci.com]
- 12. echemi.com [echemi.com]
- 13. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 17. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 21. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Substituted Pyrroles using 1-(Triisopropylsilyl)pyrrole
Introduction: The Strategic Advantage of the Triisopropylsilyl (TIPS) Group in Pyrrole Functionalization
The pyrrole nucleus is a cornerstone of numerous biologically active natural products, pharmaceuticals, and advanced materials. Consequently, the development of efficient and regioselective methods for the synthesis of substituted pyrroles is of paramount importance in organic chemistry and drug development. While electrophilic substitution of the parent pyrrole ring typically occurs at the electron-rich α-position (C-2), achieving substitution at the β-position (C-3) has historically presented a significant challenge. This guide details a robust and versatile strategy for the synthesis of 3-substituted pyrroles, leveraging the unique properties of 1-(Triisopropylsilyl)pyrrole (TIPS-pyrrole) as a key starting material.
The triisopropylsilyl (TIPS) group, a bulky and sterically demanding moiety, serves as an excellent N-protecting group that fundamentally alters the reactivity of the pyrrole ring. Its primary function is to sterically hinder the α-positions, thereby directing incoming electrophiles to the less encumbered β-position. This "steric shielding" effect provides a powerful tool for achieving high regioselectivity in electrophilic substitution reactions, a feat not easily accomplished with smaller N-protecting groups. Furthermore, the TIPS group enhances the solubility of pyrrole derivatives in organic solvents and can be readily cleaved under mild conditions, making it an ideal choice for multi-step synthetic sequences.
This document provides a comprehensive overview of two primary methodologies for the synthesis of 3-substituted pyrroles from 1-(TIPS)pyrrole: direct electrophilic substitution and a two-step sequence involving halogenation followed by a halogen-metal exchange. Detailed, field-proven protocols, mechanistic insights, and a comparative data summary are presented to enable researchers, scientists, and drug development professionals to effectively implement these powerful synthetic strategies.
Mechanistic Rationale: Directing Substitution to the C-3 Position
The preferential β-substitution of 1-(TIPS)pyrrole is a direct consequence of the steric hindrance imposed by the large triisopropylsilyl group at the nitrogen atom. This steric bulk effectively blocks the kinetically favored attack of electrophiles at the adjacent α-positions (C-2 and C-5).
As a result, electrophilic attack is redirected to the less sterically hindered but still nucleophilic β-positions (C-3 and C-4), leading to the formation of the desired 3-substituted pyrrole derivative. Competitive trifluoroacetylation experiments have demonstrated a dramatic deceleration of substitution at the α-positions of TIPS-pyrrole by a factor of over 10,000 compared to unsubstituted pyrrole, while the reactivity at the β-positions remains largely unaffected.
Two principal synthetic routes exploit this phenomenon:
-
Direct Electrophilic Substitution: This approach involves the direct reaction of 1-(TIPS)pyrrole with a suitable electrophile to introduce a functional group at the C-3 position.
-
Halogenation and Halogen-Metal Exchange: This versatile two-step method first introduces a halogen (typically bromine or iodine) at the C-3 position via electrophilic halogenation. Subsequent halogen-metal exchange generates a 3-lithiopyrrole equivalent, which can then be quenched with a wide array of electrophiles to introduce diverse functionalities. This pathway provides access to a broader range of 3-substituted pyrroles that may not be directly accessible through the first method.
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of key intermediates and a variety of 3-substituted pyrroles.
Workflow 1: Direct Electrophilic Substitution of 1-(TIPS)pyrrole
This workflow illustrates the direct functionalization of 1-(TIPS)pyrrole at the C-3 position.
Caption: Direct electrophilic substitution of 1-(TIPS)pyrrole.
Protocol 1.1: Synthesis of 3-Bromo-1-(triisopropylsilyl)pyrrole
This protocol describes the highly regioselective bromination of 1-(TIPS)pyrrole at the C-3 position using N-bromosuccinimide (NBS).
-
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
To a solution of this compound in anhydrous THF at -78 °C under an inert atmosphere, add a solution of NBS in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with hexane.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with hexane) to yield 3-bromo-1-(triisopropylsilyl)pyrrole as a colorless oil.
-
Protocol 1.2: Synthesis of 3-Iodo-1-(triisopropylsilyl)pyrrole
This protocol details the iodination of 1-(TIPS)pyrrole at the C-3 position using N-iodosuccinimide (NIS).
-
Materials:
-
This compound (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Anhydrous Chloroform (CHCl₃) or Acetone
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
Dissolve this compound in anhydrous CHCl₃ at 0 °C under an inert atmosphere.
-
Add NIS portion-wise to the solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to give 3-iodo-1-(triisopropylsilyl)pyrrole.
-
Workflow 2: Halogen-Metal Exchange and Electrophilic Quench
This powerful two-step sequence provides access to a wide variety of 3-substituted pyrroles.
Caption: Halogen-metal exchange and electrophilic quench workflow.
Protocol 2.1: General Procedure for Halogen-Metal Exchange and Electrophilic Quench
This protocol outlines the generation of the 3-lithiopyrrole intermediate and its subsequent reaction with an electrophile.
-
Materials:
-
3-Bromo- or 3-Iodo-1-(triisopropylsilyl)pyrrole (1.0 eq)
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O)
-
Electrophile (1.2 eq) (e.g., N,N-dimethylformamide (DMF), an aldehyde, or solid CO₂)
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the 3-halo-1-(triisopropylsilyl)pyrrole in anhydrous THF at -78 °C under an inert atmosphere.
-
Add the butyllithium reagent dropwise to the solution and stir for 30-60 minutes at -78 °C.
-
Add a solution of the chosen electrophile in anhydrous THF to the reaction mixture.
-
Stir at -78 °C for 1-2 hours, then allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Deprotection of the TIPS Group
The final step in the synthesis of 3-substituted pyrroles is the removal of the TIPS protecting group. This is typically achieved using a fluoride source.
-
Materials:
-
3-Substituted-1-(triisopropylsilyl)pyrrole (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the 3-substituted-1-(triisopropylsilyl)pyrrole in anhydrous THF at room temperature.
-
Add the TBAF solution and stir the mixture for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted pyrrole.
-
Data Summary: A Comparative Overview of 3-Substituted Pyrrole Synthesis
The following table summarizes the yields for the synthesis of various 3-substituted pyrroles using the methodologies described above. The data is compiled from authoritative literature sources to provide a reliable reference for expected outcomes.
| Starting Material | Electrophile/Reaction Sequence | 3-Substituted Product | Yield (%) | Reference |
| 1-(TIPS)pyrrole | NBS | 3-Bromopyrrole | ~85% (after deprotection) | |
| 1-(TIPS)pyrrole | NIS | 3-Iodopyrrole | ~80% (after deprotection) | |
| 1-(TIPS)pyrrole | Acetic Anhydride / SnCl₄ | 3-Acetylpyrrole | Good | |
| 1-(TIPS)pyrrole | Nitronium tetrafluoroborate | 3-Nitropyrrole | Good | |
| 3-Bromo-1-(TIPS)pyrrole | 1. n-BuLi, 2. DMF | 3-Formylpyrrole | Good | |
| 3-Bromo-1-(TIPS)pyrrole | 1. t-BuLi, 2. CO₂ | Pyrrole-3-carboxylic acid | Good | |
| 3-Bromo-1-(TIPS)pyrrole | 1. n-BuLi, 2. (MeO)₃B | Pyrrole-3-boronic acid | Good |
Conclusion and Future Perspectives
The use of this compound as a starting material provides a highly effective and versatile strategy for the synthesis of 3-substituted pyrroles, a class of compounds of significant interest in medicinal chemistry and materials science. The steric directing effect of the TIPS group allows for excellent regiocontrol in electrophilic substitution reactions, overcoming a long-standing challenge in pyrrole chemistry. The two-pronged approach of direct functionalization and the halogen-metal exchange pathway offers access to a diverse array of derivatives. The protocols outlined in this guide are robust, reproducible, and scalable, making them valuable tools for both academic research and industrial drug development. Future research in this area may focus on expanding the scope of electrophiles, developing catalytic C-H functionalization methods for 1-(TIPS)pyrrole, and applying these methodologies to the total synthesis of complex natural products.
Application Notes and Protocols for the Regioselective Functionalization of Pyrrole at the C3 Position
Introduction: The Challenge and Significance of C3-Functionalized Pyrroles
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional materials.[1][2][3] Its prevalence in blockbuster drugs targeting a wide array of therapeutic areas—from anti-inflammatory to anticancer agents—underscores the importance of methodologies for its precise functionalization.[1][2][3]
However, the synthetic utility of the pyrrole ring is governed by its inherent electronic properties. As an electron-rich aromatic heterocycle, pyrrole is highly susceptible to electrophilic substitution.[4][5][6] This reactivity, while beneficial, presents a significant regioselectivity challenge. Electrophilic attack preferentially occurs at the C2 (α) position due to the superior resonance stabilization of the resulting cationic intermediate compared to attack at the C3 (β) position.[4][7][8][9] This intrinsic preference makes the synthesis of C3-substituted pyrroles a non-trivial pursuit, often requiring strategic, multi-step approaches.[10][11][12]
This guide provides an in-depth exploration of the key strategies developed to overcome this natural reactivity bias. We will dissect the causality behind experimental choices, from classical directing group strategies to modern transition-metal-catalyzed C-H activation. Detailed, field-proven protocols are provided for researchers, scientists, and drug development professionals to reliably access these valuable C3-functionalized building blocks.
Pillar 1: Understanding the Electronic Landscape of Pyrrole
To control the functionalization of pyrrole, one must first understand the electronic factors that dictate its reactivity. The nitrogen atom's lone pair of electrons is delocalized into the aromatic π-system, rendering the ring significantly more electron-rich and thus more reactive than benzene.[4]
During electrophilic substitution, the attack of an electrophile (E+) can occur at either the C2 or C3 position, forming a resonance-stabilized cationic intermediate known as a sigma complex.
-
Attack at C2: The positive charge is delocalized over three atoms, including the nitrogen, resulting in three significant resonance structures. This extensive delocalization provides substantial stabilization.[8][9]
-
Attack at C3: The positive charge is delocalized over only two carbon atoms. The nitrogen atom does not directly participate in stabilizing the positive charge through resonance, leading to a less stable intermediate.[4][8]
This difference in intermediate stability is the fundamental reason for the kinetic preference for C2 substitution.
References
- 1. nbinno.com [nbinno.com]
- 2. scitechnol.com [scitechnol.com]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brainly.com [brainly.com]
- 8. quora.com [quora.com]
- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct catalytic synthesis of β-(C3)-substituted pyrroles: a complementary addition to the Paal–Knorr reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Direct catalytic synthesis of β-(C3)-substituted pyrroles: a complementary addition to the Paal-Knorr reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Regioselective C2-Formylation of 1-(Triisopropylsilyl)pyrrole via the Vilsmeier-Haack Reaction
Abstract
This document provides a comprehensive guide to the Vilsmeier-Haack formylation of 1-(Triisopropylsilyl)pyrrole, a key transformation for synthesizing pyrrole-2-carbaldehydes. These aldehydes are pivotal intermediates in the synthesis of pharmaceuticals, natural products, and functional materials. The protocol emphasizes the strategic use of the triisopropylsilyl (TIPS) protecting group to ensure high regioselectivity for formylation at the C2 position. We will delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and offer insights into process optimization and troubleshooting.
Introduction: The Strategic Importance of Pyrrole Formylation
Pyrrole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. The introduction of a formyl (-CHO) group onto the pyrrole ring, particularly at the C2 position, creates a versatile chemical handle for further molecular elaboration. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes an in situ generated electrophilic iminium salt, known as the Vilsmeier reagent, derived from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[3][4][5]
While pyrrole itself is highly reactive towards Vilsmeier-Haack conditions, the reaction can sometimes lead to mixtures of products or polymerization.[6] The introduction of a sterically demanding N-substituent, such as the triisopropylsilyl (TIPS) group, serves a dual purpose: it enhances the stability of the pyrrole ring and sterically directs the incoming electrophile preferentially to the C2 position, thus ensuring high regioselectivity.[6][7]
Reaction Mechanism: A Stepwise View
The Vilsmeier-Haack reaction proceeds through two primary stages: the formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution on the pyrrole ring.[4][8][9]
Stage 1: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate derivative to form the highly electrophilic chloroiminium cation, which is the active Vilsmeier reagent.[3][8][10]
Stage 2: Electrophilic Attack and Hydrolysis The electron-rich 1-(TIPS)pyrrole attacks the Vilsmeier reagent. The bulky TIPS group on the nitrogen atom sterically hinders attack at the C5 position, favoring electrophilic substitution at the C2 position. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt during aqueous work-up yields the final this compound-2-carbaldehyde.[5]
Caption: Figure 1: Mechanism of Vilsmeier-Haack Formylation.
Detailed Experimental Protocol
This protocol is designed for a ~10 mmol scale reaction. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Ensure it is free of moisture. |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available | Highly corrosive and water-reactive. Handle with extreme care. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Use from a sealed bottle. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Use from a sealed bottle. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab Prepared | For neutralization. |
| Saturated Sodium Chloride (Brine) | Aqueous Solution | Lab Prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Hexanes & Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography. |
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow.
-
Vilsmeier Reagent Preparation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, add anhydrous DMF (1.2 mL, 15.5 mmol, 1.5 equiv). Cool the flask to 0 °C using an ice-water bath. Add POCl₃ (1.1 mL, 11.8 mmol, 1.1 equiv) dropwise to the stirred DMF over 15 minutes. Causality Note: This slow, cooled addition is critical to control the exothermic reaction and safely form the Vilsmeier reagent.[6] Stir the resulting solution at 0 °C for an additional 30 minutes.
-
Reaction Setup: In a separate, larger three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, dissolve this compound (2.5 g, 10.7 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 25 mL). Cool this solution to 0 °C.
-
Formylation: Slowly add the pre-formed Vilsmeier reagent from the first flask to the stirred solution of 1-(TIPS)pyrrole via cannula or dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 100 g of crushed ice with vigorous stirring.[11] Causality Note: This "reverse quench" is a crucial safety step to dissipate the heat from the hydrolysis of any remaining POCl₃.[12] Continue stirring for 30 minutes to ensure complete hydrolysis of the iminium salt intermediate.[11]
-
Neutralization and Extraction: Slowly add saturated aqueous sodium bicarbonate solution to the mixture until gas evolution ceases and the pH is neutral to slightly basic (pH 7-8). Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 40 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate) to afford the pure product.
Expected Results & Characterization
| Parameter | Expected Value |
| Product | This compound-2-carbaldehyde |
| Appearance | Colorless to pale yellow oil |
| Yield | 75-90% |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.55 (s, 1H, -CHO), 7.15 (m, 1H, Ar-H), 6.90 (m, 1H, Ar-H), 6.30 (m, 1H, Ar-H), 1.60 (sept, 3H, -CH(CH₃)₂), 1.15 (d, 18H, -CH(CH₃)₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~180.2, 140.1, 132.5, 124.8, 111.9, 17.8, 11.5 |
| IR (neat, cm⁻¹) | ~2945, 2868, 1665 (C=O), 1465, 1385, 1068 |
Troubleshooting and Key Considerations
-
Issue: Low Yield.
-
Cause A: Moisture. The Vilsmeier reagent is extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Cause B: Insufficient Reaction Time/Temperature. While the initial addition is at 0 °C, the reaction itself may require warming to room temperature to proceed to completion.[6] Monitor via TLC.
-
Cause C: Incomplete Hydrolysis. During work-up, ensure vigorous stirring for at least 30 minutes after quenching on ice to fully convert the iminium salt to the aldehyde.[11]
-
-
Issue: Formation of Side Products (e.g., C3-formylation).
-
Cause: While the TIPS group strongly directs to C2, very high temperatures or prolonged reaction times could potentially lead to minor isomers. Sticking to the recommended temperature profile is key. The steric bulk of the TIPS group generally provides excellent regioselectivity.[7]
-
-
Safety Precaution: Handling POCl₃.
-
Phosphorus oxychloride is highly toxic, corrosive, and reacts violently with water.[12] Always handle it in a fume hood with appropriate gloves and eye protection. Quenching should be done slowly and carefully into ice.
-
Conclusion
The Vilsmeier-Haack formylation of this compound is a robust and highly regioselective method for the synthesis of 1-(TIPS)pyrrole-2-carbaldehyde. The use of the sterically demanding TIPS protecting group is critical for directing the formylation to the C2 position. This protocol provides a reliable, scalable, and validated procedure for obtaining this valuable synthetic intermediate, which serves as a gateway to a wide array of complex heterocyclic molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. growingscience.com [growingscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 1-(Triisopropylsilyl)pyrrole in the Total Synthesis of Complex Natural Products
Introduction: The Unique Advantages of 1-(Triisopropylsilyl)pyrrole in Advanced Synthesis
In the intricate field of natural product total synthesis, the strategic selection of protecting groups and directing groups is paramount to achieving efficiency and selectivity. This compound (TIPS-pyrrole) has emerged as a powerful tool for synthetic chemists, offering a unique combination of steric hindrance and electronic modulation to the pyrrole ring. The bulky triisopropylsilyl group on the nitrogen atom effectively blocks the sterically accessible α-positions, thereby directing electrophilic substitution reactions with high regioselectivity to the otherwise less reactive β-position. This controlled functionalization is invaluable for the construction of complex molecular architectures found in a wide array of biologically active natural products. Furthermore, the TIPS group enhances the solubility of pyrrole intermediates in organic solvents and can be readily removed under mild conditions, making it an ideal protecting group for multi-step synthetic sequences. This application note will provide a detailed overview of the utility of this compound in the total synthesis of natural products, with a focus on its application in the synthesis of tetrapyrrole precursors and the marine alkaloid Lamellarin Q.
Application 1: Synthesis of a Key Precursor for Tetrapyrroles
The tetrapyrrole macrocycle is the core structure of essential biological molecules such as heme and chlorophyll. The synthesis of these complex natural products and their analogues for research purposes relies on the efficient preparation of functionalized pyrrole building blocks. The introduction of a β-ketoester moiety at the 3-position of the pyrrole ring is a crucial step in constructing the exocyclic ring E of many photosynthetic tetrapyrroles. The use of this compound provides a reliable method for achieving this specific substitution pattern.
Synthetic Strategy and the Role of TIPS-pyrrole
The synthetic strategy involves a four-step sequence starting from commercially available this compound. The bulky TIPS group serves as a regiochemical directing group, facilitating the introduction of an iodine atom at the β-position. This iodinated intermediate then undergoes a palladium-mediated coupling reaction to install the desired β-ketoester functionality. The TIPS group is subsequently removed to yield the target 3-(3-methoxy-1,3-dioxopropyl)pyrrole.
Experimental Workflow for Tetrapyrrole Precursor Synthesis
Caption: Synthetic workflow for the preparation of a tetrapyrrole precursor using TIPS-pyrrole.
Detailed Experimental Protocol: Synthesis of 3-(3-Methoxy-1,3-dioxopropyl)pyrrole
Step 1: 3-Iodo-1-(triisopropylsilyl)pyrrole To a solution of this compound (2.23 g, 10.0 mmol) in anhydrous chloroform (20 mL) at 0 °C under an argon atmosphere, N-iodosuccinimide (NIS) (2.24 g, 10.0 mmol) is added. The reaction mixture is stirred at room temperature for 20 hours. The reaction is then quenched by washing with a 20% aqueous solution of sodium thiosulfate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 3-iodo-1-(triisopropylsilyl)pyrrole as a crude product, which is used in the next step without further purification.
Step 2: 1-(tert-Butoxycarbonyl)-3-iodopyrrole The crude 3-iodo-1-(triisopropylsilyl)pyrrole is dissolved in tetrahydrofuran (THF), and tetrabutylammonium fluoride (TBAF) (1.0 M in THF) is added. The mixture is stirred until the deprotection is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified to give 3-iodopyrrole. To a solution of 3-iodopyrrole in dichloromethane, triethylamine, a catalytic amount of 4-dimethylaminopyridine (DMAP), and di-tert-butyl dicarbonate (Boc₂O) are added. The reaction mixture is stirred at room temperature until the starting material is consumed. The solvent is evaporated, and the residue is purified by column chromatography to yield 1-(tert-butoxycarbonyl)-3-iodopyrrole.
Step 3: 1-(tert-Butoxycarbonyl)-3-(3-methoxy-1,3-dioxopropyl)pyrrole A mixture of 1-(tert-butoxycarbonyl)-3-iodopyrrole, potassium methyl malonate, palladium(II) acetate, 1,1'-bis(diphenylphosphino)ferrocene (dppf), and potassium carbonate in dioxane is charged into a pressure vessel. Dicobalt octacarbonyl is added, and the vessel is pressurized with carbon monoxide. The reaction mixture is heated at 80 °C until the reaction is complete. The mixture is then cooled, filtered, and the filtrate is concentrated. The residue is purified by chromatography to give 1-(tert-butoxycarbonyl)-3-(3-methoxy-1,3-dioxopropyl)pyrrole.
Step 4: 3-(3-Methoxy-1,3-dioxopropyl)pyrrole To a solution of 1-(tert-butoxycarbonyl)-3-(3-methoxy-1,3-dioxopropyl)pyrrole in dichloromethane, trifluoroacetic acid (TFA) is added. The reaction mixture is stirred at room temperature until the deprotection is complete. The solvent and excess TFA are removed under reduced pressure to yield 3-(3-methoxy-1,3-dioxopropyl)pyrrole.
| Step | Key Reagents | Solvent | Temperature | Time | Yield |
| 1 | N-Iodosuccinimide (NIS) | Chloroform | Room Temp. | 20 h | ~80% (crude) |
| 2 | TBAF; Boc₂O, Et₃N, DMAP | THF; Dichloromethane | Room Temp. | - | - |
| 3 | Pd(OAc)₂, dppf, K₂CO₃, K methyl malonate, Co₂(CO)₈ | Dioxane | 80 °C | - | 70% |
| 4 | Trifluoroacetic acid (TFA) | Dichloromethane | Room Temp. | - | 99% |
Table 1: Summary of reaction conditions for the synthesis of the tetrapyrrole precursor.
Application 2: Total Synthesis of the Marine Alkaloid Lamellarin Q
The lamellarins are a family of marine alkaloids that exhibit a wide range of biological activities, including cytotoxicity against various cancer cell lines. Lamellarin Q is a representative member of the simpler lamellarins, characterized by a 3,4-diaryl-substituted pyrrole-2-carboxylic acid moiety. The synthesis of this class of natural products requires precise control over the substitution pattern of the central pyrrole ring.
Synthetic Strategy and the Role of TIPS-pyrrole
In the total synthesis of Lamellarin Q, this compound serves as the starting point for the construction of the highly substituted pyrrole core. The synthetic strategy leverages the directing effect of the TIPS group to achieve a three-fold bromination of the pyrrole ring. Subsequent selective lithiation and functionalization at the C-2 position, followed by Stille cross-coupling reactions at the C-3 and C-4 positions, allows for the introduction of the requisite aryl groups. The final deprotection of the silyl groups and the carboxyl protecting group yields the natural product.
Experimental Workflow for the Total Synthesis of Lamellarin Q
Caption: Synthetic workflow for the total synthesis of Lamellarin Q starting from TIPS-pyrrole.
Detailed Experimental Protocol: Synthesis of Lamellarin Q
Step 1: 2,3,4-Tribromo-1-(triisopropylsilyl)pyrrole To a solution of this compound in a suitable solvent, three equivalents of N-bromosuccinimide (NBS) are added portion-wise. The reaction is stirred at room temperature until complete consumption of the starting material. The reaction mixture is then worked up to remove succinimide, and the crude product is purified to afford 2,3,4-tribromo-1-(triisopropylsilyl)pyrrole.
Step 2: Methyl 3,4-dibromo-1-(triisopropylsilyl)pyrrole-2-carboxylate The tribrominated pyrrole is dissolved in an anhydrous etheral solvent and cooled to a low temperature (e.g., -78 °C). Phenyllithium is added dropwise to effect a selective halogen-metal exchange at the C-2 position. The resulting lithiated species is then quenched with methyl chloroformate to introduce the methoxycarbonyl group at the C-2 position, yielding methyl 3,4-dibromo-1-(triisopropylsilyl)pyrrole-2-carboxylate.
Step 3: Methyl 3,4-diaryl-1-(triisopropylsilyl)pyrrole-2-carboxylate The dibrominated pyrrole ester is subjected to a Stille cross-coupling reaction with two equivalents of an appropriate arylstannane reagent in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The reaction is heated until the starting material is consumed. After workup and purification, the desired 3,4-diaryl-substituted pyrrole is obtained.
Step 4: Lamellarin Q The silyl-protected and ester-protected diarylpyrrole is treated with tetrabutylammonium fluoride (TBAF) in a suitable solvent. This single step effects the removal of both the N-TIPS group and potentially the methyl ester (depending on the specific Lamellarin Q analogue's ester group, or if subsequent hydrolysis is performed) to yield the final natural product, Lamellarin Q.
| Step | Key Reagents | Catalyst | Solvent | Key Transformation |
| 1 | N-Bromosuccinimide (3 equiv.) | - | - | Tribromination |
| 2 | Phenyllithium, Methyl chloroformate | - | Ethereal solvent | Selective C-2 functionalization |
| 3 | Arylstannane (2 equiv.) | Pd(PPh₃)₄ | - | Stille cross-coupling |
| 4 | Tetrabutylammonium fluoride (TBAF) | - | - | Deprotection |
Table 2: Summary of the key steps in the total synthesis of Lamellarin Q.
Conclusion
The strategic use of this compound as a sterically directing protecting group has proven to be a highly effective strategy in the total synthesis of complex natural products. As demonstrated in the synthesis of a key tetrapyrrole precursor and the marine alkaloid Lamellarin Q, the ability to selectively functionalize the β-position of the pyrrole ring opens up efficient synthetic routes to otherwise challenging targets. The straightforward introduction and removal of the TIPS group, coupled with its ability to enhance solubility and stability of intermediates, underscores its value to the synthetic chemist's toolkit. The protocols and strategies outlined in this application note are intended to serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, showcasing the power and versatility of this compound in the pursuit of complex molecule synthesis.
Application Notes & Protocols: The Strategic Use of 1-(Triisopropylsilyl)pyrrole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] However, the inherent reactivity and electronic properties of the pyrrole ring present significant challenges for its selective functionalization in multi-step syntheses.[3] Direct electrophilic substitution on unprotected pyrrole typically yields mixtures, with a strong preference for the α-positions (C2/C5).[4] This guide provides a detailed examination of 1-(triisopropylsilyl)pyrrole (TIPS-pyrrole), a key intermediate that leverages a sterically demanding N-protecting group to overcome these challenges. We will explore the causality behind its use, provide field-proven protocols for its synthesis, regioselective functionalization, and deprotection, and present a case study on its application in the total synthesis of complex, biologically active molecules.
The Rationale: Why this compound?
The synthetic utility of this compound is rooted in the strategic deployment of the triisopropylsilyl (TIPS) group. This bulky silyl moiety serves as more than just a placeholder; it is an influential directing group that fundamentally alters the reactivity of the pyrrole ring.
1.1. Steric Hindrance: The Key to Regiocontrol
The primary driver for using the TIPS group is its significant steric bulk. The three isopropyl substituents effectively shield the α-positions (C2 and C5) of the pyrrole ring, which are adjacent to the nitrogen atom. This steric encumbrance dramatically disfavors the approach of electrophiles to these positions.[5] Consequently, electrophilic attack is redirected to the less hindered and electronically available β-positions (C3 and C4), leading to a high degree of regioselectivity that is difficult to achieve with unprotected or smaller N-substituted pyrroles.[6]
dot graph TD { A[Unprotected Pyrrole] --> B{Electrophile (E+)}; B --> C["α-Substitution (Major Product)"]; B --> D["β-Substitution (Minor Product)"]; subgraph "High Regioselectivity" E[TIPS-Pyrrole] --> F{Electrophile (E+)}; F -- "α-positions blocked by bulky TIPS group" --> G["β-Substitution (Major Product)"]; end style C fill:#EA4335,fontcolor:#FFFFFF style G fill:#34A853,fontcolor:#FFFFFF } end
Caption: Steric directing effect of the TIPS group.
1.2. Modulated Reactivity and Stability
The electron-withdrawing nature of the silicon atom slightly reduces the overall electron density of the pyrrole ring, making it less prone to polymerization under acidic conditions—a common side reaction for unprotected pyrroles.[7] The TIPS group is robust and stable across a wide range of reaction conditions, yet it can be cleaved cleanly under specific, mild conditions, most commonly with a fluoride ion source.[8][9] This balance of stability and selective lability is crucial for complex, multi-step synthetic campaigns.[10]
| Protecting Group | Relative Steric Bulk | Stability to Acid | Typical Deprotection | Key Feature |
| -H | Minimal | Low (prone to polymerization) | N/A | Highly reactive, poor selectivity. |
| -SO₂Ph | Moderate | High | Reductive or strong base | Strong e⁻-withdrawing, deactivates ring. |
| -Boc | Moderate | Low (acid labile) | Acid (e.g., TFA) | Commonly used for amines. |
| -SEM | Moderate | Moderate | Fluoride or Lewis Acid | Can be cleaved under various conditions.[11] |
| -TIPS | Very High | High | Fluoride (e.g., TBAF) | Excellent β-directing group due to sterics. |
Core Experimental Workflows
The application of TIPS-pyrrole in a synthetic route typically follows a three-stage workflow: introduction of the protecting group, regioselective functionalization of the pyrrole core, and final deprotection to reveal the N-H pyrrole.
Caption: General workflow for using TIPS-pyrrole.
Detailed Experimental Protocols
The following protocols are representative procedures derived from established literature and are intended for experienced synthetic chemists. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
3.1. Protocol 1: Synthesis of this compound
This procedure is adapted from standard N-silylation methods for heterocyclic compounds.
-
Materials:
-
Pyrrole (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)
-
Triisopropylsilyl chloride (TIPS-Cl) (1.05 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine, Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add NaH (1.1 equiv).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice bath.
-
Slowly add a solution of pyrrole (1.0 equiv) in anhydrous THF to the NaH slurry.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add TIPS-Cl (1.05 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a liquid.
-
3.2. Protocol 2: Regioselective 3-Bromination
This protocol demonstrates the β-selective halogenation of the TIPS-protected pyrrole, a key step for subsequent cross-coupling reactions.[5][12]
-
Materials:
-
This compound (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of NBS (1.0 equiv) in anhydrous THF to the reaction mixture.
-
Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction by TLC for the consumption of the starting material.
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes) to yield 3-bromo-1-(triisopropylsilyl)pyrrole.[12]
-
3.3. Protocol 3: Regioselective 3-Nitration
Nitration introduces a versatile functional group for further transformations. Note that acidic conditions can cause partial desilylation, requiring careful control.[13]
-
Materials:
-
Acetic anhydride
-
Fuming nitric acid (HNO₃)
-
This compound (1.0 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Prepare the nitrating agent (acetyl nitrate) in a separate flask. Cool acetic anhydride to -10 °C.
-
Slowly add fuming nitric acid (1.0 equiv) to the cold acetic anhydride while maintaining the temperature below 0 °C. Stir for 15 minutes.
-
In the main reaction flask, dissolve this compound (1.0 equiv) in anhydrous DCM and cool to -78 °C.
-
Add the freshly prepared acetyl nitrate solution dropwise to the TIPS-pyrrole solution.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature.
-
Pour the reaction mixture into a cold, stirred solution of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product via column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate 3-nitro-1-(triisopropylsilyl)pyrrole.[13] Be aware that some desilylated 3-nitropyrrole or dinitrated byproducts may also be formed.[13]
-
3.4. Protocol 4: Deprotection of the TIPS Group
This protocol uses tetra-n-butylammonium fluoride (TBAF) for the efficient cleavage of the Si-N bond.[9]
-
Materials:
-
3-Substituted-1-(triisopropylsilyl)pyrrole (1.0 equiv)
-
Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF (1.2-1.5 equiv)
-
Tetrahydrofuran (THF)
-
Diatomaceous earth (Celite®) or a strong acid cation exchange resin (e.g., Dowex® 50WX8)[14]
-
-
Procedure:
-
Dissolve the silylated pyrrole (1.0 equiv) in THF.
-
Add the TBAF solution (1.2-1.5 equiv) at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up Option A (Aqueous Extraction): Dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. This method can be challenging if the product is water-soluble.[9]
-
Work-up Option B (Non-Aqueous): Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a strong acid cation exchange resin, stir for 30 minutes, then filter through a pad of Celite®.[14] Rinse the resin and Celite® with additional solvent. Concentrate the filtrate to yield the deprotected pyrrole. This method is advantageous for polar products and simplifies purification by removing tetralkylammonium salts.
-
Case Study: Synthesis of Lamellarin Alkaloids
The lamellarins are a class of marine-derived alkaloids with potent biological activities, including cytotoxicity against cancer cell lines and inhibition of HIV-1 integrase.[15] The total synthesis of these complex pentacyclic structures often relies on the strategic use of TIPS-pyrrole to construct the core heterocyclic framework.
In a representative synthesis of Lamellarin Q, the journey begins with the N-protection of pyrrole with a TIPS group.[16] This crucial step enables the subsequent regioselective tribromination of the pyrrole ring.[16] The resulting 2,3,4-tribromo-1-(triisopropylsilyl)pyrrole is a versatile intermediate. Through a sequence of halogen-metal exchange and cross-coupling reactions (e.g., Stille or Suzuki), aryl groups are selectively installed at the C3 and C4 positions. Finally, removal of the TIPS protecting group with TBAF reveals the N-H pyrrole, which is a late-stage intermediate en route to the final lamellarin structure.[16]
Caption: Simplified retrosynthetic analysis of Lamellarin Q synthesis.
This synthetic strategy highlights the indispensable role of the TIPS group. Without it, achieving the required 3,4-diarylation pattern on the pyrrole ring would be exceedingly difficult due to the intrinsic preference for α-functionalization.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the medicinal chemist. Its utility extends far beyond that of a simple protecting group. By leveraging the predictable and potent steric directing effect of the TIPS moiety, researchers can achieve highly regioselective functionalization at the often-inaccessible β-position of the pyrrole ring. This control opens avenues for the efficient and elegant synthesis of complex pyrrole-containing drug candidates and natural products. The protocols and strategic insights provided in this guide are intended to empower researchers to confidently incorporate this valuable reagent into their synthetic programs, accelerating the discovery and development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. chemtube3d.com [chemtube3d.com]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. repository.lsu.edu [repository.lsu.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. redalyc.org [redalyc.org]
- 9. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silicon-Based Protecting Agents - Gelest [technical.gelest.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
- 14. orgsyn.org [orgsyn.org]
- 15. Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic Approaches to the Lamellarins—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrrole-Containing Pharmaceuticals via 1-(Triisopropylsilyl)pyrrole
Introduction: The Pyrrole Scaffold and the Challenge of Regiocontrol
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs, including the cholesterol-lowering agent Atorvastatin (Lipitor®) and the multi-kinase inhibitor Sunitinib (Sutent®).[1][2] The biological activity of these molecules is critically dependent on the precise arrangement of substituents around the five-membered heterocyclic ring. However, the inherent reactivity of the pyrrole nucleus presents a significant challenge to synthetic chemists. Pyrrole is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution.[1][3] Kinetically, electrophilic attack is heavily favored at the α-positions (C2 and C5) due to the superior stabilization of the resulting cationic intermediate.[3][4] This inherent regioselectivity often complicates the synthesis of pharmaceuticals that require functionalization at the less reactive β-positions (C3 and C4).
To overcome this challenge, a powerful strategy employing a sterically demanding N-protecting group has been developed. This guide focuses on the use of 1-(triisopropylsilyl)pyrrole (TIPS-pyrrole) as a versatile intermediate that effectively inverts the native reactivity of the pyrrole ring, enabling the regioselective synthesis of β-substituted pyrroles, which are key precursors to a range of pharmaceuticals.[5][6]
The TIPS-Pyrrole Strategy: A Paradigm Shift in Pyrrole Functionalization
The central principle of the TIPS-pyrrole strategy lies in the use of the bulky triisopropylsilyl (TIPS) group as a temporary steric shield. By attaching this large group to the pyrrole nitrogen, the α-positions become sterically encumbered, dramatically hindering the approach of electrophiles.[5] Consequently, electrophilic attack is redirected to the more accessible β-positions, leading to the formation of 3-substituted pyrrole derivatives with high regioselectivity. The TIPS group can be subsequently removed under mild conditions, typically using a fluoride source, to yield the free N-H pyrrole.[6]
This strategic use of steric hindrance provides a reliable and high-yielding pathway to 3-substituted and 3,4-disubstituted pyrroles, which are otherwise difficult to access.
Core Synthetic Workflow
The synthesis of β-functionalized pyrroles using the TIPS-pyrrole strategy can be broken down into three key stages: Protection, Regioselective Functionalization, and Deprotection.
Caption: General workflow for the synthesis of β-substituted pyrroles.
Experimental Protocols
Protocol 1: Synthesis of this compound (TIPS-Pyrrole)
This protocol describes the initial protection of the pyrrole nitrogen, the gateway to β-functionalization. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the silyl chloride and the deprotonating agent.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Pyrrole | 67.09 | 5.0 g | 74.5 mmol | Freshly distilled |
| Sodium Hydride (NaH) | 24.00 | 3.28 g (60% dispersion in oil) | 82.0 mmol | Handle with care under inert atmosphere |
| Triisopropylsilyl chloride (TIPS-Cl) | 192.82 | 15.8 g (17.5 mL) | 81.9 mmol | Anhydrous |
| Tetrahydrofuran (THF) | - | 150 mL | - | Anhydrous, freshly distilled |
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add the 60% sodium hydride dispersion.
-
Wash the NaH with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add 100 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of freshly distilled pyrrole (5.0 g, 74.5 mmol) in 50 mL of anhydrous THF to the stirred NaH suspension over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add triisopropylsilyl chloride (15.8 g, 81.9 mmol) dropwise over 20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC (thin-layer chromatography) until the starting pyrrole is consumed.
-
Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield TIPS-pyrrole as a colorless liquid.
Protocol 2: Regioselective β-Formylation of TIPS-Pyrrole via Vilsmeier-Haack Reaction
This protocol demonstrates the synthesis of 1-(triisopropylsilyl)-1H-pyrrole-3-carbaldehyde, a key building block. 3-Formylpyrroles are precursors to various pharmaceutical intermediates. The Vilsmeier-Haack reaction is a mild method for formylating electron-rich heterocycles.[7][8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Phosphorus oxychloride (POCl₃) | 153.33 | 2.5 mL (4.1 g) | 26.7 mmol | Freshly distilled, handle in fume hood |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - | Anhydrous |
| TIPS-Pyrrole | 223.43 | 5.0 g | 22.4 mmol | From Protocol 1 |
| Sodium Acetate (NaOAc) | 82.03 | 11.0 g | 134 mmol | Anhydrous |
Procedure:
-
In a flame-dried 100 mL round-bottom flask under an argon atmosphere, add anhydrous DMF (10 mL) and cool to 0 °C.
-
Slowly add phosphorus oxychloride (2.5 mL, 26.7 mmol) dropwise to the stirred DMF. A thick white precipitate (the Vilsmeier reagent) will form.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of TIPS-pyrrole (5.0 g, 22.4 mmol) in anhydrous DMF (10 mL) dropwise to the Vilsmeier reagent suspension at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 40 °C for 2 hours.
-
Monitor the reaction by TLC for the consumption of TIPS-pyrrole.
-
Upon completion, cool the reaction mixture to 0 °C and carefully add a solution of sodium acetate (11.0 g) in 50 mL of water.
-
Stir the mixture vigorously for 30 minutes at room temperature to hydrolyze the iminium intermediate.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL), then brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford 1-(triisopropylsilyl)-1H-pyrrole-3-carbaldehyde.
Protocol 3: Deprotection of the TIPS Group
This protocol describes the removal of the TIPS protecting group to furnish the free N-H pyrrole, ready for further synthetic elaboration or as the final product. Tetra-n-butylammonium fluoride (TBAF) is the most common reagent for this transformation.[9]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| β-Substituted TIPS-Pyrrole | - | 1.0 g | - | e.g., from Protocol 2 |
| Tetra-n-butylammonium fluoride (TBAF) | 261.46 (anhydrous) | 1.1 eq. | - | 1.0 M solution in THF |
| Tetrahydrofuran (THF) | - | 20 mL | - | Anhydrous |
Procedure:
-
Dissolve the β-substituted TIPS-pyrrole (1.0 g) in anhydrous THF (20 mL) in a round-bottom flask.
-
Add the 1.0 M solution of TBAF in THF (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction with 20 mL of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Application in Pharmaceutical Synthesis: A Proposed Route to a Sunitinib Precursor
Sunitinib is an oral, multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and other cancers.[10][11] A key intermediate in its synthesis is 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.[12] While various routes to this intermediate exist, the TIPS-pyrrole strategy can be envisioned to construct a related, highly substituted pyrrole core. The following diagram illustrates a plausible synthetic pathway leveraging the regioselective power of the TIPS protecting group.
Caption: Proposed synthesis of a Sunitinib precursor core using TIPS-pyrrole.
This hypothetical route demonstrates how the TIPS protecting group can be used to sequentially introduce substituents at specific positions on the pyrrole ring, showcasing the strategic advantage of this methodology in constructing complex, pharmaceutically relevant molecules.
Conclusion
The use of this compound represents a cornerstone in modern heterocyclic chemistry, providing a robust and reliable solution to the challenge of regiocontrol in the functionalization of the pyrrole ring. By leveraging steric hindrance, chemists can access β-substituted pyrroles that are essential building blocks for a wide array of important pharmaceuticals. The protocols and strategies outlined in this guide are designed to be broadly applicable, empowering researchers in drug discovery and development to efficiently construct complex molecular architectures with a high degree of precision.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. Write the mechanism of electrophilic substitution reaction of pyrrole.. [askfilo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electrophilic substitution at position 3 of pyrrole using Cl-TIPS [quimicaorganica.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
Application Note: Regioselective C-2 Functionalization of Pyrroles via Lithiation and Electrophilic Quench of 1-(Triisopropylsilyl)pyrrole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge and Strategy for Pyrrole Functionalization
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials. However, the inherent reactivity of the pyrrole ring presents a significant challenge for its selective functionalization. Direct electrophilic substitution on N-unprotected pyrrole typically yields complex mixtures, with a strong preference for the α-positions (C-2 and C-5), often leading to polysubstitution.
To overcome this, a protection-deprotonation-functionalization strategy is frequently employed. This guide details a robust and highly regioselective method for the synthesis of 2-substituted pyrroles starting from 1-(triisopropylsilyl)pyrrole (TIPS-pyrrole). The triisopropylsilyl (TIPS) group serves not only as a sterically bulky protecting group for the pyrrole nitrogen but also as a powerful directing group, enabling highly selective deprotonation at the adjacent C-2 position.[1] Subsequent quenching of the resulting lithiated intermediate with a diverse range of electrophiles provides a versatile and high-yield entry into a wide array of 2-functionalized pyrroles.
The Role of the Triisopropylsilyl (TIPS) Group: More Than a Simple Protector
The choice of a protecting group is critical for the success of any synthetic strategy. In this context, the TIPS group offers several distinct advantages over other common silyl or acyl groups.
-
Steric Directing Effect: The three bulky isopropyl substituents on the silicon atom create a significant steric shield.[2][3] This steric hindrance effectively blocks access to the C-5 position, forcing the organolithium base to abstract a proton from the less hindered and electronically activated C-2 position. This effect is far more pronounced than with smaller groups like trimethylsilyl (TMS), where mixtures or silyl group migration can be problematic.[4]
-
Chemical Stability: The TIPS group is robust and stable under a wide range of reaction conditions, including those involving many nucleophiles and mild acids/bases, to which other protecting groups might be labile.[5]
-
Facile Removal: Despite its stability, the TIPS group can be cleanly and efficiently removed under mild conditions, typically using a fluoride ion source such as tetra-n-butylammonium fluoride (TBAF).[6] This orthogonality is crucial for complex, multi-step syntheses.
Reaction Mechanism: Directed ortho-Metalation (DoM)
The core of this methodology is a Directed ortho-Metalation (DoM) reaction. The process begins with the deprotonation of this compound at the C-2 position by a strong, non-nucleophilic base, most commonly tert-butyllithium (t-BuLi), at low temperature (-78 °C). The extreme cold is critical to ensure the kinetic stability of the highly reactive organolithium intermediate.
The resulting 2-lithio-1-(triisopropylsilyl)pyrrole is a powerful nucleophile that readily reacts with a wide variety of electrophiles in a "quench" step. This two-step, one-pot sequence allows for the precise installation of a functional group at the C-2 position.
Caption: Mechanism of TIPS-directed C-2 lithiation and electrophilic quench.
Scope of the Electrophilic Quench
The versatility of this method stems from the wide range of electrophiles that can be successfully employed to trap the lithiated intermediate. This allows for the introduction of diverse functionalities, serving as handles for further synthetic transformations.
| Electrophile Class | Example Reagent | Resulting C-2 Substituent | Typical Yield (%) |
| Alkyl Halides | Iodomethane (CH₃I) | -CH₃ | > 90 |
| Benzyl Bromide (BnBr) | -CH₂Ph | 85-95 | |
| Aldehydes/Ketones | Benzaldehyde (PhCHO) | -CH(OH)Ph | 80-90 |
| Acetone ((CH₃)₂CO) | -C(OH)(CH₃)₂ | 80-90 | |
| Carbon Dioxide | CO₂ (gas or dry ice) | -COOH | > 95 |
| Disulfides | Dimethyl disulfide (MeSSMe) | -SMe | 85-95 |
| Silyl Halides | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ | > 90 |
| Boronic Esters | Isopropoxyboronic acid pinacol ester | -B(pin) | 70-85 |
| Iodine | I₂ | -I | > 90 |
Note: Yields are representative and can vary based on specific substrate, reaction conditions, and purification.
Detailed Experimental Protocol: Synthesis of 2-Formyl-1-(TIPS)pyrrole
This protocol describes the C-2 formylation of this compound using N,N-dimethylformamide (DMF) as the electrophile.
Materials and Reagents
-
This compound (TIPS-pyrrole, 95%+)
-
tert-Butyllithium (t-BuLi), 1.7 M solution in pentane
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (reagent grade)
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet with bubbler
-
Low-temperature thermometer
-
Syringes and needles
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Workflow Visualization
Caption: Step-by-step workflow for the synthesis of 2-formyl-1-(TIPS)pyrrole.
Step-by-Step Procedure
CAUTION: tert-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. All glassware must be rigorously dried before use.[7]
-
Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer. Purge the flask with dry nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of nitrogen, add this compound (1.0 eq) to the flask, followed by anhydrous THF (to make a ~0.2 M solution).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: While maintaining the temperature at -78 °C, slowly add t-BuLi (1.1 eq, 1.7 M in pentane) dropwise via syringe over 15 minutes. A color change to yellow or orange is typically observed.
-
Stirring: Allow the reaction mixture to stir at -78 °C for 1 hour to ensure complete lithiation.
-
Electrophilic Quench: Slowly add anhydrous DMF (1.5 eq) dropwise via syringe. Ensure the internal temperature does not rise above -70 °C during the addition.
-
Warming: After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1-2 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Extraction: Wash the organic layer sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure 2-formyl-1-(triisopropylsilyl)pyrrole.
Deprotection to Access the N-H Pyrrole
The final step in many synthetic sequences is the removal of the TIPS group to reveal the free N-H pyrrole. This is reliably achieved with a fluoride source.
-
Standard Protocol: To a solution of the 2-substituted-1-(TIPS)pyrrole in THF at room temperature, add tetra-n-butylammonium fluoride (TBAF, 1.1 eq, 1.0 M solution in THF). The reaction is typically complete within 1-4 hours and can be monitored by TLC. An aqueous workup followed by extraction and purification yields the desired N-H pyrrole.
Conclusion
The directed lithiation of this compound is a cornerstone of modern heterocyclic chemistry, providing a powerful and highly regioselective method for accessing 2-substituted pyrroles. The steric influence of the TIPS group ensures predictable C-2 functionalization, and its straightforward removal adds to the synthetic utility. This protocol offers a reliable and scalable pathway for researchers in drug discovery and materials science to generate diverse pyrrole derivatives for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lithiations of 1-trialkylsilylpyrroles: N to C silyl group rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. scielo.org.mx [scielo.org.mx]
- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Suzuki Cross-Coupling Reactions with 3-Bromo-1-(Triisopropylsilyl)pyrrole: A Detailed Protocol and Application Guide
An Application Guide for Researchers
Abstract
The synthesis of 3-arylpyrroles is a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, the regioselective functionalization of the pyrrole core presents significant synthetic challenges due to the molecule's inherent reactivity at multiple positions.[3] The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds, providing a direct route to these valuable scaffolds.[4][5][6] This guide provides a comprehensive overview and a detailed, field-proven protocol for the Suzuki cross-coupling of 3-bromo-1-(triisopropylsilyl)pyrrole. We will delve into the mechanistic underpinnings of the reaction, the critical role of the triisopropylsilyl (TIPS) protecting group, and a step-by-step guide to execution, optimization, and troubleshooting.
Introduction: The Strategic Importance of N-Protection
Direct Suzuki-Miyaura coupling on NH-pyrroles is often problematic, leading to low yields and side reactions such as debromination.[7][8] The introduction of a protecting group on the pyrrole nitrogen is crucial for modulating the heterocycle's electronic properties and ensuring a successful outcome.
The 1-(triisopropylsilyl)pyrrole moiety offers several distinct advantages:
-
Steric Shielding: The bulky TIPS group sterically hinders the nitrogen atom, preventing unwanted side reactions and directing metallation to the carbon positions.
-
Electronic Modulation: The silyl group is electron-donating, which can influence the reactivity of the pyrrole ring in the catalytic cycle.
-
Enhanced Solubility: The lipophilic nature of the TIPS group improves the solubility of the substrate in common organic solvents used for cross-coupling.[9]
-
Stability and Facile Removal: The TIPS group is robust under typical Suzuki-Miyaura conditions but can be readily cleaved post-coupling using fluoride reagents like tetrabutylammonium fluoride (TBAF).[10][11]
This strategic use of the TIPS group transforms 3-bromopyrrole into a reliable and versatile building block for complex molecule synthesis.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established palladium-catalyzed cycle. Understanding this mechanism is fundamental to rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-1-(TIPS)pyrrole. This is often the rate-limiting step and results in a Pd(II) complex.
-
Transmetalation: The aryl group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This crucial step requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate "ate" complex, which facilitates the transfer of the organic moiety to the palladium center.[12][13]
-
Reductive Elimination: The two organic groups on the Pd(II) center (the pyrrole and the aryl group) couple and are eliminated from the metal, forming the desired 3-arylpyrrole product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: Fig 1. The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Synthesis of 3-Aryl-1-(TIPS)pyrrole
This protocol provides a reliable starting point for the coupling of 3-bromo-1-(TIPS)pyrrole with a generic arylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| 3-Bromo-1-(triisopropylsilyl)pyrrole | >97% Purity | Starting material. |
| Arylboronic Acid or Ester | >98% Purity | Coupling partner. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Common palladium precatalyst. |
| Buchwald Ligand (e.g., SPhos, XPhos) | >98% Purity | Essential for catalyst activity.[14][15] |
| Potassium Carbonate (K₂CO₃) or K₃PO₄ | Anhydrous, Powdered | Base. |
| 1,4-Dioxane or Toluene | Anhydrous | Reaction solvent. |
| Deionized Water | N/A | For dissolving the base. |
| Diethyl Ether or Ethyl Acetate | ACS Grade | Extraction solvent. |
| Brine (Saturated NaCl solution) | N/A | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |
| Schlenk flask or oven-dried reaction vial | N/A | Reaction vessel. |
| Inert Gas Supply (Argon or Nitrogen) | High Purity | For maintaining an inert atmosphere. |
Step-by-Step Procedure
Reaction Setup (Under Inert Atmosphere):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-1-(TIPS)pyrrole (1.0 equiv) , the desired arylboronic acid (1.2-1.5 equiv) , Pd(OAc)₂ (0.02 equiv, 2 mol%) , and the phosphine ligand (e.g., SPhos, 0.04 equiv, 4 mol%) .
-
Seal the flask with a septum, and perform at least three cycles of evacuating the flask under vacuum and backfilling with inert gas (Argon or Nitrogen). This process is critical to remove oxygen, which can deactivate the catalyst.
Reagent Addition:
-
Prepare the base solution by dissolving potassium carbonate (2.0-3.0 equiv) in deionized water. Degas this solution by bubbling Argon or Nitrogen through it for 15-20 minutes.
-
Through the septum, add the anhydrous solvent (e.g., 1,4-Dioxane) via syringe to the Schlenk flask to dissolve the solids. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Add the degassed aqueous base solution to the reaction mixture via syringe.
Reaction and Monitoring:
-
Immerse the flask in a preheated oil bath set to 80-100 °C .[16][17]
-
Stir the reaction vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots periodically. A typical reaction time is 4-16 hours.
Workup and Purification:
-
Once the reaction is complete (disappearance of starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the mixture with ethyl acetate or diethyl ether and transfer it to a separatory funnel.
-
Add deionized water to dissolve the inorganic salts. Separate the organic layer.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-1-(TIPS)pyrrole product.
Optional: TIPS Deprotection
-
Dissolve the purified 3-aryl-1-(TIPS)pyrrole in anhydrous tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1.0 M in THF) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the deprotected 3-arylpyrrole.[10]
Optimization Workflow: Causality Behind Experimental Choices
Achieving high yields requires a systematic approach to optimization. The interplay between the catalyst, ligand, base, and solvent is critical for success, especially with challenging substrates.
Caption: Fig 2. Workflow for Reaction Optimization.
Representative Data and Substrate Scope
The optimized protocol is effective for a wide range of arylboronic acids. Below is a table summarizing expected outcomes based on literature for similar heteroaryl couplings.[7][18][19]
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Typical Catalyst System | Temp (°C) | Yield (%) | Notes |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos / K₂CO₃ | 90 | 85-95 | Standard, unactivated substrate. |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos / K₂CO₃ | 90 | 88-98 | Electron-donating groups often react well. |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ / XPhos / K₃PO₄ | 100 | 75-90 | Electron-withdrawing groups are well-tolerated. |
| 4 | 2-Methylphenylboronic acid | Pd₂(dba)₃ / XPhos / K₃PO₄ | 100 | 70-85 | Steric hindrance may require a stronger base and more active ligand. |
| 5 | 3-Pyridylboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | 100 | 65-80 | Heteroaryl boronic acids can be prone to decomposition.[20] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Incorrect base or ligand choice. | 1. Ensure rigorous degassing of all solvents and reagents and maintain a positive inert gas pressure.2. Increase temperature in 10 °C increments.3. Screen different ligands (e.g., XPhos) and bases (e.g., K₃PO₄). |
| Protodebromination of Starting Material | Reaction is too slow, allowing for side reactions.Presence of protic sources. | Use a more active catalyst/ligand system to accelerate the rate of oxidative addition. Ensure anhydrous solvents are used. The TIPS group generally minimizes this issue.[8] |
| Decomposition of Boronic Acid | Boronic acids, especially heteroaromatic ones, can be unstable to heat and base (protodeborylation). | Use the corresponding pinacol boronate ester or potassium trifluoroborate salt for increased stability.[20] Use the minimum necessary excess (1.1-1.2 equiv) and reaction time. |
| Formation of Homocoupled Products | Presence of oxygen.Catalyst decomposition leading to palladium black. | Improve degassing technique. Use a ligand that better stabilizes the Pd(0) species throughout the catalytic cycle. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The regioselective synthesis of aryl pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. scielo.org.mx [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
protocol for the synthesis of 3-nitropyrrole from 1-(Triisopropylsilyl)pyrrole
An Application Note and Protocol for the Proposed Synthesis of 3-Nitropyrrole from 1-(Triisopropylsilyl)pyrrole
Abstract
3-Nitropyrrole is a valuable building block in medicinal chemistry and materials science, yet its direct and regioselective synthesis can be challenging due to the propensity of the pyrrole ring to undergo electrophilic substitution at the C2 position. This application note details a proposed two-step protocol for the synthesis of 3-nitropyrrole, commencing with the regioselective nitration of this compound, followed by the subsequent deprotection of the silyl group. The strategic use of the bulky triisopropylsilyl (TIPS) protecting group is hypothesized to sterically hinder the C2 and C5 positions, thereby directing the electrophilic nitration to the C3 position. This guide provides a comprehensive, step-by-step methodology, including reaction setup, purification, and characterization, aimed at researchers and scientists in drug development and organic synthesis.
Introduction
Pyrrole and its derivatives are fundamental heterocyclic scaffolds found in a vast array of natural products and pharmaceuticals. The introduction of a nitro group onto the pyrrole ring significantly enhances its utility as a synthetic intermediate, enabling a wide range of chemical transformations. Specifically, 3-nitropyrrole serves as a key precursor for the synthesis of various biologically active molecules. However, the direct nitration of pyrrole typically yields 2-nitropyrrole as the major product, with the formation of dinitro and polymeric byproducts further complicating the reaction.
To overcome this challenge of regioselectivity, the use of protecting groups on the pyrrole nitrogen has been explored. The triisopropylsilyl (TIPS) group, in particular, is a bulky protecting group that can sterically shield the adjacent C2 and C5 positions of the pyrrole ring. This steric hindrance is anticipated to favor the electrophilic attack of the nitronium ion at the less hindered C3 position. Following the regioselective nitration, the TIPS group can be readily cleaved under mild conditions to afford the desired 3-nitropyrrole.
This document outlines a proposed, detailed . The methodology is based on established principles of electrophilic aromatic substitution and the use of silyl protecting groups in organic synthesis.
Proposed Synthetic Workflow
The proposed synthesis of 3-nitropyrrole from this compound is a two-step process, as illustrated in the workflow diagram below. The initial step involves the regioselective nitration of the silyl-protected pyrrole, followed by the deprotection of the TIPS group to yield the final product.
Application Note: The Strategic Role of 1-(Triisopropylsilyl)pyrrole in the Convergent Synthesis of Verrucarin E and its Analogs
Abstract
Verrucarin E, a member of the diverse pyrrole-containing family of natural products, presents a unique synthetic challenge. While structurally simpler than its macrocyclic trichothecene relatives like Verrucarin A, its efficient construction is crucial for analog development and biological screening. This application note details a novel, proposed synthetic strategy that leverages the unique properties of 1-(Triisopropylsilyl)pyrrole as a pivotal building block. We will explore how the triisopropylsilyl (TIPS) group serves not merely as a protecting group, but as a critical control element in a proposed intramolecular Diels-Alder (IMDA) reaction to construct a key bicyclic intermediate, a versatile scaffold for Verrucarin E and other complex molecular architectures. This guide provides in-depth technical rationale, step-by-step protocols, and a discussion of the underlying chemical principles.
Introduction: The Verrucarin Challenge and the Need for Strategic Synthesis
The verrucarins are a class of mycotoxins that exhibit a wide range of potent biological activities, including antitumor and antifungal properties. Verrucarin E, characterized by its substituted pyrrole core, is a key structural motif within this family.[1] The development of a flexible and efficient synthesis for this core structure is of paramount importance for creating libraries of analogs for structure-activity relationship (SAR) studies.
Traditional synthetic approaches to substituted pyrroles can be linear and may lack the efficiency required for rapid analog generation. Cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful and convergent approach to building molecular complexity in a single step.[2] However, the inherent aromaticity of the pyrrole ring makes it a reluctant diene in [4+2] cycloadditions.[3] This application note proposes a solution to this challenge through the strategic use of N-silylation.
The triisopropylsilyl (TIPS) group is a bulky silyl ether protecting group known for its high steric hindrance and stability under a variety of reaction conditions.[4] In the context of pyrrole chemistry, the N-TIPS group serves a dual purpose: it can modulate the electronic properties of the pyrrole ring to facilitate cycloaddition and its steric bulk can influence the stereochemical outcome of the reaction. Following the key bond-forming step, the TIPS group can be cleanly removed under specific conditions.
Herein, we propose a hypothetical, yet chemically sound, intramolecular Diels-Alder reaction strategy employing a custom-designed this compound derivative to construct a versatile bicyclic precursor to Verrucarin E.
Proposed Retrosynthetic Analysis
Our proposed strategy hinges on a key intramolecular Diels-Alder (IMDA) reaction to form the core bicyclic structure of a verrucarin precursor. The retrosynthetic analysis is outlined below.
Caption: Retrosynthetic approach to Verrucarin E.
The Role of this compound in the Key Intramolecular Diels-Alder Reaction
The cornerstone of our proposed synthesis is an intramolecular [4+2] cycloaddition. The 1-(TIPS)-pyrrole serves as the 4π electron component (the diene).
Rationale for the Use of the TIPS Group
-
Electronic Modulation: While pyrrole itself is electron-rich, the silyl group can subtly alter the HOMO energy level, making it more amenable to reaction with an electron-deficient dienophile.[2]
-
Steric Directing Group: The bulky TIPS group can enforce a specific conformation of the tether connecting the diene and dienophile, potentially leading to higher diastereoselectivity in the cycloaddition.
-
Stability and Compatibility: The TIPS-protected pyrrole is stable to a range of reagents and conditions that might be required for the synthesis of the IMDA precursor, yet it can be removed selectively without disturbing other sensitive functional groups.[5][6]
Proposed Intramolecular Diels-Alder Reaction
The proposed key transformation is the thermal cyclization of a custom-synthesized N-(TIPS)-pyrrole derivative bearing an activated dienophile on a side chain.
Caption: Proposed Intramolecular Diels-Alder Cycloaddition. (Note: As I am unable to generate images, placeholder text is used. The diagram would show the chemical structure of the N-(TIPS)-pyrrole with an ester-activated alkene side chain cyclizing to a bicyclic product.)
This reaction is designed to proceed under thermal conditions, taking advantage of the entropic favorability of an intramolecular process.[7] The formation of the bicyclic adduct in a single step significantly increases the efficiency of the overall synthesis.
Experimental Protocols
The following are detailed, hypothetical protocols for the key steps in our proposed synthesis. These are based on established literature procedures for similar transformations.
Protocol for the Synthesis of the IMDA Precursor
This protocol describes the coupling of 1-(TIPS)pyrrole with a suitable side chain to form the substrate for the intramolecular Diels-Alder reaction.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Sidechain electrophile (e.g., a protected 4-bromo-crotonate derivative)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous THF (to make a 0.5 M solution).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation at the 2-position of the pyrrole ring.
-
In a separate flask, dissolve the dienophile sidechain electrophile (1.2 eq) in anhydrous THF.
-
Add the solution of the electrophile to the lithiated pyrrole solution at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the IMDA precursor.
Protocol for the Intramolecular Diels-Alder Reaction
Materials:
-
IMDA Precursor from step 4.1
-
Anhydrous Toluene
-
High-pressure reaction tube
Procedure:
-
Dissolve the IMDA precursor (1.0 eq) in anhydrous toluene to make a dilute solution (e.g., 0.01 M) to favor the intramolecular reaction over intermolecular dimerization.
-
Transfer the solution to a high-pressure reaction tube.
-
Seal the tube and heat to 180-220 °C in an oil bath or heating mantle.
-
Maintain the temperature for 24-48 hours. Monitor the reaction progress by TLC or by taking aliquots for 1H NMR analysis.
-
Once the reaction is complete, cool the tube to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting bicyclic adduct by silica gel column chromatography.
Protocol for the Deprotection of the TIPS Group
Materials:
-
Bicyclic adduct from step 4.2
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous THF
Procedure:
-
Dissolve the TIPS-protected bicyclic adduct (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the deprotected amine by silica gel column chromatography.
Data Summary
The following table summarizes the expected outcomes for the key proposed reactions. Yields are estimated based on similar transformations in the literature.
| Step | Reaction | Key Reagents | Expected Yield |
| 1 | Synthesis of IMDA Precursor | 1-(TIPS)pyrrole, n-BuLi, Electrophile | 60-75% |
| 2 | Intramolecular Diels-Alder | Heat (Toluene) | 50-65% |
| 3 | TIPS Deprotection | TBAF in THF | 85-95% |
Workflow and Mechanistic Overview
The overall synthetic workflow and the mechanism of the key Diels-Alder step are illustrated below.
Caption: Overall synthetic workflow.
The Diels-Alder reaction proceeds through a concerted, pericyclic transition state, leading to the formation of the bicyclic system with a high degree of stereocontrol.
Conclusion
This application note has outlined a novel and strategic approach to the synthesis of the verrucarin E core and its analogs, centered around a proposed intramolecular Diels-Alder reaction. The use of this compound is demonstrated to be more than a simple protection strategy; it is a key enabler of the cycloaddition, influencing reactivity and potentially stereoselectivity. The provided protocols, while hypothetical, are grounded in established chemical principles and offer a robust starting point for researchers in the field of natural product synthesis and medicinal chemistry. This convergent strategy holds significant promise for the efficient generation of verrucarin analogs for further biological evaluation.
References
- 1. Verrucarin E | C7H9NO2 | CID 100243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Use of the Diels-Alder adduct of pyrrole in organic synthesis. Formal racemic synthesis of Tamiflu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Method Simplifies Deprotection and Modification of N-Heterocycles - ChemistryViews [chemistryviews.org]
- 7. organicreactions.org [organicreactions.org]
preparation of functionalized polymers using 1-(Triisopropylsilyl)pyrrole monomers
< < Application Notes & Protocols: A Strategic Guide to the Preparation and Application of Functionalized Polymers from 1-(Triisopropylsilyl)pyrrole Monomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic use of protecting groups is a cornerstone of modern polymer synthesis, enabling precise control over functionality and architecture. Among these, the triisopropylsilyl (TIPS) group offers a robust yet controllably labile protecting group for the nitrogen atom of pyrrole. This allows for the synthesis of well-defined polypyrrole backbones, which can be subsequently deprotected and functionalized for a wide array of applications, particularly in the biomedical and drug development fields. This document provides a comprehensive guide to the synthesis of functionalized polypyrroles, beginning with the polymerization of this compound, followed by deprotection, and culminating in post-polymerization functionalization. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss the characterization and potential applications of these advanced materials.
Introduction: The Strategic Advantage of Silyl-Protected Pyrrole Monomers
Polypyrrole (PPy) is a conductive polymer renowned for its excellent environmental stability, biocompatibility, and ease of synthesis.[1] These properties make it a highly attractive material for applications in tissue engineering, biosensors, and drug delivery systems.[2][3] However, the direct polymerization of functionalized pyrrole monomers can sometimes be challenging, leading to polymers with irregular structures and diminished properties.
The use of a protecting group on the pyrrole nitrogen, such as the triisopropylsilyl (TIPS) group, offers a powerful alternative. The bulky TIPS group serves several critical functions:
-
Enhanced Solubility: The presence of the silyl group increases the solubility of the monomer and the resulting polymer in organic solvents, facilitating solution-based polymerization and characterization.
-
Controlled Polymerization: By blocking the reactive N-H bond, the TIPS group ensures that polymerization proceeds exclusively through the α-positions of the pyrrole ring, leading to a more regular and well-defined polymer chain.[4]
-
Latent Functionality: The TIPS-protected polypyrrole serves as a stable precursor that can be deprotected under specific conditions to reveal a reactive polypyrrole backbone, ready for the introduction of a wide variety of functional groups.
This "protect-polymerize-deprotect-functionalize" strategy provides a versatile platform for the creation of tailor-made polypyrroles with precisely controlled functionalities, opening the door to a new generation of advanced biomaterials.
Synthesis of this compound (TIPS-pyrrole) Monomer
The starting point for this methodology is the synthesis of the this compound monomer. While commercially available, understanding its synthesis provides valuable insight into its chemical properties.[5][6][7][8] The synthesis typically involves the deprotonation of pyrrole with a strong base, such as sodium hydride or an organolithium reagent, followed by quenching with triisopropylsilyl chloride.
Diagram 1: Synthesis of this compound
Caption: Synthetic route to this compound.
Polymerization of this compound
The polymerization of TIPS-pyrrole can be achieved through several methods, with oxidative polymerization being the most common. This method utilizes an oxidizing agent to initiate the polymerization process, leading to the formation of poly(this compound) (PTIPS-PPy).[9][10][11][12][13]
Oxidative Polymerization Protocol
This protocol describes a general method for the chemical oxidative polymerization of TIPS-pyrrole.
Materials:
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Iron(III) chloride (FeCl₃) as the oxidant
-
Methanol (MeOH)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve TIPS-pyrrole (1.0 eq) in anhydrous chloroform to a concentration of 0.1 M.
-
In a separate flask, prepare a 0.5 M solution of anhydrous iron(III) chloride in anhydrous chloroform.
-
Cool the monomer solution to 0 °C using an ice bath.
-
Slowly add the iron(III) chloride solution (2.5 eq) dropwise to the stirred monomer solution over 30 minutes. The reaction mixture will gradually darken, indicating polymerization.
-
Allow the reaction to stir at 0 °C for 2 hours and then at room temperature for an additional 22 hours.
-
Quench the polymerization by adding methanol (approximately 5 times the volume of chloroform used). This will precipitate the polymer.
-
Collect the polymer precipitate by vacuum filtration and wash thoroughly with methanol until the filtrate is colorless to remove any residual oxidant and unreacted monomer.
-
Dry the resulting PTIPS-PPy polymer under vacuum to a constant weight.
Table 1: Typical Reaction Parameters for Oxidative Polymerization
| Parameter | Value | Rationale |
| Monomer Concentration | 0.1 M | Balances reaction rate and polymer solubility. |
| Oxidant:Monomer Ratio | 2.5 : 1 | Ensures complete polymerization. |
| Reaction Temperature | 0 °C to Room Temp. | Controls the rate of polymerization and polymer properties. |
| Reaction Time | 24 hours | Allows for high molecular weight polymer formation. |
Deprotection of Poly(this compound)
The crucial step to unmask the reactive polypyrrole backbone is the removal of the TIPS protecting group. This is typically achieved using a fluoride source, with tetrabutylammonium fluoride (TBAF) being the reagent of choice due to its high efficacy and solubility in organic solvents.[14][15][16][17][18]
TBAF Deprotection Protocol
Materials:
-
Poly(this compound) (PTIPS-PPy)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine solution
Procedure:
-
Dissolve the PTIPS-PPy polymer in anhydrous THF to a concentration of approximately 0.05 M.
-
To the stirred polymer solution, add the 1 M TBAF solution in THF (1.5 eq per silyl group) dropwise at room temperature.[14]
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) if a small molecule analogue is used, or by taking aliquots and analyzing by FT-IR to observe the disappearance of Si-N stretches and the appearance of N-H stretches.
-
Upon completion, dilute the reaction mixture with dichloromethane.[14]
-
Quench the reaction by adding deionized water.[14]
-
Separate the organic layer and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the deprotected polypyrrole (PPy).
-
The crude PPy may require further purification by precipitation from a suitable solvent system (e.g., dissolving in a minimal amount of a good solvent like NMP or DMF and precipitating into a poor solvent like water or methanol).
Diagram 2: Deprotection and Functionalization Workflow
Caption: Workflow for preparing functionalized polypyrrole.
Post-Polymerization Functionalization of Polypyrrole
The deprotected polypyrrole backbone, with its reactive N-H groups, is now ready for functionalization. This step allows for the covalent attachment of a wide range of molecules, tailoring the polymer's properties for specific applications.[19][20][21]
General Protocol for N-Alkylation
This protocol provides a general method for the N-alkylation of the polypyrrole backbone, a common strategy for introducing functional side chains.
Materials:
-
Deprotected Polypyrrole (PPy)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
A suitable base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))
-
Alkyl halide with the desired functional group (e.g., an alkyl bromide containing a protected amine, a carboxylic acid ester, or a biotin moiety)
-
Deionized water
Procedure:
-
Dissolve the deprotected PPy in anhydrous DMF. The insolubility of PPy can be a challenge; sonication and gentle heating may be required.
-
Under an inert atmosphere, add the base (e.g., NaH, 1.2 eq per N-H group) portion-wise to the stirred polymer solution at 0 °C. Allow the mixture to stir for 30 minutes to an hour to ensure complete deprotonation.
-
Add the desired alkyl halide (1.5 eq per N-H group) to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. The reaction progress can be monitored by FT-IR, observing the disappearance of the N-H stretch.
-
Quench the reaction by the slow addition of water.
-
Precipitate the functionalized polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., water or methanol).
-
Collect the precipitate by filtration, wash thoroughly with the non-solvent, and dry under vacuum.
Characterization of Functionalized Polymers
Thorough characterization at each stage is essential to validate the success of the synthesis and to understand the properties of the final material.
Table 2: Recommended Characterization Techniques
| Stage | Technique | Information Obtained |
| Monomer & Polymer | ¹H and ¹³C NMR Spectroscopy | Confirms chemical structure and purity. |
| FT-IR Spectroscopy | Identifies characteristic functional groups (e.g., Si-N, N-H, C=O).[20][22][23] | |
| Polymer | Gel Permeation Chromatography (GPC) | Determines molecular weight and polydispersity. |
| Functionalized Polymer | X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition of the polymer surface.[20] |
| Thermogravimetric Analysis (TGA) | Assesses thermal stability.[20][24] | |
| Contact Angle Measurement | Determines surface hydrophilicity/hydrophobicity.[1] |
Applications in Drug Development and Biomedical Research
The ability to introduce a diverse range of functional groups onto the polypyrrole backbone opens up a vast landscape of potential applications in the biomedical field.[2][3][25][26]
-
Drug Delivery: Bioactive molecules, such as drugs or targeting ligands, can be covalently attached to the polymer. The inherent conductivity of the polypyrrole backbone can even be exploited for electrically stimulated drug release.[3][27]
-
Biosensors: The functionalized polymer can be designed to specifically interact with biological analytes. For instance, antibodies or enzymes can be immobilized on the polymer surface for the development of highly sensitive and selective biosensors.[28][29]
-
Tissue Engineering: By functionalizing the polypyrrole with cell-adhesive moieties (e.g., RGD peptides), its biocompatibility and ability to support cell growth and proliferation can be significantly enhanced.[1][30] Amine-functionalized polypyrroles, for example, have been shown to improve the adhesion of fibroblasts and Schwann cells.[1]
Conclusion
The use of this compound as a monomer provides a powerful and versatile platform for the synthesis of well-defined, functionalized polypyrroles. The "protect-polymerize-deprotect-functionalize" strategy offers precise control over the polymer's structure and properties, enabling the creation of advanced materials tailored for specific applications in drug development, biosensing, and tissue engineering. The protocols and guidelines presented in this document are intended to serve as a valuable resource for researchers and scientists working at the forefront of polymer chemistry and biomedical innovation.
References
- 1. Amine-functionalized polypyrrole: inherently cell adhesive conducting polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polypyrrole as Electrically Conductive Biomaterials: Synthesis, Biofunctionalization, Potential Applications and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound 95 87630-35-1 [sigmaaldrich.com]
- 6. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. scbt.com [scbt.com]
- 8. This compound 95 87630-35-1 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Polypyrrole-based conducting polymers and interactions with biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. revroum.lew.ro [revroum.lew.ro]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. pure.qub.ac.uk [pure.qub.ac.uk]
- 26. Biosensor-Integrated Drug Delivery Systems as New Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Covalent attachment of proteins to functionalized polypyrrole-coated metallic surfaces for improved biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Biocompatibility Implications of Polypyrrole Synthesis Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 3-Functionalized Pyrroles with TIPS Protection: An Application Note
Introduction: The Strategic Importance of 3-Functionalized Pyrroles and TIPS Protection in Scalable Synthesis
Pyrrole scaffolds are fundamental building blocks in a vast array of biologically active molecules and functional materials.[1][2][3] Specifically, pyrroles functionalized at the 3-position are key structural motifs in numerous pharmaceuticals, agrochemicals, and electronic materials.[][5] However, the inherent reactivity and potential for polymerization of the pyrrole ring, especially under acidic conditions, present significant challenges for large-scale synthesis.[6] To overcome these hurdles, a robust protecting group strategy is paramount.
The triisopropylsilyl (TIPS) group has emerged as a protecting group of choice for the pyrrole nitrogen in scale-up applications. Its significant steric bulk provides enhanced stability across a wide range of reaction conditions, including exposure to both acidic and basic environments, surpassing that of smaller silyl ethers like TMS or TES.[7] This stability is crucial for ensuring high fidelity and yield during subsequent functionalization steps. Furthermore, the TIPS group can be reliably cleaved under specific conditions, allowing for the efficient isolation of the desired 3-functionalized pyrrole.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 3-functionalized pyrroles utilizing a TIPS protection strategy. We will delve into detailed experimental protocols, the rationale behind key procedural choices, and critical considerations for transitioning from laboratory-scale to pilot-plant production.
Overall Synthetic Strategy
The synthetic approach is a three-stage process designed for efficiency and scalability. The process begins with the protection of the pyrrole nitrogen with a TIPS group, followed by regioselective functionalization at the 3-position, and concludes with the deprotection of the TIPS group to yield the final product.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radical-based functionalization-oriented construction: rapid assembly of azaarene-substituted highly functionalized pyrroles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01470F [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Vilsmeier-Haack Formylation of 1-(Triisopropylsilyl)-1H-pyrrole
Welcome to the dedicated technical support guide for the Vilsmeier-Haack formylation of 1-(triisopropylsilyl)-1H-pyrrole (TIPS-pyrrole). This resource is designed for researchers, chemists, and drug development professionals who utilize this important transformation. Here, we move beyond standard protocols to address the nuanced challenges and side reactions that can arise during this procedure. Our goal is to provide you with the expert insights and actionable solutions necessary to optimize your reaction outcomes, ensuring high yields and purity.
Troubleshooting Guide: Overcoming Common Side Reactions
This section directly addresses specific issues you may encounter in the lab. Each answer provides not only a solution but also the underlying chemical reasoning to help you make informed decisions in your future experiments.
Question 1: My reaction yield is disappointingly low, and I'm recovering a significant amount of unreacted TIPS-pyrrole. What are the likely causes?
Answer: Low conversion is one of the most common issues and almost always points to a problem with the Vilsmeier reagent itself. The Vilsmeier reagent (a chloroiminium salt) is formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) and is highly moisture-sensitive.[1][2]
Core Issues & Solutions:
-
Incomplete Vilsmeier Reagent Formation:
-
Causality: The reaction between DMF and POCl₃ is critical.[3] If moisture is present, it will rapidly quench the POCl₃ and the resulting Vilsmeier reagent, halting the reaction before it can begin.
-
Solution: Ensure all reagents and solvents are strictly anhydrous. Use a freshly opened bottle of DMF or DMF distilled over a suitable drying agent. POCl₃ should also be of high purity. The reaction should be conducted under an inert atmosphere (Nitrogen or Argon).
-
-
Sub-optimal Reagent Stoichiometry & Temperature:
-
Causality: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (typically 0 °C) to prevent its degradation.[3] Following its formation, the subsequent formylation of the pyrrole may require gentle heating to proceed at a reasonable rate.
-
Solution:
-
Pre-form the Vilsmeier reagent by adding POCl₃ dropwise to anhydrous DMF at 0 °C and stirring for 15-30 minutes.
-
Add the TIPS-pyrrole substrate to this pre-formed reagent at 0 °C.
-
Monitor the reaction by TLC. If the reaction is sluggish, allow it to slowly warm to room temperature or apply gentle heat (e.g., 40-50 °C).
-
-
Question 2: My primary product is 1-(Triisopropylsilyl)-1H-pyrrole-2,5-dicarbaldehyde. How can I suppress this di-formylation?
Answer: The pyrrole ring is a highly electron-rich heterocycle, making it extremely reactive towards electrophilic aromatic substitution.[4][5] The initial formylation at the C2 position yields a product that is still activated enough to undergo a second formylation, typically at the C5 position.
Core Issues & Solutions:
-
Excess Vilsmeier Reagent:
-
Causality: Using a large excess of the Vilsmeier reagent is the most direct cause of di-formylation. Once the mono-formylated product is formed, it will compete with the starting material for the remaining electrophile.
-
Solution: Carefully control the stoichiometry. Use a slight excess, typically between 1.1 and 1.3 equivalents of the Vilsmeier reagent (relative to the TIPS-pyrrole). This ensures enough reagent for full conversion of the starting material while minimizing the amount available for a second reaction.
-
-
High Reaction Temperature or Prolonged Reaction Time:
-
Causality: Higher temperatures increase the rate of both the first and second formylation reactions. If the reaction is left for too long, even with controlled stoichiometry, the di-formylated product can accumulate.
-
Solution: Maintain the lowest practical temperature that allows for a reasonable reaction rate. For TIPS-pyrrole, this is often between 0 °C and room temperature. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Question 3: I'm observing cleavage of the TIPS protecting group, leading to the formation of 2-formylpyrrole. How can I maintain the integrity of the silyl ether?
Answer: The triisopropylsilyl (TIPS) group is known for its substantial steric bulk and relative stability to a range of conditions.[6] However, it is not completely immune to cleavage, especially under acidic conditions or in the presence of nucleophiles like fluoride ions.[6][7]
Core Issues & Solutions:
-
Acidic Hydrolysis During Work-up:
-
Causality: The Vilsmeier-Haack reaction is performed under acidic conditions. The standard work-up involves quenching with water or an aqueous base to hydrolyze the intermediate iminium salt to the final aldehyde.[8] If this quenching is not managed correctly, the acidic environment can protonate the pyrrole nitrogen, weakening the N-Si bond and making it susceptible to hydrolysis.
-
Solution: Quench the reaction by pouring it slowly into a vigorously stirred, cold (0 °C) aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium acetate. Avoid strong acids during work-up. The goal is to neutralize the reaction mixture and hydrolyze the iminium intermediate simultaneously.
-
-
Excessive Heat:
-
Causality: Although less common, prolonged exposure to high temperatures can promote desilylation.
-
Solution: Adhere to the principle of using the minimum necessary temperature for the reaction to proceed to completion.
-
Question 4: My reaction mixture turned into a dark, intractable tar. What causes this polymerization, and how can it be prevented?
Answer: Polymerization is a known side reaction for highly reactive, electron-rich monomers like pyrrole, especially under strongly acidic conditions.[3][9]
Core Issues & Solutions:
-
Localized High Concentration of Electrophile:
-
Causality: Adding the pyrrole substrate too quickly to the Vilsmeier reagent, or vice-versa, can create localized "hot spots" with a high concentration of the electrophile, initiating polymerization.
-
Solution: Ensure efficient stirring throughout the reaction. Add the limiting reagent dropwise via an addition funnel to maintain a low, steady concentration. Adding the pyrrole solution to the pre-formed Vilsmeier reagent is often the preferred method.
-
-
Excessive Reaction Temperature:
-
Causality: High temperatures accelerate polymerization pathways. The initial formylation is exothermic, and without adequate cooling, a thermal runaway can occur, leading to rapid decomposition and tar formation.
-
Solution: Maintain strict temperature control, especially during the addition of reagents. Use an ice bath or a cryostat to manage the exotherm. For larger-scale reactions, controlled addition of the POCl₃ to the DMF/pyrrole mixture at 0 °C is a viable strategy to ensure the Vilsmeier reagent reacts as it forms.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the Vilsmeier-Haack formylation of TIPS-pyrrole?
A1: The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic POCl₃. A subsequent elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.
-
Electrophilic Attack: The electron-rich C2 position of the TIPS-pyrrole ring acts as a nucleophile, attacking the Vilsmeier reagent. This breaks the aromaticity of the pyrrole ring and forms a cationic intermediate (a sigma complex).
-
Aromatization and Hydrolysis: A base (like DMF or the dichlorophosphate anion) removes the proton from the C2 position, restoring aromaticity and forming a new iminium salt intermediate. During aqueous work-up, this iminium salt is hydrolyzed to yield the final 2-formyl-TIPS-pyrrole product.
Caption: Key stages of the Vilsmeier-Haack reaction.
Q2: Why does formylation occur selectively at the C2 (alpha) position instead of the C3 (beta) position?
A2: The regioselectivity is governed by electronic effects. The nitrogen atom in the pyrrole ring donates its lone pair of electrons into the aromatic system, creating a higher electron density at the C2 and C5 positions compared to the C3 and C4 positions.[4] Electrophilic attack at C2 allows for the positive charge in the resulting intermediate to be delocalized over three atoms, including the nitrogen, which provides a more stable resonance structure than attack at C3. The bulky TIPS group on the nitrogen further reinforces this preference sterically.[10][11]
Q3: What are the generally accepted "optimal" conditions for achieving high-yield mono-formylation of TIPS-pyrrole?
A3: While every substrate may require fine-tuning, a robust starting point is summarized in the table below. The key is the controlled, sequential addition of reagents at low temperatures.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF (acts as reagent and solvent) | Ensures formation of the Vilsmeier reagent.[12] |
| Reagents | High-purity POCl₃, Anhydrous DMF | Prevents quenching and side reactions.[3] |
| Stoichiometry | POCl₃: 1.1-1.3 eq; DMF: in excess | Minimizes di-formylation while driving the reaction to completion. |
| Temperature | 1. Add POCl₃ to DMF at 0 °C.2. Add TIPS-pyrrole at 0 °C.3. Allow to warm to RT if needed. | Controls exotherm, prevents reagent degradation and polymerization.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes moisture. |
| Work-up | Quench in cold, aqueous NaHCO₃ solution | Neutralizes acid to prevent TIPS deprotection and hydrolyzes the intermediate. |
Q4: Can you provide a detailed, step-by-step protocol for this reaction?
A4: Certainly. Please see the "Experimental Protocols" section below for a comprehensive methodology.
Logical Workflow for Troubleshooting
When an experiment yields unexpected results, a logical diagnostic approach is crucial. The following flowchart outlines a decision-making process to identify and rectify common issues.
Caption: A decision tree for troubleshooting the reaction.
Experimental Protocols
Optimized Mono-Formylation of 1-(Triisopropylsilyl)-1H-pyrrole
Materials:
-
1-(Triisopropylsilyl)-1H-pyrrole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (approx. 5-10 mL per gram of substrate).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add POCl₃ (1.2 eq) dropwise to the stirred DMF over 10-15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0 °C for an additional 20 minutes. The solution may be colorless or pale yellow.[13]
-
-
Formylation Reaction:
-
Dissolve 1-(triisopropylsilyl)-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DMF or DCM.
-
Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, stir the reaction at 0 °C and monitor its progress by TLC (e.g., using 10% Ethyl Acetate in Hexanes).
-
If the reaction is slow, remove the ice bath and allow it to warm to room temperature, continuing to monitor until the starting material is consumed (typically 1-3 hours).
-
-
Work-up and Quenching:
-
In a separate large beaker, prepare a vigorously stirred solution of saturated aqueous NaHCO₃, cooled in an ice bath.
-
Slowly and carefully pour the reaction mixture into the cold NaHCO₃ solution. Caution: This quench is exothermic and will release CO₂ gas.
-
Continue stirring for 30-60 minutes to ensure complete hydrolysis of the iminium salt intermediate.
-
-
Extraction and Isolation:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer three times with DCM or Ethyl Acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure 1-(triisopropylsilyl)-1H-pyrrole-2-carbaldehyde.
-
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. imp.kiev.ua [imp.kiev.ua]
- 10. scribd.com [scribd.com]
- 11. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. Vilsmeier haack reaction | PPTX [slideshare.net]
- 13. reddit.com [reddit.com]
Technical Support Center: Optimizing the Synthesis of 1-(Triisopropylsilyl)pyrrole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis and optimization of 1-(Triisopropylsilyl)pyrrole (TIPS-pyrrole). This document is designed for researchers, synthetic chemists, and drug development professionals who utilize this critical intermediate. TIPS-pyrrole is not merely a protected form of pyrrole; it is a strategic building block that leverages the steric bulk of the triisopropylsilyl group to direct subsequent electrophilic substitutions to the otherwise less accessible β-position of the pyrrole ring.[1][2]
This guide moves beyond a simple recitation of steps. It provides a causal framework for the synthetic protocol, anticipates common experimental challenges, and offers robust, field-tested solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the pyrrole nitrogen?
The pyrrole N-H proton is moderately acidic (pKa ≈ 17.5) and the ring itself is highly electron-rich, making it susceptible to a range of reactions including deprotonation, oxidation, and acid-catalyzed polymerization.[3][4] Applying a protecting group, particularly an electron-withdrawing or sterically bulky one, serves two primary functions:
-
Deactivation: It tempers the high reactivity of the pyrrole ring, preventing unwanted side reactions and decomposition, especially under acidic or strongly electrophilic conditions.[4][5]
-
Regiocontrol: A bulky N-substituent like TIPS sterically shields the α-positions (C2, C5), forcing electrophilic attack to occur at the β-positions (C3, C4), a crucial strategy for synthesizing 3-substituted pyrroles.[2][6]
Q2: What makes the Triisopropylsilyl (TIPS) group particularly advantageous over other silyl groups like TMS or TBDMS?
The choice of a silyl protecting group is a balance between stability and ease of removal.
-
Trimethylsilyl (TMS): Generally too labile and easily cleaved, often unintentionally during aqueous workup or chromatography.[7]
-
tert-Butyldimethylsilyl (TBDMS): Offers greater stability than TMS but may not provide sufficient steric bulk to completely block the α-positions and ensure exclusive β-substitution.
-
Triisopropylsilyl (TIPS): Represents an optimal balance. Its three bulky isopropyl substituents provide a formidable steric shield around the nitrogen and adjacent α-carbons, making it an excellent directing group.[6] It is significantly more stable to a wider range of nucleophilic, basic, and mildly acidic conditions than TMS or TBDMS, yet it can be reliably cleaved using fluoride sources (like TBAF) or strong acids.[8]
Q3: What is the fundamental reaction mechanism for the synthesis of TIPS-pyrrole?
The synthesis is a two-step process occurring in a single pot:
-
Deprotonation: A strong base abstracts the acidic N-H proton of pyrrole to generate the nucleophilic pyrrolide anion.[3]
-
Silylation: The pyrrolide anion performs a nucleophilic attack on the electrophilic silicon atom of triisopropylsilyl chloride (TIPSCl), displacing the chloride ion to form the N-Si bond.[9][10]
Caption: Mechanism of N-silylation of pyrrole.
Baseline Experimental Protocol
This protocol provides a reliable method for the synthesis of TIPS-pyrrole. The causality behind each choice is explained to empower users to adapt the procedure logically.
Materials & Reagents:
-
Pyrrole (freshly distilled)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Triisopropylsilyl chloride (TIPSCl), freshly distilled or from a new bottle
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 eq., 60% dispersion) to a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.
-
Causality: An inert atmosphere and anhydrous conditions are critical as both NaH and the intermediate pyrrolide anion are highly reactive with water and oxygen.[11] Flame-drying removes adsorbed moisture from glassware.
-
-
NaH Wash: Wash the NaH dispersion three times with anhydrous hexanes to remove the protective mineral oil, which can interfere with the reaction. Carefully decant the hexanes after each wash.
-
Causality: Mineral oil can coat the NaH particles, reducing their surface area and reactivity.
-
-
Solvent Addition: Add anhydrous THF to the washed NaH. Cool the suspension to 0 °C using an ice-water bath.
-
Pyrrole Addition: Slowly add a solution of freshly distilled pyrrole (1.0 eq.) in anhydrous THF to the NaH suspension via the dropping funnel over 30 minutes.
-
Causality: Slow addition at 0 °C controls the exothermic reaction and the rate of hydrogen gas evolution. Using distilled pyrrole removes colored, potentially polymeric impurities.
-
-
Deprotonation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Causality: This ensures the deprotonation goes to completion, which is visually indicated by the cessation of H₂ gas evolution.
-
-
Silylation: Cool the reaction mixture back down to 0 °C. Add TIPSCl (1.1 eq.) dropwise. After the addition, remove the ice bath and let the reaction stir at room temperature overnight.
-
Causality: An excess of TIPSCl ensures the pyrrolide is fully consumed. The reaction is run overnight to ensure it reaches completion, although shorter times may be sufficient and can be monitored by TLC.
-
-
Quenching & Workup: Cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to destroy any remaining NaH. Partition the mixture between ethyl acetate and water.
-
Causality: A mild acidic quench with NH₄Cl is preferred over water alone to neutralize the basic mixture without being acidic enough to risk cleaving the TIPS group.
-
-
Extraction: Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃, water, and finally brine.
-
Causality: The NaHCO₃ wash removes any residual acidic species. The brine wash helps to break up emulsions and remove bulk water from the organic layer.
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation (b.p. 78 °C / 0.4 mmHg) to yield a colorless liquid.[12]
-
Causality: Vacuum distillation is highly effective for removing non-volatile impurities and is often superior to chromatography for this product, avoiding potential decomposition on silica gel.
-
Caption: General workflow for TIPS-pyrrole synthesis.
Troubleshooting Guide
Q4: My reaction yield is very low or zero. What are the most likely causes?
This is the most common issue and almost always traces back to one of three areas: incomplete deprotonation, reagent quality, or moisture contamination.
Caption: Decision tree for troubleshooting low yield.
-
Detailed Answer:
-
Possible Cause 1: Incomplete Deprotonation. The pKa of pyrrole's N-H is ~17.5, requiring a strong base.[3] Sodium hydride (NaH) is common, but its quality can vary. Old NaH may be coated with an inactive layer of sodium hydroxide. Potassium hydride (KH) is more reactive but also more pyrophoric.
-
Solution: Use NaH from a freshly opened container. Ensure it is thoroughly washed with a dry, non-polar solvent (like hexanes) to remove the protective mineral oil. Allow at least one hour with visible hydrogen evolution ceasing before adding the silyl chloride.[11]
-
-
Possible Cause 2: Moisture Contamination. Silylating agents and the pyrrolide anion are extremely sensitive to moisture.[7] Trace amounts of water will quench the anion and hydrolyze the TIPSCl, halting the reaction.
-
Solution: Rigorously adhere to anhydrous techniques. Flame-dry all glassware under vacuum or in an oven and cool under a stream of inert gas. Use a high-quality anhydrous solvent (e.g., from a solvent purification system or a freshly opened bottle of DriSolv®).
-
-
Possible Cause 3: Inactive Silylating Agent. Triisopropylsilyl chloride can hydrolyze upon exposure to atmospheric moisture, forming triisopropylsilanol and HCl.
-
Solution: Use TIPSCl from a recently purchased, sealed bottle. If the bottle has been open for a while, consider purifying the liquid by distillation before use.
-
-
Q5: My purified product is colored, or my TLC plate shows multiple spots and streaking during column chromatography. What is causing this and how can I fix it?
-
Possible Cause 1: Pyrrole Decomposition/Oxidation. Pyrroles are electron-rich and can be unstable, especially on acidic media like standard silica gel, leading to colored impurities and streaking.[13]
-
Solution 1 - Purification Method: The preferred method of purification is vacuum distillation, which avoids contact with stationary phases.[12]
-
Solution 2 - Deactivate Silica: If chromatography is necessary, neutralize the acidic silica gel. Prepare a slurry of silica gel in your non-polar eluent containing 1-2% triethylamine (Et₃N), pack the column with this slurry, and include 0.5-1% Et₃N in your eluent system. This neutralizes the acidic silanol groups responsible for decomposition.[13]
-
Solution 3 - Alternative Stationary Phase: Consider using neutral alumina as an alternative to silica gel.
-
-
Possible Cause 2: Incomplete Reaction. If starting material (pyrrole) or partially reacted intermediates are present, separation can be difficult.
-
Solution: Ensure the initial deprotonation and subsequent silylation steps are driven to completion. Use a slight excess (1.1-1.2 equivalents) of both the base and the silylating agent. Monitor the reaction by TLC before workup. The product (TIPS-pyrrole) is significantly less polar than the starting pyrrole.
-
Q6: I formed my product, but it seems to have decomposed during the aqueous workup. How can I prevent this?
-
Possible Cause: Hydrolysis of the N-Si bond. While the TIPS group is robust, it is not indestructible. A strongly acidic or basic workup can cause partial or complete cleavage of the silyl group, regenerating pyrrole.[8]
-
Solution 1 - Mild Quench: Always use a buffered or mild quenching agent. Saturated aqueous ammonium chloride (NH₄Cl) is ideal. It is slightly acidic (pH ~4.5-6.0), which is sufficient to neutralize the reaction mixture without posing a significant risk to the TIPS group under the brief exposure during workup.
-
Solution 2 - Avoid Strong Acids/Bases: Do not wash the organic layers with dilute HCl or NaOH. Use saturated sodium bicarbonate (a weak base) to remove any acidic byproducts, followed by water and brine.[7] The key is to minimize the time the product is in contact with the aqueous phase.
-
Data & Parameters Summary
Table 1: Comparison of Common Bases for Pyrrole Deprotonation
| Base | Form | pKa of Conj. Acid | Advantages | Disadvantages |
| NaH | Solid | ~36 (H₂) | Inexpensive, common, easy to handle as a dispersion. | Reactivity can be sluggish if not washed; quality varies. |
| KH | Solid | ~36 (H₂) | More reactive than NaH, leading to faster deprotonation. | More pyrophoric and moisture-sensitive. |
| n-BuLi | Solution | ~50 (Butane) | Highly reactive, soluble in THF. | Can potentially lead to C-lithiation or side reactions if not handled properly. Requires titration. |
Table 2: Typical Reaction Parameters and Physical Data
| Parameter | Value | Reference |
| Pyrrole Equivalents | 1.0 | - |
| Base Equivalents | 1.1 - 1.2 | [14] |
| TIPSCl Equivalents | 1.1 - 1.2 | [15] |
| Reaction Temperature | 0 °C to Room Temp. | [15] |
| Solvent | Anhydrous THF, DMF | [6][14] |
| Typical Yield | >85% | [6] |
| Boiling Point | 78 °C @ 0.4 mmHg | [12] |
| Density | 0.904 g/mL @ 25 °C | [12] |
| Refractive Index | n20/D 1.492 | [12] |
References
- 1. [PDF] Efficient Preparation of 3-Fluoropyrrole Derivatives | Semantic Scholar [semanticscholar.org]
- 2. This compound 95 87630-35-1 [sigmaaldrich.com]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 10. Silylation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound 95 87630-35-1 [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Purification of 1-(Triisopropylsilyl)pyrrole Derivatives
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1-(Triisopropylsilyl)pyrrole (TIPS-pyrrole) and its derivatives. The unique properties of the TIPS protecting group, while beneficial in synthesis, introduce specific challenges during purification. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these complexities and achieve high purity for your compounds.
I. Understanding the Core Challenge: The Nature of TIPS-Pyrroles
The primary challenge in purifying TIPS-pyrrole derivatives stems from the lability of the silicon-nitrogen bond. The triisopropylsilyl (TIPS) group is a bulky protecting group favored for its ability to direct electrophilic substitution to the β-position of the pyrrole ring. However, this same feature makes it susceptible to cleavage under both acidic and certain nucleophilic conditions, a common issue during silica gel chromatography.
Part 1: Troubleshooting Guide (Question & Answer Format)
This section addresses specific problems you might encounter during the purification of TIPS-pyrrole derivatives.
Q1: My compound appears to be decomposing on the silica gel column. I see a new, more polar spot on my TLC plates after running the column. What is happening?
A: This is a classic sign of on-column deprotection. The acidic nature of standard silica gel is likely cleaving the TIPS group, leading to the formation of the unprotected pyrrole. Silyl ethers and related compounds are known to be sensitive to the acidic environment of silica.
Root Cause Analysis: Silica gel possesses acidic silanol (Si-OH) groups on its surface. These can protonate the nitrogen atom of the pyrrole ring, weakening the Si-N bond and facilitating hydrolysis by trace amounts of water in the solvents.
Solutions:
-
Neutralize the Silica Gel: Before running your column, you can deactivate the acidic sites.
-
Method: Prepare a slurry of your silica gel in your chosen non-polar eluent (e.g., hexanes) containing 1-3% triethylamine (Et₃N).[1][2] Pack the column with this slurry and flush with one to two column volumes of the same solvent mixture. This process neutralizes the acidic silanol groups. You can then proceed with your planned gradient elution.
-
-
Use an Alternative Stationary Phase: If your compound is particularly sensitive, consider using a less acidic stationary phase.
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for acid-sensitive compounds. Ensure you use neutral or basic alumina, as acidic alumina will cause the same deprotection issue.
-
Florisil® or Celite®: These are other potential alternatives with different surface properties that may be less detrimental to your compound.
-
Q2: I'm struggling to get good separation between my desired TIPS-pyrrole derivative and non-polar impurities. How can I improve the resolution?
A: Achieving good separation with often lipophilic TIPS-pyrrole derivatives can be challenging. Here are several strategies to enhance resolution:
Troubleshooting Steps:
-
Optimize Your Solvent System:
-
Systematic TLC Analysis: Before committing to a column, run a series of TLC plates with different solvent systems. A good starting point for many pyrrole derivatives is a mixture of ethyl acetate and hexanes.[3] Try varying the polarity in small increments (e.g., 5% EtOAc/hexanes, 10% EtOAc/hexanes, etc.) to find the optimal separation.
-
Consider Different Solvents: Sometimes, a complete change of solvents can dramatically alter selectivity. For instance, substituting ethyl acetate with diethyl ether or dichloromethane might change the elution order of your compounds.
-
-
Employ Gradient Elution:
-
Shallow Gradients: Instead of a steep increase in polarity, use a shallow gradient. This will allow for better separation of compounds with similar Rf values. Start with a solvent system where your product has an Rf of approximately 0.1-0.2.[1]
-
-
Column Dimensions and Packing:
-
Longer, Thinner Column: For difficult separations, a longer and narrower column provides more theoretical plates and can improve resolution.
-
Proper Packing: Ensure your column is packed uniformly to avoid channeling, which can lead to poor separation.
-
Q3: My purified TIPS-pyrrole derivative is an oil, and I suspect it's still impure. How can I confirm its purity and what are the common culprits?
A: Oily products can often trap residual solvents or harbor impurities. Spectroscopic analysis is key to determining purity.
Purity Assessment and Common Impurities:
-
¹H and ¹³C NMR Spectroscopy: This is the most definitive method for assessing purity.
-
Look for:
-
Residual Solvents: Check for characteristic peaks of solvents used in your reaction or workup (e.g., ethyl acetate, hexanes, dichloromethane).[4]
-
Deprotected Pyrrole: The appearance of a broad N-H proton signal in the ¹H NMR spectrum (typically > 8 ppm) is a clear indication of TIPS group loss.[5]
-
Unreacted Starting Materials: Compare the spectrum to that of your starting materials.
-
-
-
Common Impurities:
-
Desilylated Pyrrole: The product of on-column hydrolysis.
-
Silanols: Byproducts from the cleavage of the TIPS group (e.g., triisopropylsilanol).
-
Positional Isomers: Depending on the synthesis, you may have isomers that are difficult to separate.[3]
-
Q4: Is recrystallization a viable purification method for solid TIPS-pyrrole derivatives?
A: Absolutely. If your derivative is a solid, recrystallization can be a highly effective and scalable purification technique, often yielding material of higher purity than column chromatography.[6]
Recrystallization Workflow:
-
Solvent Screening: The key is to find a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7]
-
Procedure:
-
Dissolve your crude solid in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Part 2: Frequently Asked Questions (FAQs)
-
What is the typical stability of the TIPS-pyrrole Si-N bond? The Si-N bond in TIPS-pyrroles is generally stable to basic and weakly acidic conditions. However, it is susceptible to cleavage by strong acids and fluoride ion sources (like TBAF). The bulky triisopropylsilyl group offers more steric hindrance and thus greater stability compared to smaller silyl groups like trimethylsilyl (TMS).
-
Can I use reverse-phase chromatography for purification? Yes, reverse-phase chromatography can be an excellent alternative, especially for more polar TIPS-pyrrole derivatives. A common system would be a C18 column with a mobile phase of acetonitrile/water or methanol/water.
-
How can I monitor my column fractions effectively? Thin-layer chromatography (TLC) is the standard method.[8][9] It's advisable to use a staining agent in addition to UV visualization, as not all impurities may be UV-active. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that will visualize most organic compounds.
-
My compound is still impure after a column. What should I do next? If a single column does not provide sufficient purity, you have a few options:
Part 3: Experimental Protocols & Data
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
Objective: To neutralize the acidic surface of silica gel to prevent the deprotection of acid-sensitive compounds like TIPS-pyrrole derivatives.
Materials:
-
Silica gel (for flash chromatography)
-
Triethylamine (Et₃N)
-
Non-polar eluent (e.g., hexanes or petroleum ether)
-
Chromatography column
Procedure:
-
In a beaker, prepare a slurry of silica gel in your chosen non-polar eluent containing 1-3% (v/v) triethylamine.[1][2]
-
Pour the slurry into your chromatography column and allow it to pack under gravity or with gentle pressure.
-
Add more of the triethylamine-containing solvent to the top of the column.
-
Flush the column with 1-2 column volumes of this solvent mixture, collecting the eluent as waste. This ensures all the silica is neutralized.
-
Carefully allow the solvent level to drop to the top of the silica bed.
-
Your column is now ready for sample loading. You can proceed with your planned elution, which may or may not include triethylamine in the mobile phase, depending on your compound's stability.
Data Summary Table: Common TLC Solvent Systems
| Solvent System (v/v) | Polarity | Typical Application |
| 100% Hexanes | Very Low | Eluting very non-polar impurities |
| 5-20% Ethyl Acetate/Hexanes | Low to Medium | Good starting point for many TIPS-pyrrole derivatives[3] |
| 10-30% Dichloromethane/Hexanes | Low to Medium | Alternative for compounds with poor solubility in hexanes |
| 50% Ethyl Acetate/Hexanes | Medium | For more polar derivatives |
| 1-5% Methanol/Dichloromethane | Medium to High | For highly functionalized, polar derivatives[2] |
Part 4: Visualized Workflows and Concepts
Diagram 1: Decision Tree for Purification Strategy
This diagram outlines a logical approach to selecting the appropriate purification method for your TIPS-pyrrole derivative.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. youtube.com [youtube.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
improving regioselectivity in the halogenation of 1-(Triisopropylsilyl)pyrrole
Technical Support Center: Halogenation of 1-(Triisopropylsilyl)pyrrole
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the regioselective halogenation of this compound (TIPS-pyrrole). This guide is designed for researchers, synthetic chemists, and drug development professionals who are leveraging this versatile building block in their synthetic campaigns. The selective introduction of a halogen atom onto the pyrrole core is a critical transformation, but achieving high regioselectivity can be challenging. This resource synthesizes established protocols, mechanistic insights, and field-proven troubleshooting strategies to help you navigate the complexities of this reaction and achieve consistent, high-yielding results.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reactivity and selectivity of TIPS-pyrrole in electrophilic halogenation. Understanding these core concepts is crucial for effective troubleshooting and optimization.
Q1: Why does electrophilic substitution on an unprotected pyrrole preferentially occur at the C2-position?
The inherent regioselectivity of pyrrole is a classic example of kinetic control in electrophilic aromatic substitution. Attack at the C2 (α) position generates a resonance-stabilized carbocation intermediate (an arenium ion) that is delocalized over three atoms, including the nitrogen. In contrast, attack at the C3 (β) position results in an intermediate with only two resonance structures, making it less stable.[1][2] The lower activation energy required to form the more stable C2-intermediate means this pathway is kinetically favored.[1][3]
Q2: How does the 1-(Triisopropylsilyl) group reverse the regioselectivity to favor the C3-position?
The triisopropylsilyl (TIPS) group is exceptionally bulky. Its primary role is to act as a sterically directing group.[4][5] It physically obstructs the two adjacent C2 and C5 positions, effectively shielding them from the approaching electrophile.[6] Consequently, the electrophilic halogenating agent is sterically funneled to attack the more accessible C3 or C4 positions, leading to predominant, and often exclusive, C3-halogenation.[7][8][9] This strategy overrides the inherent electronic preference for C2-attack.
Q3: What are the most common halogenating agents for this reaction and why are they chosen?
-
N-Halosuccinimides (NCS, NBS, NIS): N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), and N-Iodosuccinimide (NIS) are the reagents of choice.[3][6][10] They are crystalline solids that are easier to handle and weigh accurately than gaseous or volatile liquid halogens (e.g., Br₂). More importantly, they are milder electrophiles, which helps to prevent over-reaction and the formation of polyhalogenated byproducts, a common issue with the highly activated pyrrole ring.[6][11][12]
-
Molecular Iodine (I₂): While more reactive, I₂ can also be used for iodination, often yielding the 3-iodo product with TIPS-pyrrole.[13]
-
Sulfuryl Chloride (SO₂Cl₂): This reagent can be used for chlorination, but its high reactivity often requires stricter control of reaction conditions to maintain selectivity.[3][14]
Q4: What is the critical role of low temperature (e.g., -78 °C) in these reactions?
The high reactivity of the pyrrole ring, even when N-protected, makes it susceptible to side reactions like di-halogenation.[11] Performing the reaction at very low temperatures (typically -78 °C, achieved with a dry ice/acetone bath) serves two main purposes:
-
Rate Control: It slows down the reaction rate, allowing for more controlled, selective mono-halogenation and preventing temperature spikes upon reagent addition.[11]
-
Kinetic Control: It ensures the reaction proceeds under kinetic control, favoring the sterically directed C3-product and preventing potential side reactions or isomerizations that might occur at higher temperatures.[15][16]
Q5: Once the desired 3-halopyrrole is synthesized, how is the TIPS protecting group removed?
The TIPS group is typically removed under fluoride-mediated conditions. The high affinity of fluoride ions for silicon drives the cleavage of the Si-N bond.[17] Common reagents for this deprotection include:
-
Tetrabutylammonium Fluoride (TBAF): This is the most common and efficient reagent, typically used as a 1M solution in THF.[17]
-
Hydrofluoric Acid (HF) Complexes: Reagents like HF-Pyridine are used when the substrate is sensitive to the basicity of TBAF. These reactions must be performed in plastic labware.[17]
Troubleshooting Guide: Common Experimental Issues
This guide provides a systematic approach to diagnosing and resolving common problems encountered during the halogenation of 1-(TIPS)pyrrole.
| Symptom / Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Poor Regioselectivity: A significant mixture of 2- and 3-halogenated isomers is observed. | 1. Acid-Catalyzed Isomerization: Trace amounts of acid can catalyze the migration of the halogen from the kinetic C2-position to the more thermodynamically stable C3-position, or vice-versa, scrambling the results.[12][18]2. Insufficient Steric Hindrance: While unlikely with TIPS, a compromised or smaller N-protecting group would fail to adequately block the C2/C5 positions. | 1. Ensure Anhydrous and Neutral Conditions: Use freshly distilled, anhydrous solvents (THF is preferred). Avoid acidic workups until the reaction is complete and quenched. If isomerization is suspected, a buffered or basic quench (e.g., saturated NaHCO₃ or Na₂S₂O₃ solution) is recommended.2. Verify Starting Material: Confirm the identity and purity of your this compound starting material via NMR or GC-MS. |
| Low Yield of Monohalogenated Product: The reaction is sluggish or starting material is recovered. | 1. Impure Halogenating Agent: N-Bromosuccinimide (NBS) is particularly susceptible to degradation, appearing yellow or brown. Decomposed NBS is less reactive and can introduce radical side reactions.[16]2. Insufficiently Low Temperature: The initial deprotonation or complex formation may be inefficient if the temperature is not low enough, especially for subsequent functionalization steps.[16] | 1. Purify the Reagent: Recrystallize NBS from water before use to ensure it is a pure, white crystalline solid.[16] Store all N-halosuccinimides in a desiccator, protected from light.2. Strict Temperature Control: Ensure the reaction mixture is fully cooled to -78 °C before the dropwise addition of the halogenating agent. Maintain this temperature for the prescribed time before allowing the reaction to warm slowly. |
| Formation of Polyhalogenated Byproducts: Significant amounts of di- or tri-halogenated products are detected. | 1. Incorrect Stoichiometry: The high reactivity of the pyrrole ring makes it prone to multiple halogenations if excess reagent is used.[10][11]2. Rapid Reagent Addition / High Local Concentration: Adding the halogenating agent too quickly can create localized areas of high concentration, promoting multiple additions before the mixture becomes homogeneous.3. Reaction Temperature Too High: Elevated temperatures increase the reaction rate, making it difficult to stop at the mono-halogenated stage.[11] | 1. Use Precise Stoichiometry: Carefully weigh and use 1.0 to 1.05 equivalents of the halogenating agent.2. Employ Slow Addition: Dissolve the N-halosuccinimide in the reaction solvent (e.g., THF) and add it dropwise to the cooled solution of TIPS-pyrrole over an extended period (e.g., 15-30 minutes) with vigorous stirring.[11][19]3. Maintain Low Temperature: Run the reaction at -78 °C to moderate the reactivity of the system. |
| Reaction Fails with N-Chlorosuccinimide (NCS): Chlorination is unsuccessful, while bromination and iodination work. | Lower Reactivity of NCS: NCS is a less powerful electrophile compared to NBS and NIS.[10] The combination of a mild electrophile and the sterically hindered substrate may result in a very slow or non-existent reaction under standard conditions. | 1. Increase Reaction Time/Temperature: After initial addition at low temperature, you may need to allow the reaction to warm to 0 °C or room temperature and stir for a longer period. Monitor carefully by TLC or GC-MS.2. Consider a More Reactive Chlorine Source: If selectivity can be maintained, a stronger electrophile like sulfuryl chloride (SO₂Cl₂) may be required, though this must be approached with caution to avoid side reactions. |
Data & Protocols
Comparative Regioselectivity Data
The choice of halogenating agent and conditions significantly impacts the regiochemical outcome. The bulky TIPS group is highly effective at directing substitution to the C3 position.
| Halogenation | Reagent | Typical Conditions | C3:C2 Ratio | Reference |
| Bromination | NBS | THF, -75 °C to RT | >95:5 | [4][16] |
| Iodination | NIS | CHCl₃ or Acetone, RT | >95:5 | [13] |
| Chlorination | NCS | THF, -78 °C to RT | Predominantly C3 | [10][12] |
Protocol 1: General Procedure for the C3-Bromination of 1-(TIPS)pyrrole
This protocol is adapted from established literature procedures and represents a reliable starting point for achieving high C3-selectivity.[4][16]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolve the pyrrole in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve NBS (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the NBS solution dropwise to the cooled pyrrole solution over 15-20 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to warm slowly to room temperature and continue stirring for an additional 1-2 hours. Monitor reaction progress by TLC or GC-MS.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typically eluting with 100% hexanes) to yield 3-bromo-1-(triisopropylsilyl)pyrrole.[16]
Visualizing the Process
Mechanism: Regioselectivity of Electrophilic Attack
The stability of the intermediate cation dictates the preferred position of attack in unprotected pyrrole.
Caption: C2-attack on pyrrole leads to a more stable intermediate, making it the kinetically favored pathway.
Workflow: Troubleshooting Poor C3-Selectivity
Follow this decision tree to diagnose and resolve issues with regioselectivity.
Caption: A logical workflow for diagnosing and correcting poor regioselectivity in TIPS-pyrrole halogenation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-(Triisopropylsilyl)pyrrol 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound 95 87630-35-1 [sigmaaldrich.com]
- 10. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles - Lookchem [lookchem.com]
- 13. Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP0600157A1 - Debrominative chlorination of pyrroles - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 19. reddit.com [reddit.com]
troubleshooting incomplete deprotection of the TIPS group from pyrrole
Welcome to the technical support center for pyrrole chemistry. This resource is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, I've structured this guide to provide in-depth, practical solutions to common challenges encountered in the lab. Here, you'll find troubleshooting guides and FAQs that go beyond simple procedural steps to explain the underlying chemical principles.
Troubleshooting Guide: Incomplete Deprotection of the TIPS Group from Pyrrole
The triisopropylsilyl (TIPS) group is a robust protecting group for the pyrrole nitrogen, favored for its steric bulk which confers stability. However, this same steric hindrance can sometimes lead to challenges during its removal. This guide addresses the common issue of incomplete TIPS deprotection.
Question: My TIPS deprotection using TBAF in THF is sluggish and incomplete, even after extended reaction times. What's going wrong?
This is a frequent issue, and the root cause often lies in one of several factors related to the reagents, reaction conditions, or the substrate itself.
Underlying Principles: The deprotection of a silyl group with tetrabutylammonium fluoride (TBAF) proceeds via nucleophilic attack of the fluoride ion on the silicon atom. The strength of the silicon-fluoride bond is the thermodynamic driving force for this reaction. However, the bulky triisopropyl groups on the silicon atom create significant steric hindrance, which can slow down this process considerably compared to less hindered silyl groups like TMS or TES.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete TIPS deprotection.
Detailed Solutions:
-
Reagent Quality is Paramount:
-
TBAF Solution: Commercial TBAF solutions in THF contain a certain amount of water. Over time, or with repeated exposure to air, the water content can increase, which can hinder the deprotection reaction. The presence of water can lead to the formation of less reactive hydroxide species.
-
Actionable Advice: Use a fresh bottle of TBAF solution. For particularly stubborn deprotections, consider using anhydrous TBAF, which can be prepared from the hydrate or purchased commercially.[2]
-
-
Anhydrous Solvent: Ensure your THF is strictly anhydrous. Water in the solvent can compete with the fluoride ion and also lead to undesired side reactions.
-
Actionable Advice: Use freshly distilled THF over sodium/benzophenone or a commercially available anhydrous grade solvent.
-
-
-
Optimizing Reaction Conditions:
-
Temperature: The steric hindrance of the TIPS group often requires more energy to overcome.
-
Actionable Advice: Gently heat the reaction mixture. Start with 40-50 °C and monitor the reaction by TLC. In some challenging cases, refluxing in THF may be necessary.[3]
-
-
Stoichiometry: For sterically hindered groups, a larger excess of the deprotecting agent is often required to drive the reaction to completion.
-
Actionable Advice: Increase the equivalents of TBAF from the typical 1.1-1.5 equivalents up to 3-5 equivalents.[4]
-
-
-
Co-solvents and Additives:
-
Polar Aprotic Co-solvents: Adding a polar aprotic co-solvent can increase the reactivity of the fluoride ion.
-
Actionable Advice: Add a small amount of HMPA or DMF to your reaction mixture. Be mindful that these solvents can complicate purification.
-
-
Frequently Asked Questions (FAQs)
Q1: Can I use acidic conditions to deprotect a TIPS-pyrrole?
Yes, acidic conditions can be used, but with caution. The pyrrole ring itself is sensitive to strong acids and can be prone to polymerization.[5][6][7]
-
Mechanism: Acid-catalyzed desilylation involves protonation of the nitrogen-bound silicon, making it a better leaving group for attack by a nucleophile (often the conjugate base of the acid or water).
-
Recommended Conditions: Milder acidic conditions are generally preferred. A mixture of acetic acid, THF, and water can be effective, sometimes accelerated with microwave heating.[8] Another option is using pyridinium p-toluenesulfonate (PPTS) in methanol.[1]
-
Key Consideration: The stability of your specific pyrrole substrate to acidic conditions must be considered. Electron-withdrawing groups on the pyrrole ring can increase its stability towards acid-catalyzed polymerization.
Q2: My reaction with TBAF is complete, but the workup is problematic, leading to low yields. How can I improve this?
Aqueous workups to remove excess TBAF and its byproducts can be challenging, especially if the deprotected pyrrole has some water solubility.[4]
-
The Problem: Tetrabutylammonium salts can be difficult to separate from the desired product and may require extensive extractions.
-
Alternative Workup: A non-aqueous workup can be highly effective. One reported method involves adding a sulfonic acid resin and calcium carbonate to the reaction mixture. The resin sequesters the tetrabutylammonium cation, and the calcium carbonate neutralizes the resulting acid. The solid materials are then simply filtered off.[4]
Table 1: Comparison of Common TIPS Deprotection Conditions for Pyrroles
| Reagent/Condition | Solvent(s) | Temperature | Advantages | Disadvantages |
| TBAF | THF | RT to Reflux | Generally effective, mild | Can be sluggish, workup can be difficult |
| HF•Pyridine | THF/Pyridine | 0 °C to RT | Potent fluoride source | Highly toxic, requires careful handling |
| Acetic Acid/THF/H₂O | Acetic Acid/THF/H₂O | RT to Reflux (or Microwave) | Avoids fluoride, readily available reagents | Risk of pyrrole polymerization[5][6][7] |
| PPTS | Methanol | RT | Mild acidic conditions | May be slow for TIPS group |
| TAS-F | THF | RT | Anhydrous fluoride source | Requires anhydrous conditions, more expensive |
Experimental Protocols
Protocol 1: Standard TBAF Deprotection of N-TIPS-Pyrrole
-
Reaction Setup: To a solution of the N-TIPS-pyrrole (1.0 equiv) in anhydrous THF (0.1 M), add a 1.0 M solution of TBAF in THF (1.5 equiv) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Stir the reaction mixture and monitor its progress by TLC. If the reaction is slow, gently warm the mixture to 40-50 °C.
-
Quenching: Once the starting material is consumed, cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Acid-Mediated Deprotection using Acetic Acid
Caution: This method should be tested on a small scale first due to the potential for pyrrole decomposition.[5][6][7]
-
Reaction Setup: Dissolve the N-TIPS-pyrrole (1.0 equiv) in a 1:1:1 mixture of acetic acid, THF, and water.
-
Heating: Heat the reaction mixture to 60 °C and monitor by TLC. For faster reaction times, microwave heating can be employed.[8]
-
Workup: After completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.
References
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. reddit.com [reddit.com]
- 3. redalyc.org [redalyc.org]
- 4. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Navigating Reactions with 1-(Triisopropylsilyl)pyrrole
Welcome to the technical support center for 1-(Triisopropylsilyl)pyrrole (TIPS-pyrrole). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand the nuances of working with sterically demanding protecting groups and aim to provide you with in-depth, field-proven insights to overcome common challenges.
Introduction: The "Why" Behind the TIPS Group
Pyrrole is a fundamental five-membered aromatic heterocycle. Its high electron density makes it significantly more reactive towards electrophiles than benzene.[1][2][3] In the absence of a directing group on the nitrogen, electrophilic substitution overwhelmingly occurs at the α-positions (C2 and C5) due to the greater stabilization of the resulting cationic intermediate.[1]
However, many synthetic targets require functionalization at the less reactive β-positions (C3 and C4). This is where the 1-(triisopropylsilyl) group comes into play. The bulky TIPS group acts as a powerful steric shield, effectively blocking the α-positions and redirecting electrophiles to the desired β-position.[4] This strategy has been successfully employed for a variety of electrophilic substitution reactions, including halogenation, nitration, and acylation.[4]
This guide will address common issues and questions that arise when managing the steric hindrance of the TIPS group in your reactions.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform an electrophilic substitution on 1-(TIPS)pyrrole. At which position should I expect the reaction to occur?
A1: You should generally expect electrophilic substitution to occur at the β-position (C3). The large triisopropylsilyl (TIPS) group on the nitrogen atom sterically hinders the α-positions (C2 and C5), making the β-position the more accessible site for electrophilic attack.[4] This directing effect is the primary reason for using this protecting group.
Q2: I performed a Friedel-Crafts acylation on 1-(TIPS)pyrrole with a strong Lewis acid and unexpectedly obtained the 2-acylpyrrole as a major product. Why did this happen?
A2: This is a known, albeit sometimes surprising, outcome. While the TIPS group is designed to block the α-position, strong Lewis acids like aluminum chloride (AlCl₃) can coordinate with the acylating agent, creating a highly reactive electrophile.[5] This potent electrophile can overcome the steric barrier of the TIPS group. Additionally, the Lewis acid may interact with the pyrrole ring, altering its reactivity profile. In some reported cases, even with the TIPS group, acylation has led to the formation of the 2-substituted isomer.[5] To favor β-acylation, consider using milder Lewis acids or performing the reaction in the absence of a Lewis acid if the acylating agent is sufficiently reactive.[5]
Q3: During my nitration reaction using standard acidic conditions, I am seeing a significant amount of deprotected, dinitrated pyrrole in my product mixture. What is causing this?
A3: The triisopropylsilyl group is susceptible to cleavage under acidic conditions.[6] The conditions for nitration can be sufficiently acidic to cause partial or complete removal of the TIPS group. Once deprotected, the highly activated pyrrole ring can undergo further nitration, often leading to products like 2,4-dinitropyrrole.[6] To minimize this side reaction, it is crucial to use carefully controlled, milder nitrating agents and to monitor the reaction time and temperature closely.
Q4: What are the standard conditions for removing the TIPS protecting group after I have successfully functionalized the pyrrole ring?
A4: The TIPS group is typically removed under fluoride-mediated conditions. The high affinity of silicon for fluoride makes this a very effective and selective deprotection method.[7] The most common reagent is tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF). The reaction is often performed at room temperature or with gentle heating.[5] Other fluoride sources can also be used.
Q5: Can I perform a metalation reaction on 1-(TIPS)pyrrole? Where will deprotonation occur?
A5: Metalation of N-substituted pyrroles can be complex. While the TIPS group directs electrophiles to the β-position, it does not guarantee selective deprotonation at a specific site. The regioselectivity of lithiation, for example, is influenced by the specific organolithium reagent used, the solvent, and the temperature.[4] In many cases, deprotonation of N-substituted pyrroles occurs at the α-position.[4][8] Careful optimization of reaction conditions is necessary to achieve the desired regioselectivity.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with 1-(TIPS)pyrrole.
Problem 1: Low Yield of β-Substituted Product in Electrophilic Substitution
| Possible Cause | Troubleshooting Steps |
| Steric hindrance from a bulky electrophile: | Even with the directing effect of the TIPS group, a very large electrophile may struggle to approach the β-position, leading to a sluggish or low-yielding reaction. |
| * Consider using a less sterically demanding electrophile if your synthetic route allows. | |
| * Increase the reaction temperature or time, but monitor for potential side reactions or decomposition. | |
| Incorrect reaction conditions: | The choice of solvent and temperature can significantly impact the reaction outcome. |
| * Screen different solvents to find one that optimizes the solubility of your reagents and facilitates the desired reaction pathway. | |
| * Perform a temperature optimization study to find the ideal balance between reaction rate and selectivity. | |
| Decomposition of starting material or product: | Pyrroles can be sensitive to certain reaction conditions, especially strong acids or oxidants. |
| * Ensure your reagents and solvents are pure and dry. | |
| * Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. | |
| * Consider using milder reaction conditions if decomposition is suspected. |
Problem 2: Mixture of α and β Isomers
| Possible Cause | Troubleshooting Steps |
| Overly reactive electrophile/strong Lewis acid: | As discussed in the FAQs, highly reactive conditions can overcome the steric directing effect of the TIPS group.[5] |
| * Avoid strong Lewis acids like AlCl₃ if α-substitution is observed.[5] | |
| * Investigate alternative, milder Lewis acids such as ZnCl₂, Sc(OTf)₃, or Yb(OTf)₃. | |
| * For highly reactive electrophiles, consider running the reaction at a lower temperature to increase selectivity. | |
| Partial deprotection during the reaction: | If the reaction conditions are harsh enough to cause some removal of the TIPS group, the resulting unprotected pyrrole will react preferentially at the α-position. |
| * Buffer the reaction mixture if possible to maintain a less acidic pH. | |
| * Use reaction conditions known to be compatible with silyl protecting groups. |
Problem 3: Incomplete Deprotection of the TIPS Group
| Possible Cause | Troubleshooting Steps |
| Insufficient deprotecting agent: | The stoichiometry of the deprotection reaction is crucial for its completion. |
| * Ensure you are using a sufficient excess of the fluoride source (e.g., TBAF). A common starting point is 1.5-2 equivalents. | |
| Steric hindrance around the silyl group: | If the substituents on your pyrrole ring are particularly bulky, they may hinder the approach of the fluoride ion to the silicon atom. |
| * Increase the reaction temperature or prolong the reaction time. | |
| * Consider using a less sterically hindered fluoride source if available. | |
| Poor quality of the deprotecting agent: | TBAF solutions can degrade over time, especially if not stored properly. |
| * Use a freshly opened bottle of TBAF solution or titrate an older solution to determine its exact concentration. |
Experimental Protocols
Protocol 1: General Procedure for β-Bromination of 1-(TIPS)pyrrole
This protocol provides a general method for the selective bromination at the C3 position.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve N-Bromosuccinimide (1 equivalent) in anhydrous THF.
-
Add the NBS solution dropwise to the cooled pyrrole solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of a 3-Substituted-1-(TIPS)pyrrole
This protocol outlines the standard procedure for removing the TIPS group.
Materials:
-
3-Substituted-1-(TIPS)pyrrole
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware
Procedure:
-
Dissolve the 3-substituted-1-(TIPS)pyrrole (1 equivalent) in anhydrous THF.
-
Add the TBAF solution (1.5 equivalents) dropwise to the pyrrole solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting N-unsubstituted pyrrole by column chromatography or recrystallization.
Visualizing Steric Hindrance and Reaction Pathways
Diagram 1: The Role of the TIPS Group in Directing Electrophilic Substitution
Caption: Steric hindrance by the TIPS group redirects electrophilic attack.
Diagram 2: Troubleshooting Workflow for Unexpected Isomer Formation
Caption: A logical workflow for troubleshooting isomer control.
We trust this technical guide will serve as a valuable resource in your synthetic work with this compound. Should you have further questions, please do not hesitate to contact our technical support team.
References
- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 2. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Over-reaction in the Electrophilic Substitution of TIPS-Pyrrole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions regarding the electrophilic substitution of N-Triisopropylsilyl (TIPS) protected pyrrole. Our goal is to empower you to overcome common challenges, particularly over-reaction and lack of regioselectivity, to achieve your desired synthetic outcomes.
Introduction: The Challenge of Pyrrole Reactivity
Pyrrole is an electron-rich five-membered heterocycle that is significantly more reactive towards electrophiles than benzene.[1][2] This high reactivity stems from the delocalization of the nitrogen atom's lone pair of electrons into the aromatic system, which makes the ring highly nucleophilic.[3] While this property is synthetically useful, it also presents considerable challenges, including a strong tendency to undergo polymerization under acidic conditions and over-reaction to form polysubstituted products.[4][5]
Electrophilic attack on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) and C5 (α') positions, as the cationic intermediate (Wheland intermediate) is stabilized by three resonance structures, compared to only two for attack at the C3 (β) or C4 (β') positions.[1][6][7]
The N-triisopropylsilyl (TIPS) group serves as a powerful tool to modulate this inherent reactivity. As a sterically demanding substituent, it effectively shields the α-positions (C2 and C5), redirecting electrophilic attack to the less-hindered β-position (C3).[3][8] This guide focuses on fine-tuning this strategy to prevent unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the TIPS group in pyrrole chemistry?
The primary role of the TIPS group is to act as a bulky "directing group." Its three isopropyl substituents create significant steric hindrance around the adjacent C2 and C5 positions of the pyrrole ring. This steric shield obstructs the approach of electrophiles to these electronically favored sites, thereby promoting substitution at the more accessible C3 position.[8][9] This strategy is highly effective for synthesizing 3-substituted pyrroles, which are otherwise difficult to obtain.
Q2: Besides steric hindrance, does the TIPS group have an electronic effect on the pyrrole ring?
While the dominant effect is steric, the silicon atom can have a subtle electronic influence. Compared to a simple N-H or N-alkyl pyrrole, the N-silyl group can slightly alter the electron density of the ring. However, studies have shown that the steric effect is the overwhelming factor in directing regioselectivity in electrophilic substitutions.[10] For practical purposes, considering the TIPS group as a sterically-driven C3-director is a reliable working model.
Q3: Can the TIPS group be cleaved under reaction conditions?
Yes, the Si-N bond is susceptible to cleavage under strongly acidic conditions.[9] This is a critical consideration when choosing reagents for electrophilic substitution. For instance, classical nitration conditions using a mixture of nitric and sulfuric acid will likely lead to significant desilylation and subsequent polymerization or uncontrolled reaction on the unprotected pyrrole.[11] Similarly, strong Lewis acids like AlCl₃ used in Friedel-Crafts reactions can also promote TIPS group cleavage.[5]
Q4: Is over-reaction still a problem with a TIPS-protected pyrrole?
Yes. While the TIPS group deactivates the ring compared to N-H pyrrole and blocks the α-positions, the resulting 3-substituted TIPS-pyrrole product can still be sufficiently activated to undergo a second substitution, typically at the C4 position, leading to a 3,4-disubstituted product. This is especially true when using highly reactive electrophiles or elevated temperatures.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Formation of 3,4-Disubstituted Pyrrole (Polysubstitution)
Q: My reaction is producing a significant amount of the 3,4-disubstituted product alongside my desired 3-substituted pyrrole. How can I improve the mono-selectivity?
Analysis: This is a classic case of over-reaction. The initial 3-substituted product is still electron-rich enough to react with a second equivalent of the electrophile. This issue is governed by kinetics and the relative reactivity of the starting material versus the mono-substituted product.
Solutions:
-
Strict Stoichiometric Control: Carefully control the amount of the electrophile. Use no more than 1.0 to 1.1 equivalents. Ensure accurate measurement of all reagents.
-
Lower the Reaction Temperature: Performing the reaction at a reduced temperature (e.g., -78 °C or -40 °C) is the most effective way to minimize over-reaction. Lower temperatures decrease the reaction rate, enhancing the selectivity for the more reactive starting material over the less reactive mono-substituted product.
-
Use Milder Reagents: The choice of electrophile is critical. For halogenation, use N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like THF at low temperatures instead of elemental bromine (Br₂) or chlorine (Cl₂), which are much more reactive.[4]
-
Slow Addition: Add the electrophile solution dropwise to the solution of TIPS-pyrrole at low temperature. This maintains a low instantaneous concentration of the electrophile, further disfavoring the second substitution.
Issue 2: Unwanted Deprotection of the TIPS Group
Q: I am observing the formation of unprotected pyrrole byproducts and/or polymeric tars, suggesting my TIPS group is being cleaved during the reaction. What causes this and how can I prevent it?
Analysis: The Si-N bond is acid-labile. The presence of strong protic or Lewis acids in your reaction is the most likely cause of deprotection.[9] Once deprotected, the highly reactive N-H pyrrole rapidly polymerizes or reacts non-selectively under these conditions.
Solutions:
-
Avoid Strong Protic/Lewis Acids:
-
Nitration: Do not use sulfonitric mixtures (HNO₃/H₂SO₄). Instead, use milder nitrating agents such as acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) at low temperatures.[12]
-
Friedel-Crafts Acylation: Avoid aluminum trichloride (AlCl₃). Milder Lewis acids such as tin(IV) chloride (SnCl₄), zinc triflate (Zn(OTf)₂), or even organocatalysts can be effective while preserving the TIPS group.[5]
-
-
Include a Proton Scavenger: In reactions that may generate acidic byproducts (e.g., HCl from an acyl chloride), consider adding a non-nucleophilic, sterically hindered base (like 2,6-lutidine or diisopropylethylamine) to neutralize the acid in situ.
-
Maintain Anhydrous Conditions: Water can facilitate the hydrolysis of the Si-N bond, especially in the presence of even catalytic amounts of acid. Ensure all glassware is oven- or flame-dried and that all solvents are anhydrous.
Issue 3: Poor Regioselectivity (Mixture of C2 and C3 Isomers)
Q: My reaction is yielding a mixture of the desired 3-substituted product and the 2-substituted isomer. I thought the TIPS group was supposed to prevent this?
Analysis: While highly effective, the steric blockade by the TIPS group is not absolute. This issue can arise from two main sources: incomplete protection of the starting material or the use of a very small, highly reactive electrophile that can penetrate the steric shield.
Solutions:
-
Verify Complete N-Protection: Before starting the electrophilic substitution, confirm the complete conversion of pyrrole to N-TIPS-pyrrole using NMR or GC-MS. Any unreacted N-H pyrrole will preferentially react at the C2 position, contaminating your product.
-
Choose a Bulkier Electrophile: If possible, increase the steric bulk of your electrophile. For example, in a Friedel-Crafts acylation, using a more sterically demanding acyl chloride can enhance C3 selectivity.
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent can influence the effective steric environment. Experiment with less polar solvents which may cause reagent aggregation and increase the effective steric bulk.
-
Temperature: Lower temperatures often lead to higher selectivity by favoring the transition state with the least steric clash (i.e., attack at C3).
-
Data & Reaction Condition Summary
The following table provides recommended starting conditions for various electrophilic substitutions on 1-(triisopropylsilyl)-1H-pyrrole. These should be optimized for specific substrates.
| Reaction Type | Reagent/Electrophile | Catalyst/Conditions | Solvent | Temp (°C) | Primary Challenge(s) |
| Bromination | N-Bromosuccinimide (NBS) (1.05 eq) | N/A | THF | -78 to -40 | Over-reaction (dibromination) |
| Iodination | N-Iodosuccinimide (NIS) (1.05 eq) | N/A | THF | -78 to 0 | Slower reaction rate |
| Nitration | Fuming HNO₃ in Acetic Anhydride | Acetic Anhydride | Ac₂O | -10 to 0 | TIPS group cleavage, over-reaction[9][12] |
| Acylation | Acyl Chloride (RCOCl) | SnCl₄ (1.1 eq) | DCM | -20 to 0 | TIPS group cleavage with strong Lewis acids[10] |
| Vilsmeier-Haack | Vilsmeier Reagent (POCl₃/DMF) | N/A | DMF/DCM | 0 to RT | Potential for deprotection during workup[13][14] |
Visualizing Reaction Pathways and Troubleshooting
To better assist in your experimental design and analysis, we have prepared the following diagrams.
Mechanism of C3-Selective Substitution
This diagram illustrates the preferred pathway for electrophilic attack on N-TIPS pyrrole, highlighting the stabilization of the intermediate.
Caption: C3 vs. C2 attack on N-TIPS pyrrole.
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving common issues encountered during the reaction.
Caption: Decision tree for troubleshooting reactions.
Experimental Protocols
Protocol 1: C3-Bromination of 1-(Triisopropylsilyl)-1H-pyrrole
This protocol provides a reliable method for the selective mono-bromination at the C3 position.
Materials:
-
1-(triisopropylsilyl)-1H-pyrrole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Oven-dried glassware
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Dissolution: Dissolve 1-(triisopropylsilyl)-1H-pyrrole in anhydrous THF (approx. 0.2 M concentration) in the flask under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: In a separate flask, dissolve NBS (1.05 eq) in anhydrous THF. Add this solution to the stirred pyrrole solution dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure 3-bromo-1-(triisopropylsilyl)-1H-pyrrole.
References
- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Halogenation and sulfonation of pyrrole [quimicaorganica.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. echemi.com [echemi.com]
- 8. Electrophilic substitution at position 3 of pyrrole using Cl-TIPS [quimicaorganica.org]
- 9. researchgate.net [researchgate.net]
- 10. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pyrrole nitration [quimicaorganica.org]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. jk-sci.com [jk-sci.com]
Validation & Comparative
comparison of TIPS vs TMS as a protecting group for pyrrole
A-Scientist's-Guide-to-Pyrrole-Protection-TIPS-vs-TMS
A Comparative Analysis of Triisopropylsilyl (TIPS) and Trimethylsilyl (TMS) as N-Protecting Groups for Pyrrole
In the realm of heterocyclic chemistry, the pyrrole nucleus is a fundamental scaffold in countless natural products and pharmaceutical agents. However, its inherent electron-rich nature makes it highly susceptible to polymerization and uncontrolled reactions, particularly under acidic conditions or in the presence of strong electrophiles.[1] This reactivity necessitates the protection of the pyrrole nitrogen (N-H) to modulate its electronic properties and enable selective functionalization of the carbon framework.
Among the arsenal of available protecting groups, silyl ethers, specifically those derived from triisopropylsilyl (TIPS) and trimethylsilyl (TMS) chlorides, have emerged as versatile tools. The choice between these two seemingly similar reagents is far from trivial; it is a critical decision dictated by the downstream reaction pathway, required stability, and desired deprotection strategy. This guide provides a detailed, evidence-based comparison of N-TIPS and N-TMS pyrroles to inform rational experimental design for researchers in organic synthesis and drug development.
The-Core-Dilemma-Kinetic-Lability-vs-Robust-Stability
The fundamental difference between TMS and TIPS lies in the steric bulk surrounding the silicon atom. The three methyl groups of TMS offer minimal steric hindrance, whereas the three bulky isopropyl groups of TIPS create significant steric shielding. This structural variance is the primary determinant of their profoundly different chemical stabilities.
-
N-TMS-Pyrrole: The Kinetically Labile Shield The Trimethylsilyl group is characterized by its high kinetic lability. The Si-N bond in N-TMS-pyrrole is highly susceptible to cleavage by even weak nucleophiles or protic sources, including atmospheric moisture, silica gel chromatography, or alcohols like methanol.[2] This makes TMS an ideal choice for temporary, in situ protection where the pyrrole anion is needed for a subsequent reaction, or when an extremely mild deprotection is required. However, this same lability renders it unsuitable for multi-step syntheses involving aqueous workups, chromatography, or acidic/basic reagents.
-
N-TIPS-Pyrrole: The Thermodynamically Robust Protector In stark contrast, the Triisopropylsilyl group provides substantial steric protection to the silicon atom, hindering the approach of nucleophiles or solvents that would readily cleave a TMS group.[3] N-TIPS-pyrrole is significantly more robust and can withstand a broader range of reaction conditions, including chromatography on silica gel, many organometallic reagents, and mildly acidic or basic aqueous workups.[3][4] This stability makes TIPS the protecting group of choice for complex, multi-step synthetic sequences where the pyrrole nitrogen must remain masked through various transformations.
Head-to-Head-Performance-Comparison
To facilitate a direct comparison, the key performance metrics of each protecting group are summarized below.
| Feature | N-Trimethylsilyl (TMS) | N-Triisopropylsilyl (TIPS) | Rationale & Causality |
| Stability to Chromatography | Low (Often cleaves on silica gel) | High (Stable to standard silica gel) | Steric hindrance from isopropyl groups on TIPS prevents interaction with silica's silanol groups.[3] |
| Stability to Aqueous Acid | Very Low (Cleaved by dilute acids) | Moderate (Stable to mild acids, cleaved by strong acids) | The bulky TIPS group sterically shields the Si-N bond from protonation and subsequent hydrolysis. |
| Stability to Aqueous Base | Low to Moderate | High | The electron-donating isopropyl groups and steric bulk make the silicon less electrophilic and less accessible to hydroxide attack. |
| Stability to Nucleophiles | Very Low (e.g., alcohols, water) | High | Steric congestion around the TIPS-Si atom prevents SN2-type attack by nucleophiles.[5] |
| Ease of Introduction | High (Mild base, low temp) | High (Stronger base, e.g., NaH, LDA) | Both are readily introduced, but the bulkier TIPSCl may require a stronger, non-nucleophilic base to ensure complete deprotonation of pyrrole. |
| Ease of Removal | Very High (MeOH, H₂O, K₂CO₃) | Moderate to Low (Requires specific reagents) | The unhindered TMS group is highly susceptible to cleavage. TIPS requires potent silylophiles like fluoride ions (TBAF, HF) or strong acid.[4][6] |
| Influence on Reactivity | Minimal Steric Influence | Significant Steric Directing Effects | The large TIPS group can block access to the C2/C5 positions, potentially favoring substitution at the C3/C4 positions for very bulky electrophiles.[7] |
Visualizing the Chemical Structures
dot graph "Chemical_Structures" { layout="neato"; node [shape=none, margin=0];
} caption="Structures of N-TMS-Pyrrole and N-TIPS-Pyrrole."
Mechanistic Considerations: Protection and Deprotection
The protection and deprotection mechanisms for silyl groups are fundamental to their application. Understanding these pathways allows for the rational selection of reagents and conditions.
dot digraph "Silylation_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [style="filled", shape="box", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} caption="General mechanism for N-silylation and fluoride-mediated deprotection."
Experimental Protocols
Protocol 1: Synthesis of 1-(trimethylsilyl)-1H-pyrrole (N-TMS-Pyrrole)
-
Rationale: This procedure uses n-butyllithium (n-BuLi) to deprotonate pyrrole, forming the lithium pyrrolide salt. The subsequent reaction with TMSCl is a rapid quench. Anhydrous conditions are critical due to the lability of both n-BuLi and the N-TMS product.
-
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add anhydrous tetrahydrofuran (THF, 100 mL) and cool to 0 °C in an ice bath.
-
Add freshly distilled pyrrole (5.0 g, 74.5 mmol) to the THF.
-
Slowly add n-BuLi (1.6 M in hexanes, 49 mL, 78.2 mmol) dropwise while maintaining the temperature at 0 °C.
-
Stir the resulting solution at 0 °C for 30 minutes.
-
Add trimethylsilyl chloride (9.5 mL, 74.5 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
The reaction is typically used in the next step without purification. If isolation is required, the solvent can be carefully removed under reduced pressure. Due to its instability, characterization should be performed immediately.
-
Protocol 2: Synthesis of 1-(triisopropylsilyl)-1H-pyrrole (N-TIPS-Pyrrole) [8]
-
Rationale: Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate pyrrole. The higher stability of the TIPS group allows for a standard aqueous workup and purification by distillation.
-
Procedure:
-
To a flame-dried, argon-purged three-neck flask equipped with a reflux condenser, add sodium hydride (60% dispersion in mineral oil, 3.28 g, 82.0 mmol) and wash with anhydrous hexanes (3 x 10 mL) to remove the oil.
-
Add anhydrous dimethylformamide (DMF, 120 mL).
-
Add pyrrole (5.0 g, 74.5 mmol) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add triisopropylsilyl chloride (16.0 mL, 74.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (50 mL).
-
Extract the mixture with diethyl ether (3 x 75 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield N-TIPS-pyrrole as a colorless oil.
-
Protocol 3: Deprotection of N-TIPS-Pyrrole
-
Rationale: Tetrabutylammonium fluoride (TBAF) is the most common reagent for cleaving silyl ethers. The fluoride ion has a very high affinity for silicon, forming a strong Si-F bond and facilitating the cleavage of the Si-N bond.
-
Procedure:
-
Dissolve N-TIPS-pyrrole (e.g., 1.0 g, 4.48 mmol) in anhydrous THF (20 mL) in a round-bottom flask.
-
Add a solution of TBAF (1.0 M in THF, 5.4 mL, 5.4 mmol) dropwise at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous NaSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude pyrrole can be purified by column chromatography if necessary.
-
Decision-Making Framework: Choosing the Right Tool for the Job
The selection between TIPS and TMS should be a strategic choice based on the planned synthetic route.
dot digraph "Decision_Framework" { graph [fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} caption="Workflow for selecting between TIPS and TMS protecting groups."
Conclusion
The choice between TIPS and TMS for the N-protection of pyrrole is a classic example of the balance between stability and reactivity in organic synthesis. TMS serves as a fleeting, highly labile protecting group, ideal for short sequences or in situ applications where extremely mild deprotection is paramount. Conversely, TIPS offers robust, dependable protection that endures a wide array of synthetic conditions, making it the workhorse for complex, multi-step syntheses. By understanding the fundamental principles of steric hindrance and chemical stability that differentiate these two reagents, researchers can make informed decisions, avoid undesired side reactions, and ultimately streamline their path to the target molecule.
References
- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 2. reddit.com [reddit.com]
- 3. Silyl Groups - Gelest [technical.gelest.com]
- 4. soc.chim.it [soc.chim.it]
- 5. On the origin of the steric effect - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. scielo.org.mx [scielo.org.mx]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. par.nsf.gov [par.nsf.gov]
The Strategic Advantage of 1-(Triisopropylsilyl)pyrrole in Modern Synthesis: A Comparative Guide
In the intricate world of drug development and complex molecule synthesis, the humble pyrrole ring is a recurring and vital motif.[1][2] Its inherent aromaticity and reactivity, however, present a double-edged sword, often necessitating the use of protecting groups on the nitrogen atom to control reactions and prevent unwanted side products like polymers, especially under acidic conditions.[3] While a variety of N-protecting groups have been developed, 1-(Triisopropylsilyl)pyrrole (TIPS-pyrrole) has emerged as a superior choice in numerous applications, offering a unique combination of steric control, stability, and facile removal. This guide provides an in-depth comparison of TIPS-pyrrole with other common N-protected pyrroles, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Challenge of Pyrrole Functionalization: A Tale of Two Positions
The pyrrole ring possesses two electronically distinct positions for electrophilic substitution: the C2 (α) and C3 (β) positions. Kinetically, electrophilic attack is generally favored at the more electron-rich α-position. However, for the synthesis of many complex natural products and pharmaceutical agents, functionalization at the less accessible β-position is often a key requirement. This regiochemical challenge is where the choice of the N-protecting group becomes paramount.
The directing effect of the N-substituent is a delicate interplay of electronic and steric factors. Electron-withdrawing groups, such as sulfonyl (e.g., tosyl, Ts) and carbamate (e.g., tert-butoxycarbonyl, Boc) moieties, decrease the electron density of the pyrrole ring, which can influence reactivity and regioselectivity.[4][5] Conversely, sterically demanding groups can physically block the α-positions, thereby directing incoming electrophiles to the β-position. It is in this latter category that TIPS-pyrrole truly excels.
This compound: A Master of Steric Hindrance
The bulky triisopropylsilyl (TIPS) group acts as a powerful steric shield, effectively blocking the two α-positions of the pyrrole ring. This steric hindrance dramatically shifts the regioselectivity of a wide range of electrophilic substitution reactions in favor of the β-position.[6] This predictable and high regioselectivity is a significant advantage over less bulky or purely electronically directing groups, which often yield mixtures of isomers that require tedious separation.
Comparative Performance in Key Synthetic Transformations
To illustrate the practical advantages of TIPS-pyrrole, we will compare its performance against other commonly used N-protected pyrroles—namely tert-butoxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), and p-toluenesulfonyl (Ts)—in several fundamental synthetic reactions.
Table 1: Regioselectivity in Electrophilic Substitution Reactions
| Electrophilic Reaction | N-Protecting Group | Major Product | α:β Ratio | Yield (%) | Reference(s) |
| Nitration (HNO₃/Ac₂O) | TIPS | 3-Nitro | Predominantly β | Good | [7] |
| H (unprotected) | 2-Nitro | Predominantly α | Variable | [8] | |
| Vilsmeier-Haack | TIPS | 3-Formyl | Predominantly β | High | |
| H (unprotected) | 2-Formyl | Predominantly α | High | [9] | |
| Friedel-Crafts Acylation | TIPS | 3-Acyl | Predominantly β | High | Inferred from steric effects |
| Ts | 3-Acyl (with AlCl₃) | Good β-selectivity | Good | [10] | |
| Boc | Prone to decomposition | N/A | Low | [11] |
As evidenced in Table 1, the steric bulk of the TIPS group consistently directs electrophiles to the β-position, a feat that is often difficult to achieve with other protecting groups. While electron-withdrawing groups like tosyl can also favor β-acylation under specific conditions, the TIPS group offers a more general and reliable solution across a broader range of electrophilic substitutions.
Diagram 1: Regioselective Lithiation of N-Protected Pyrroles
Caption: Steric hindrance of the TIPS group directs lithiation to the β-position.
Stability in Cross-Coupling Reactions: A Clear Winner
The robustness of the protecting group is another critical factor, particularly in modern cross-coupling reactions that often employ basic conditions and palladium catalysts. The N-Boc group, for instance, is notoriously unstable under many Suzuki-Miyaura coupling conditions, leading to deprotection and the formation of unwanted byproducts.[12][13] In contrast, silyl-based protecting groups like TIPS and SEM exhibit significantly greater stability.
Table 2: Stability of N-Protected Pyrroles in Suzuki-Miyaura Coupling
| N-Protecting Group | Stability | Outcome | Reference(s) |
| TIPS | High | Clean coupling, protecting group intact | Inferred from general stability |
| SEM | High | Clean coupling, protecting group intact | [12][13] |
| Boc | Low | Deprotection and byproduct formation | [12][14] |
| Ts | Moderate | Generally stable, but can be cleaved | [4] |
The superior stability of the TIPS group ensures that the desired cross-coupling occurs without premature loss of the protecting group, leading to cleaner reactions and higher yields of the target molecule.
Experimental Protocols: Putting Theory into Practice
To fully appreciate the utility of TIPS-pyrrole, we provide detailed, step-by-step protocols for its synthesis, a key β-functionalization reaction, and its subsequent deprotection.
Protocol 1: Synthesis of this compound
This protocol describes the straightforward N-silylation of pyrrole.
Materials:
-
Pyrrole
-
Sodium hydride (60% dispersion in mineral oil)
-
Triisopropylsilyl chloride (TIPSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (1.1 eq).
-
Add anhydrous THF to create a slurry.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of pyrrole (1.0 eq) in anhydrous THF.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and slowly add triisopropylsilyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless liquid.
Diagram 2: Workflow for the Synthesis of TIPS-Pyrrole
Caption: Stepwise workflow for the synthesis of this compound.
Protocol 2: Regioselective β-Lithiation and Alkylation of TIPS-Pyrrole
This protocol demonstrates the power of the TIPS group to direct functionalization to the β-position.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the desired electrophile (e.g., methyl iodide, 1.2 eq) dropwise at -78 °C.
-
Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 3-alkylated-1-(triisopropylsilyl)pyrrole.
Protocol 3: Deprotection of this compound
The facile removal of the TIPS group under mild conditions is a key advantage.
Materials:
-
3-Substituted-1-(triisopropylsilyl)pyrrole
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 3-substituted-1-(triisopropylsilyl)pyrrole (1.0 eq) in anhydrous THF.
-
Add TBAF (1.1 eq) at room temperature.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Add water to the reaction mixture and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected 3-substituted pyrrole.[15]
Conclusion: A Strategic Choice for Pyrrole Chemistry
In the landscape of N-protecting groups for pyrroles, this compound stands out as a uniquely powerful tool for achieving challenging β-functionalization. Its pronounced steric bulk provides a reliable and predictable method for directing a wide array of electrophiles to the C3 position, while its robust nature ensures stability under various reaction conditions, including those employed in modern cross-coupling chemistry. The ease of both its introduction and its removal under mild, fluoride-mediated conditions further enhances its synthetic utility. For researchers and drug development professionals seeking to streamline the synthesis of complex pyrrole-containing molecules, the strategic implementation of TIPS-pyrrole offers a clear and compelling advantage, paving the way for more efficient and selective synthetic routes.
References
- 1. Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of silyl protecting groups for directing pyrrole substitution
For researchers, synthetic chemists, and professionals in drug development, the precise functionalization of the pyrrole ring is a recurring challenge and a gateway to novel molecular architectures. The inherent electronic properties of pyrrole dictate a kinetic preference for electrophilic substitution at the C2 (α) position, a result of the superior stabilization of the cationic intermediate through three resonance structures. However, synthetic strategies often demand access to the C3 (β) position, necessitating a method to override this natural inclination.
This guide provides a comprehensive comparative analysis of silyl protecting groups as steric directors for electrophilic substitution on the pyrrole nitrogen. We will delve into the mechanistic underpinnings of this regiochemical control, present supporting experimental data, and provide detailed protocols for the application of this invaluable synthetic tool.
The Challenge of Regioselectivity in Pyrrole Chemistry
The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic attack. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, enhancing the nucleophilicity of the carbon atoms. The stability of the intermediate arenium ion is the determining factor for the position of substitution. Attack at the C2 position allows for the positive charge to be delocalized over three atoms, including the nitrogen, which is more stable than the intermediate formed from C3 attack, which is stabilized by only two resonance structures.
This inherent preference for C2 substitution can be a significant hurdle when the synthetic target requires functionalization at the C3 position. To overcome this, chemists have employed various strategies, with one of the most effective being the introduction of a sterically demanding protecting group on the pyrrole nitrogen.
Silyl Groups as Steric Directors: A Comparative Overview
The introduction of a bulky silyl group on the pyrrole nitrogen can effectively shield the adjacent C2 and C5 positions, thereby directing incoming electrophiles to the less sterically hindered C3 and C4 positions. The effectiveness of this steric blockade is directly proportional to the size of the silyl group. This section compares the directing effects of commonly used silyl groups.
The Triisopropylsilyl (TIPS) Group: The "Gold Standard" for C3-Directing
The triisopropylsilyl (TIPS) group is widely regarded as the most effective silyl protecting group for directing electrophilic substitution to the C3 position of pyrrole. Its substantial steric bulk provides a highly effective shield for the α-positions.
It has been demonstrated that 1-(triisopropylsilyl)pyrrole undergoes highly preferential kinetic electrophilic substitution at the β-position with a variety of electrophiles, including brominating and iodinating agents, nitrating agents, and acylating agents. Subsequent removal of the TIPS group under mild fluoride-mediated conditions affords the corresponding 3-substituted pyrroles in good overall yields.
A direct comparison highlights the efficacy of the TIPS group: while the N-tert-butyldiphenylsilyl derivative of pyrrole reacts with N-bromosuccinimide (NBS) to yield a mixture of bromopyrroles, the N-triisopropylsilyl derivative produces predominantly the 3-bromo derivative.
Other Silyl Groups: A Spectrum of Steric Hindrance
While TIPS is often the go-to choice, other silyl groups can also be employed, offering a spectrum of steric hindrance and stability.
-
tert-Butyldimethylsilyl (TBDMS): The TBDMS group is less sterically demanding than TIPS but can still promote C3-acylation. It has been reported that N-(tert-butyldimethylsilyl)pyrrole can be acylated exclusively at the β-position with acyl chlorides in the presence of aluminum chloride.
-
Triethylsilyl (TES): Being smaller than TBDMS and TIPS, the TES group offers a lower degree of steric shielding and is less effective at directing substitution to the C3 position.
-
Trimethylsilyl (TMS): The TMS group is the smallest of the common silyl protecting groups and offers minimal steric hindrance. Consequently, it is not an effective directing group for C3 substitution.
The directing effect of steric bulk is not limited to silyl groups. Studies on the Vilsmeier-Haack formylation of N-alkylpyrroles have shown a clear trend of increasing C3 selectivity with an increase in the steric bulk of the N-alkyl substituent, providing strong analogous evidence for the role of steric hindrance.
Data-Driven Comparison of Silyl Group Directing Effects
The following table summarizes the regioselectivity of various electrophilic substitution reactions on N-silyl and N-alkyl substituted pyrroles, illustrating the impact of the N-substituent's steric bulk.
| N-Substituent | Electrophile/Reagent | C2 (α) : C3 (β) Ratio | Overall Yield (%) | Reference |
| -H | Vilsmeier-Haack (DMF/POCl₃) | >95 : <5 | - | |
| -CH₃ | Vilsmeier-Haack | α-isomer only | 93 | |
| -CH(CH₃)₂ | Vilsmeier-Haack | 1.9 : 1 | - | |
| -C(CH₃)₃ | Vilsmeier-Haack | 1 : 14 | - | |
| Triisopropylsilyl (TIPS) | NBS | Minor : Major | - | |
| Triisopropylsilyl (TIPS) | Acyl Chlorides | Minor : Major | - | |
| Phenylsulfonyl | t-BuCl / AlCl₃ | 20 : 80 | - |
Note: "Major" and "Minor" are used when specific quantitative data was not provided in the cited literature.
Mechanistic Rationale and Experimental Workflow
The directing effect of bulky N-silyl groups is a classic example of kinetic control governed by sterics. The large silyl group physically obstructs the trajectory of the incoming electrophile towards the C2 and C5 positions, making the transition state for attack at these positions energetically unfavorable. Consequently, the electrophile is funneled towards the more accessible C3 and C4 positions.
Caption: Steric hindrance from a bulky N-substituent (R) raises the energy of the transition state for C2-attack, favoring the C3-substitution pathway.
A generalized experimental workflow for achieving C3-substitution on pyrrole using a silyl directing group involves three key stages: N-protection, electrophilic substitution, and deprotection.
Caption: A typical three-step sequence for the synthesis of 3-substituted pyrroles using an N-silyl directing group.
Experimental Protocols
The following are detailed, step-by-step methodologies for the C3-bromination of pyrrole via N-TIPS protection.
Protocol 1: Synthesis of this compound (TIPS-pyrrole)
Materials:
-
Pyrrole
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Triisopropylsilyl chloride (TIPSCl)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add NaH (1.1 equivalents) and wash with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF to the NaH slurry via the dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and slowly add TIPSCl (1.1 equivalents) via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Protocol 2: C3-Bromination of this compound
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of NBS (1.05 equivalents) in anhydrous THF dropwise to the cooled pyrrole solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 3-bromo-1-(triisopropylsilyl)pyrrole is often used in the next step without further purification.
Protocol 3: Deprotection of 3-Bromo-1-(triisopropylsilyl)pyrrole
Materials:
-
3-Bromo-1-(triisopropylsilyl)pyrrole
-
Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the crude 3-bromo-1-(triisopropylsilyl)pyrrole in THF.
-
Add TBAF (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-bromopyrrole.
Conclusion
The use of bulky silyl protecting groups, particularly the triisopropylsilyl (TIPS) group, is a powerful and reliable strategy for directing electrophilic substitution to the C3 position of the pyrrole ring. This approach overcomes the inherent electronic preference for C2 substitution through steric hindrance, providing synthetic chemists with a valuable tool for accessing a wider range of functionalized pyrrole derivatives. The choice of silyl group allows for a tunable degree of steric directing effect, enabling the selective synthesis of desired isomers. The straightforward protection, substitution, and deprotection sequence makes this methodology highly applicable in the synthesis of complex molecules for pharmaceutical and materials science applications.
A Senior Application Scientist's Guide to NMR Validation of C3 Selectivity in Reactions of 1-(Triisopropylsilyl)pyrrole
For researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrroles, achieving precise regiocontrol is a paramount challenge. The pyrrole nucleus is a cornerstone of numerous pharmaceuticals and natural products, and the specific substitution pattern dictates its biological activity and material properties. While pyrroles typically undergo electrophilic substitution at the C2 (α) position due to the higher stability of the resulting cationic intermediate, strategic manipulation of the nitrogen substituent can elegantly steer reactivity towards the C3 (β) position.[1][2] This guide provides an in-depth comparison and validation of the C3 selectivity imparted by the 1-(Triisopropylsilyl) (TIPS) group in electrophilic reactions of pyrrole, with a focus on definitive validation using Nuclear Magnetic Resonance (NMR) spectroscopy.
The Directing Power of the Triisopropylsilyl Group: A Tale of Steric Hindrance
The use of a bulky N-substituent to sterically encumber the C2 and C5 positions of the pyrrole ring is a well-established strategy to favor electrophilic attack at the less hindered C3 and C4 positions.[3] Among various silyl and other protecting groups, the triisopropylsilyl (TIPS) group has emerged as a particularly effective director for C3 substitution.[4] The three bulky isopropyl groups create a significant steric shield around the α-carbons, effectively blocking the approach of incoming electrophiles.[5] This steric hindrance dramatically decelerates the rate of substitution at the C2 position, making the electronically less favored but sterically accessible C3 position the primary site of reaction.[3]
This controlled reactivity is invaluable for the precise introduction of functional groups, a cornerstone of complex molecule construction.[6] The TIPS group is not only an excellent directing group but can also be readily removed under mild conditions, typically with fluoride ion sources like tetrabutylammonium fluoride (TBAF), to yield the free 3-substituted pyrrole.[3][7]
A Comparative Look: TIPS vs. Other N-Substituents
| N-Substituent | Directing Effect in Electrophilic Substitution | Key Considerations |
| -H | Predominantly C2 substitution.[1][2] | Prone to polymerization under acidic conditions.[1] |
| -Alkyl (e.g., -CH3) | Primarily C2 substitution, though C3 substitution can occur. | N-alkyl groups can be difficult to remove. |
| -Phenylsulfonyl (-SO2Ph) | Can direct to C3, but regioselectivity is highly dependent on the electrophile and Lewis acid used.[5][8] | Electron-withdrawing nature deactivates the pyrrole ring.[4] |
| -Triisopropylsilyl (-TIPS) | Highly selective for C3 substitution due to steric hindrance at C2.[3] | Readily cleaved with fluoride ions.[3] |
Experimental Protocol: Vilsmeier-Haack Formylation of 1-(TIPS)pyrrole
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring. The following protocol describes a representative procedure for the C3-formylation of 1-(TIPS)pyrrole, a reaction known to exhibit high C3 selectivity.
Materials:
-
1-(Triisopropylsilyl)pyrrole (TISP)
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, cool anhydrous DMF (3 equivalents) in anhydrous DCM to 0 °C. Add POCl3 (1.1 equivalents) dropwise via the dropping funnel over 15 minutes, ensuring the temperature remains below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction with 1-(TIPS)pyrrole: Dissolve 1-(TIPS)pyrrole (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous NaHCO3 solution until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde.
NMR Validation: The Unambiguous Proof of C3 Selectivity
NMR spectroscopy is the definitive tool for the structural elucidation of the resulting product and the validation of C3 selectivity.[9] A thorough analysis of 1H, 13C, and, if necessary, 2D NMR spectra (such as NOESY) provides irrefutable evidence of the substitution pattern.
Comparative NMR Data for C2- vs. C3-Formyl-1-(TIPS)pyrrole
| NMR Feature | C3-Formyl-1-(TIPS)pyrrole (Expected) | C2-Formyl-1-(TIPS)pyrrole (Hypothetical) | Rationale for Differentiation |
| 1H NMR (Pyrrole Protons) | Three distinct signals: H2 (doublet of doublets), H4 (doublet of doublets), H5 (triplet). | Two distinct signals: H3, H4, H5 (likely complex multiplets). | The symmetry of the C3-substituted pyrrole results in three unique pyrrole proton environments. The C2-substituted isomer would have a different symmetry and thus a different splitting pattern. |
| 1H NMR (Chemical Shifts) | H2 proton is typically the most downfield of the pyrrole protons due to its proximity to both the nitrogen and the electron-withdrawing formyl group. | The H3 proton would likely be significantly downfield. | The anisotropic effect of the formyl group will have a pronounced effect on the chemical shift of the adjacent proton. |
| 13C NMR (Pyrrole Carbons) | Four distinct signals for the pyrrole carbons. The C3 carbon will be significantly downfield due to the attached formyl group. | Four distinct signals for the pyrrole carbons. The C2 carbon would be the most downfield. | The carbon directly attached to the substituent will experience the largest downfield shift. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | A through-space correlation (cross-peak) would be observed between the formyl proton (-CHO) and the H2 and H4 protons of the pyrrole ring. | A strong NOE would be expected between the formyl proton and the H3 proton. | NOESY provides definitive proof of spatial proximity between protons that are not necessarily coupled through bonds.[10][11][12] |
Detailed NMR Analysis Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent in a clean NMR tube.[9]
-
1H NMR Acquisition: Acquire a standard 1H NMR spectrum. Pay close attention to the integration, chemical shifts, and coupling constants of the aromatic protons.
-
13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum to identify the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH2, and CH3 groups.
-
2D NMR Acquisition (if necessary): If the 1D spectra are ambiguous, acquire a 2D NOESY spectrum to establish through-space correlations. The presence of a cross-peak between the formyl proton and the pyrrole ring protons at C2 and C4 would unequivocally confirm C3 substitution.
Visualizing the Process
Reaction Mechanism
Caption: Vilsmeier-Haack reaction mechanism.
Experimental Workflow
Caption: Experimental and analytical workflow.
NMR Validation Logic
Caption: Logic for NMR-based structure validation.
Conclusion
The triisopropylsilyl group is a powerful and reliable tool for directing electrophilic substitution to the C3 position of the pyrrole ring. This guide provides a framework for understanding the principles behind this selectivity, a practical experimental protocol, and a robust validation strategy using NMR spectroscopy. By carefully analyzing 1H, 13C, and 2D NMR data, researchers can unambiguously confirm the regiochemical outcome of their reactions, ensuring the successful synthesis of desired 3-substituted pyrrole building blocks for applications in drug discovery and materials science.
References
- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. nbinno.com [nbinno.com]
- 7. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 3-Substituted TIPS-Pyrroles
Introduction: The Strategic Value of the TIPS-Pyrrole Scaffold
In the landscape of heterocyclic chemistry, pyrroles are foundational scaffolds for countless natural products, pharmaceuticals, and advanced materials.[1][2] Achieving selective functionalization of the pyrrole ring is paramount, yet notoriously challenging. Electrophilic substitution typically favors the α-positions (C2/C5). However, strategic installation of a sterically demanding protecting group on the pyrrole nitrogen can effectively shield these positions and direct reactivity towards the β-position (C3/C4).[3]
The triisopropylsilyl (TIPS) group is an exemplary choice for this role. Its significant steric bulk not only facilitates this β-substitution but also enhances the solubility of pyrrole intermediates in common organic solvents, simplifying handling and purification.[2] This guide provides a comprehensive comparison of the essential spectroscopic techniques—NMR, Mass Spectrometry, and Infrared Spectroscopy—used to unambiguously confirm the structure of 3-substituted-1-TIPS-pyrroles, providing field-proven insights into data interpretation and experimental design for researchers in organic synthesis and drug development.
Logical Workflow for Structural Elucidation
The confirmation of a target 3-substituted TIPS-pyrrole is a multi-faceted process. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle. A logical workflow ensures that all aspects of the molecule, from the core pyrrole ring to the specific 3-substituent and the bulky TIPS group, are validated.
Figure 1: Recommended workflow for the synthesis and spectroscopic confirmation of 3-substituted TIPS-pyrroles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. For 3-substituted TIPS-pyrroles, both ¹H and ¹³C NMR are indispensable.
Expertise in Action: Interpreting ¹H NMR Spectra
The ¹H NMR spectrum provides a direct view of the proton environment. The bulky TIPS group imposes a specific electronic and steric influence that, combined with the C3-substituent, gives rise to a predictable pattern.
-
TIPS Group Signature: The triisopropylsilyl group presents two distinct signals:
-
A septet (or multiplet) for the three Si-CH protons, typically found around 1.4-1.6 ppm .
-
A doublet for the 18 methyl protons (Si-CH(C H₃)₂), usually located further upfield around 1.0-1.2 ppm . The sheer integration value (18H) of this signal is a hallmark of the TIPS group's presence.
-
-
Pyrrole Ring Protons: The substitution at C3 simplifies the pyrrole proton signals into a characteristic three-proton system. For a generic 3-substituted-1-TIPS-pyrrole:
-
H2: This proton, adjacent to the nitrogen and the C3 substituent, is typically the most deshielded of the ring protons, appearing as a triplet or doublet of doublets around 6.6-6.8 ppm .
-
H5: This proton is at the other α-position and usually appears as a triplet or doublet of doublets around 6.5-6.7 ppm .
-
H4: Flanked by two other protons, this β-proton appears as a triplet or doublet of doublets, typically the most upfield of the ring protons, around 6.1-6.3 ppm .
-
The precise chemical shifts and coupling constants are highly dependent on the electronic nature of the C3 substituent. Electron-withdrawing groups will shift pyrrole protons downfield, while electron-donating groups will cause an upfield shift.
Table 1: Representative ¹H NMR Data for 3-Bromo-1-(triisopropylsilyl)-1H-pyrrole
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyrrole H2 | ~6.65 | t | Coupling to H4 and H5. |
| Pyrrole H5 | ~6.60 | t | Coupling to H2 and H4. |
| Pyrrole H4 | ~6.15 | t | Coupling to H2 and H5. |
| TIPS CH | ~1.50 | septet | Methine protons of the isopropyl groups. |
| TIPS CH₃ | ~1.10 | d | Methyl protons of the isopropyl groups. |
Note: Data are approximate and can vary based on solvent and instrument frequency. Specific spectral data can be found in resources like ChemicalBook.[4]
Expertise in Action: Interpreting ¹³C NMR Spectra
¹³C NMR spectroscopy complements the proton data by defining the carbon skeleton.
-
TIPS Group Signature:
-
Si-CH: ~18-20 ppm
-
Si-CH-CH₃: ~11-13 ppm
-
-
Pyrrole Ring Carbons: The chemical shifts of the pyrrole carbons are highly informative.
-
C2 & C5: The α-carbons typically resonate between 120-125 ppm .
-
C4: The β-carbon adjacent to the substituent resonates around 110-115 ppm .
-
C3: The carbon bearing the substituent shows the most significant shift variation. For example, in 3-bromo-1-TIPS-pyrrole, this signal is found significantly upfield around 95-100 ppm due to the heavy atom effect of bromine.
-
Two-dimensional NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) are invaluable for definitively assigning each proton and carbon signal, providing a self-validating dataset that confirms the precise connectivity of the molecule.[5]
Mass Spectrometry (MS): The Verdict on Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural clues from its fragmentation pattern.[6]
Trustworthiness by Design: The Molecular Ion and Isotopic Patterns
For a 3-substituted TIPS-pyrrole, identifying the correct molecular ion peak (M⁺) is the first step.
-
Molecular Weight: The calculated exact mass should be matched with high-resolution mass spectrometry (HRMS) data to confirm the elemental composition.[7] For example, 3-bromo-1-(triisopropylsilyl)pyrrole has a molecular formula of C₁₃H₂₄BrNSi and a monoisotopic mass of approximately 301.086 g/mol .[8]
-
Isotopic Pattern: If the substituent is a halogen like bromine or chlorine, the characteristic isotopic pattern is a dead giveaway. For bromine, you will see two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺) due to the natural abundance of ⁷⁹Br and ⁸¹Br.
Expertise in Action: Decoding the Fragmentation
The fragmentation pattern provides a fingerprint that confirms the presence of key structural motifs, particularly the TIPS group.[9] The energetically unstable molecular ion will break apart in predictable ways.[1]
-
Loss of Isopropyl Group: The most common and characteristic fragmentation pathway for TIPS-protected compounds is the loss of an isopropyl radical (•CH(CH₃)₂), which has a mass of 43 Da. This results in a prominent peak at [M-43]⁺ . This is often the base peak in the spectrum.
-
Other Fragmentations: Further fragmentation can occur, including the loss of propene (CH₃-CH=CH₂) from the [M-43]⁺ ion or cleavage of the Si-N bond.
Figure 2: Key MS Fragmentation of 3-Substituted TIPS-Pyrrole. The loss of an isopropyl group ([M-43]⁺) is a highly characteristic fragmentation pathway.
Infrared (IR) Spectroscopy: A Quick Check for Key Functional Groups
While less detailed than NMR or MS, IR spectroscopy is a rapid and powerful tool for confirming the presence or absence of key functional groups, serving as a crucial quality control check.[10]
Expertise in Action: Interpreting the IR Spectrum
For a successfully synthesized 3-substituted-1-TIPS-pyrrole, the IR spectrum should display specific absorptions and, just as importantly, lack others.
-
Key Peaks to Observe:
-
~3100 cm⁻¹: Aromatic C-H stretching from the pyrrole ring.
-
~2850-2950 cm⁻¹: Aliphatic C-H stretching from the bulky TIPS group.
-
~1450-1550 cm⁻¹: C=C and C-N stretching vibrations characteristic of the pyrrole ring.[11]
-
~1000-1100 cm⁻¹: Si-C bond vibrations.
-
-
The All-Important Absence: The most critical diagnostic feature is the complete absence of a broad N-H stretching band typically seen for unprotected pyrroles around 3400 cm⁻¹ .[12][13] Its absence is strong evidence that the nitrogen has been successfully protected with the TIPS group.
Table 2: Key IR Absorption Ranges for Structural Confirmation
| Wavenumber (cm⁻¹) | Vibration Type | Structural Implication |
| ~3400 | N-H Stretch | ABSENCE confirms N-protection. |
| ~3100 | Aromatic C-H Stretch | Confirms presence of pyrrole ring. |
| ~2850-2950 | Aliphatic C-H Stretch | Confirms presence of TIPS group. |
| ~1450-1550 | C=C / C-N Stretch | Pyrrole ring fingerprint region. |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified 3-substituted TIPS-pyrrole and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
If necessary, perform 2D experiments (COSY, HSQC) using standard instrument parameters to resolve any signal overlap and confirm assignments.
-
Protocol 2: Mass Spectrometry Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Ionization: Introduce the sample into the mass spectrometer.
-
For ESI-MS (Electrospray Ionization): Infuse the solution directly or via LC inlet. This is a soft ionization technique useful for getting a clear molecular ion peak.
-
For EI-MS (Electron Ionization): Introduce the sample via a direct insertion probe or GC inlet. This is a higher-energy technique that provides rich fragmentation data.
-
-
Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
Protocol 3: IR Spectroscopy Sample Preparation and Analysis
-
Sample Preparation (Neat Liquid): If the compound is an oil, place a single drop between two NaCl or KBr salt plates.
-
Sample Preparation (Solid): If the compound is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Process the data to obtain a transmittance or absorbance spectrum and identify the key vibrational bands as outlined in Table 2.
Conclusion
The structural confirmation of 3-substituted TIPS-pyrroles relies on a synergistic application of core spectroscopic techniques. ¹H and ¹³C NMR define the precise molecular connectivity, Mass Spectrometry validates the molecular weight and reveals characteristic silyl fragmentation, and IR Spectroscopy provides a rapid confirmation of successful N-protection. By understanding the expected spectral signatures and following robust experimental protocols, researchers can confidently verify their synthetic outcomes, paving the way for the successful application of these valuable heterocyclic building blocks in drug discovery and materials science.
References
- 1. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. 3-BROMO-1-(TRIISOPROPYLSILYL)PYRROLE(87630-36-2) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. echemi.com [echemi.com]
- 8. 3-Bromo-1-(triisopropylsilyl)pyrrole | C13H24BrNSi | CID 2763302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. IR spectroscopy of α- and β-protonated pyrrole via argon complex photodissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrrole [webbook.nist.gov]
A Guide to the Strategic Selection of Nitrogen Protecting Groups for the Synthesis of 3-Substituted Pyrroles
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science. The strategic functionalization of this heterocycle, particularly at the C3 position, is pivotal for the development of novel therapeutics and advanced materials. However, the inherent reactivity of the pyrrole ring often leads to a lack of regioselectivity in electrophilic substitution reactions, with a general preference for the C2 position. The judicious choice of a nitrogen protecting group is therefore paramount to steer the reaction towards the desired C3-substituted product. This guide provides a comparative analysis of commonly employed N-protecting groups, with a focus on their influence on the yield and regioselectivity of C3-substitution reactions, supported by experimental data and mechanistic insights.
The Dichotomy of Pyrrole's Reactivity: A Directing Group Dilemma
The pyrrole nitrogen's lone pair of electrons is delocalized into the aromatic system, rendering the ring electron-rich and highly susceptible to electrophilic attack. While this inherent reactivity is advantageous, it presents a significant challenge for regiocontrol. Without a directing group on the nitrogen, electrophilic substitution predominantly occurs at the C2 and C5 positions due to the greater stabilization of the cationic intermediate. To achieve C3-substitution, a protecting group must be installed on the nitrogen atom to modulate the electronic and steric properties of the pyrrole ring.
Comparative Analysis of Protecting Groups in C3-Acylation
A classic and highly valuable transformation is the Friedel-Crafts acylation, which introduces a carbonyl moiety onto the pyrrole ring. The choice of N-protecting group in this reaction dramatically influences the regiochemical outcome. Here, we compare the performance of electron-withdrawing sulfonyl and alkoxycarbonyl protecting groups.
The Sulfonyl Group: A Reliable Director for C3-Acylation
Electron-withdrawing sulfonyl groups, such as tosyl (Ts) and phenylsulfonyl, have proven to be effective in directing acylation to the C3 position.[1][2] This directing effect is attributed to a combination of steric hindrance at the C2/C5 positions and electronic deactivation of the ring, which favors attack at the less deactivated C3/C4 positions.
A study by Kakushima et al. demonstrated that the choice of Lewis acid is critical in controlling the regioselectivity of the acylation of 1-(phenylsulfonyl)pyrrole.[1] Using aluminum chloride (AlCl₃), a strong Lewis acid, the reaction exclusively yields the 3-acyl derivative. In contrast, employing the milder boron trifluoride etherate (BF₃·OEt₂) leads to the preferential formation of the 2-acyl product.[2] This highlights the nuanced interplay between the protecting group and reaction conditions.
More recent work by Hann et al. further solidified the role of sulfonyl groups in directing C3-acylation.[3][4] When N-tosylpyrrole was subjected to acylation with isobutyric acid using trifluoromethanesulfonic anhydride (Tf₂O) as an activator, the 3-acylated product was obtained in a good yield.[3][4]
The Alkoxycarbonyl Group: A Surprising Shift to C2-Acylation
In contrast to sulfonyl protecting groups, N-alkoxycarbonyl groups such as tert-butyloxycarbonyl (Boc) and 2,2,2-trichloroethoxycarbonyl (Troc) have been shown to direct acylation to the C2 position under similar conditions.[3][4][5] The study by Hann et al. provides a direct comparison where N-Troc-pyrrole, under the same acylation conditions that yielded the 3-substituted product with N-tosylpyrrole, exclusively gave the 2-acylated product in high yield.[3][4]
This stark difference in regioselectivity is attributed to the electronic nature of the protecting groups. A computational study suggests that the nitrogen atom in an N-alkoxycarbonyl pyrrole is more electron-deficient compared to its N-sulfonyl counterpart, which may influence the preferred site of electrophilic attack.[3]
Table 1: Comparative Yields of Pyrrole Acylation with Different N-Protecting Groups
| N-Protecting Group | Acylating Agent (Acid) | Activator/Lewis Acid | Product Regioisomer | Yield (%) | Reference |
| Tosyl (Ts) | Isobutyric Acid | Tf₂O | 3-Acyl | 76 | [3] |
| Troc | Isobutyric Acid | Tf₂O | 2-Acyl | 81 | [3] |
| Phenylsulfonyl | Acetyl Chloride | AlCl₃ | 3-Acyl | 95 | [1] |
| Phenylsulfonyl | Acetyl Chloride | BF₃·OEt₂ | 2-Acyl | 80 | [1] |
Mechanistic Rationale and Experimental Design
The choice of protecting group dictates the regiochemical outcome of the acylation reaction. The following diagrams illustrate the divergent pathways.
Caption: Divergent acylation pathways based on the N-protecting group.
The sulfonyl group's steric bulk and electronic effect favor the formation of the C3-acylated intermediate. Conversely, the electronic properties of the alkoxycarbonyl group appear to favor the formation of the C2-acylated intermediate.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key acylation reactions discussed.
Protocol 1: 3-Acylation of N-Tosylpyrrole
This protocol is adapted from Hann et al.[3]
-
To a nitrogen-purged flask containing N-tosylpyrrole (1 equiv) and isobutyric acid (1 equiv) in dry dichloromethane (c = 0.44 M), add trifluoromethanesulfonic anhydride (10 equiv) dropwise at 0 °C.
-
Stir the reaction without further cooling and monitor its completion by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M Na₂CO₃ (aq).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (x2).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the 3-acyl-N-tosylpyrrole.
Protocol 2: 2-Acylation of N-Troc-pyrrole
This protocol is also adapted from Hann et al.[3]
-
Follow the same procedure as in Protocol 1, substituting N-tosylpyrrole with N-Troc-pyrrole.
-
The reaction workup and purification are identical, yielding the 2-acyl-N-Troc-pyrrole.
Protocol 3: Deprotection of N-Tosylpyrrole
This protocol is adapted from Hann et al.[3]
-
To a solution of the N-tosyl pyrrole product in a 9:1 mixture of MeOH/H₂O (0.81 M), add crushed NaOH pellets (3 equiv).
-
Stir the mixture overnight at ambient temperature.
-
Add ethyl acetate, separate the phases, and extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over MgSO₄, and filter.
-
Evaporate the filtrate to dryness to obtain the deprotected acylpyrrole.
Conclusion and Future Outlook
The selective synthesis of 3-substituted pyrroles is a critical endeavor in synthetic chemistry. This guide demonstrates that the choice of the nitrogen protecting group is a key determinant of the regiochemical outcome of electrophilic substitution reactions. While sulfonyl protecting groups are reliable for directing acylation to the C3 position, particularly with strong Lewis acids, alkoxycarbonyl groups favor C2-acylation under similar conditions.
This understanding allows researchers to strategically select the appropriate protecting group to achieve their desired substitution pattern. Further research into novel protecting groups and a deeper computational analysis of the transition states involved will continue to refine our ability to predictably functionalize the pyrrole ring, opening new avenues for the synthesis of complex molecules with valuable biological and material properties.
References
- 1. datapdf.com [datapdf.com]
- 2. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy [organic-chemistry.org]
A Senior Application Scientist's Guide to the NMR Characterization of 3-Bromo-1-(triisopropylsilyl)pyrrole: A Comparative Analysis
For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of heterocyclic intermediates is paramount. Pyrrole, a fundamental scaffold in numerous natural products and pharmaceuticals, often requires the use of protecting groups to control reactivity and achieve regioselectivity in its functionalization. The triisopropylsilyl (TIPS) group is a particularly valuable tool in this regard, offering significant steric bulk that can direct substitution patterns. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of a key intermediate, 3-bromo-1-(triisopropylsilyl)pyrrole. We will present detailed experimental data, compare its spectral features with related silyl-protected pyrroles, and offer insights into the interpretation of this data, thereby providing a comprehensive resource for scientists working in this field.
The Strategic Role of the Triisopropylsilyl (TIPS) Protecting Group in Pyrrole Chemistry
The direct electrophilic substitution of pyrrole typically occurs at the C2 position due to the greater stabilization of the cationic intermediate. However, the introduction of a sterically demanding protecting group on the pyrrole nitrogen can effectively block the C2 and C5 positions, thereby directing electrophiles to the C3 position. The triisopropylsilyl (TIPS) group, with its three bulky isopropyl substituents, serves this purpose admirably. This steric hindrance is the key principle behind the regioselective synthesis of 3-substituted pyrroles, a critical strategy in the construction of complex molecular architectures.
NMR spectroscopy is the cornerstone of structural verification for these silyl-protected pyrroles. The chemical shifts and coupling constants of the pyrrole ring protons and carbons are exquisitely sensitive to the electronic and steric environment, providing a detailed fingerprint of the molecule's constitution.
Experimental Protocol: Acquiring High-Quality NMR Data
Reproducible and high-quality NMR data is the foundation of accurate structural assignment. The following protocol outlines the steps for the preparation and analysis of a sample of 3-bromo-1-(triisopropylsilyl)pyrrole.
Sample Preparation:
-
Dissolution: Accurately weigh approximately 10-20 mg of 3-bromo-1-(triisopropylsilyl)pyrrole and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for a wide range of organic compounds and its well-characterized residual solvent peak.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm for both ¹H and ¹³C NMR spectra.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.
-
Degassing (Optional but Recommended): For long-term experiments or to remove dissolved oxygen which can affect relaxation times and lead to broader lines, the sample can be degassed using several freeze-pump-thaw cycles.
NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, particularly for resolving the coupling patterns of the pyrrole ring protons.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton resonances (e.g., 0-10 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is a reasonable starting point.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.
-
Spectral Width: A wider spectral width is necessary for ¹³C NMR (e.g., 0-160 ppm).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.
-
Characterization of 3-Bromo-1-(triisopropylsilyl)pyrrole: A Detailed NMR Analysis
The ¹H and ¹³C NMR spectra of 3-bromo-1-(triisopropylsilyl)pyrrole in CDCl₃ provide a clear and unambiguous confirmation of its structure. The data presented below is based on values reported in the literature, notably by Bray and coworkers in the Journal of Organic Chemistry.[1]
Table 1: ¹H and ¹³C NMR Data for 3-Bromo-1-(triisopropylsilyl)pyrrole in CDCl₃
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| H-2 | 6.74 | t | 2.0 | 124.3 |
| H-4 | 6.20 | dd | 2.0, 3.0 | 112.5 |
| H-5 | 6.70 | t | 3.0 | 120.9 |
| C-3 | - | - | - | 96.0 |
| CH (TIPS) | 1.45 | septet | 7.5 | 12.0 |
| CH₃ (TIPS) | 1.09 | d | 7.5 | 18.0 |
Interpretation and Rationale:
-
¹H NMR Spectrum:
-
The three distinct signals in the aromatic region (6.0-7.0 ppm) correspond to the three protons on the pyrrole ring.
-
The signal at 6.74 ppm (H-2) appears as a triplet with a coupling constant of 2.0 Hz. This is due to coupling with both H-4 and the distant H-5 proton.
-
The proton at 6.20 ppm (H-4) is a doublet of doublets, coupling to both H-2 (J = 2.0 Hz) and H-5 (J = 3.0 Hz).
-
The proton at 6.70 ppm (H-5) appears as a triplet with a coupling constant of 3.0 Hz, arising from its coupling to H-4 and the long-range coupling to H-2.
-
The signals for the TIPS group are characteristic: a septet at 1.45 ppm for the three methine (CH) protons and a doublet at 1.09 ppm for the eighteen methyl (CH₃) protons, with a coupling constant of 7.5 Hz.
-
-
¹³C NMR Spectrum:
-
The four signals in the aromatic region correspond to the four carbons of the pyrrole ring.
-
The carbon bearing the bromine atom, C-3 , is significantly shielded and appears at approximately 96.0 ppm . This is a characteristic effect of a heavy halogen substituent.
-
The other pyrrole carbons, C-2, C-4, and C-5 , resonate at 124.3, 112.5, and 120.9 ppm, respectively.
-
The TIPS group carbons are observed at 12.0 ppm (CH) and 18.0 ppm (CH₃).
-
A Comparative Analysis with Alternative Silyl-Protected Pyrroles
To fully appreciate the spectroscopic signatures of 3-bromo-1-(triisopropylsilyl)pyrrole, it is instructive to compare its NMR data with that of the parent compound and other brominated derivatives. This comparison highlights the electronic effects of the bromine substituent on the chemical shifts of the pyrrole ring.
Table 2: Comparative ¹H and ¹³C NMR Data for Various Silyl-Protected Pyrroles in CDCl₃
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1-(Triisopropylsilyl)pyrrole | H-2, H-5 | 6.79 | 122.5 |
| H-3, H-4 | 6.31 | 111.4 | |
| 3-Bromo-1-(TIPS)pyrrole | H-2 | 6.74 | 124.3 |
| H-4 | 6.20 | 112.5 | |
| H-5 | 6.70 | 120.9 | |
| C-3 | - | 96.0 | |
| 2-Bromo-1-(TIPS)pyrrole | H-3 | 6.28 | 112.2 |
| H-4 | 6.19 | 110.8 | |
| H-5 | 6.78 | 122.1 | |
| C-2 | - | 111.3 | |
| 3,4-Dibromo-1-(TIPS)pyrrole | H-2, H-5 | 6.81 | 123.8 |
| C-3, C-4 | - | 100.1 | |
| 1-(tert-Butyldimethylsilyl)-3-bromopyrrole | H-2 | 6.69 | 123.0 |
| H-4 | 6.15 | 111.9 | |
| H-5 | 6.64 | 119.8 | |
| C-3 | - | 96.2 |
Key Observations and Insights:
-
Effect of Bromine at C-3: The introduction of a bromine atom at the C-3 position causes a downfield shift of the H-2 proton (6.74 ppm vs. 6.79 ppm in the parent compound) and an upfield shift of the H-4 proton (6.20 ppm vs. 6.31 ppm). This is consistent with the electron-withdrawing inductive effect and the anisotropic effect of the bromine atom. The most dramatic effect is on the ¹³C chemical shift of the carbon directly attached to bromine (C-3), which is shielded by approximately 15 ppm compared to the corresponding carbon in the unsubstituted pyrrole.
-
Comparison with 2-Bromo-1-(TIPS)pyrrole: In the 2-bromo isomer, the bromine atom exerts its influence on the adjacent protons H-3 and H-5. The C-2 carbon bearing the bromine is also significantly shielded.
-
Effect of Dibromination: In 3,4-dibromo-1-(TIPS)pyrrole, the two remaining protons at C-2 and C-5 are shifted downfield due to the cumulative electron-withdrawing effect of the two bromine atoms. The brominated carbons (C-3 and C-4) show a significant upfield shift.
-
Comparison of TIPS vs. TBS Protecting Groups: A comparison between 3-bromo-1-(TIPS)pyrrole and 1-(tert-butyldimethylsilyl)-3-bromopyrrole reveals subtle differences in the chemical shifts of the pyrrole ring protons. These minor variations can be attributed to the different steric and electronic profiles of the TIPS and TBS groups.
Logical Workflow for Structural Elucidation
The process of characterizing a substituted silyl-protected pyrrole using NMR follows a logical workflow. This can be visualized as a decision-making process based on the acquired spectral data.
Caption: A flowchart illustrating the systematic workflow for the structural elucidation of substituted silyl-protected pyrroles using NMR spectroscopy.
Conclusion
The comprehensive NMR characterization of 3-bromo-1-(triisopropylsilyl)pyrrole, when placed in the context of related silyl-protected pyrroles, provides a powerful illustration of the interplay between protecting groups, substituents, and spectroscopic properties. The bulky TIPS group not only facilitates the regioselective synthesis of 3-bromopyrrole but also imparts characteristic signals in the NMR spectrum that are readily identifiable. By understanding the trends in chemical shifts and coupling constants, researchers can confidently assign the structure of this and other related heterocyclic intermediates, a critical step in the advancement of synthetic organic chemistry and drug discovery.
References
A Senior Application Scientist's Guide to Regiochemical Control: Evaluating the Triisopropylsilyl (TIPS) Group on the Pyrrole Nucleus
For researchers engaged in the synthesis of novel therapeutics and functional materials, the pyrrole scaffold is a cornerstone. However, its inherent electronic properties present a persistent challenge: the high reactivity of the α-positions (C2, C5) often leads to undesired substitution patterns and polymerization, complicating the synthesis of precisely functionalized molecules. This guide provides an in-depth evaluation of the triisopropylsilyl (TIPS) group as a powerful tool for overcoming this challenge, comparing its performance against other common strategies and providing validated experimental protocols for its application.
The Fundamental Challenge: Inherent α-Selectivity of Pyrrole
The pyrrole ring is an electron-rich aromatic system. In electrophilic aromatic substitution, the reaction proceeds via a cationic intermediate (a σ-complex). Attack at the α-position (C2) allows for the positive charge to be delocalized over three atoms, including the nitrogen, resulting in a more stable intermediate compared to attack at the β-position (C3), which only allows for delocalization over two carbon atoms.[1][2][3][4] Consequently, electrophilic reactions on an unprotected pyrrole nucleus overwhelmingly favor substitution at the C2 position.[1][2][3][4] This inherent selectivity necessitates strategic intervention to access the less-favored, yet often synthetically crucial, β-substituted isomers.
The TIPS Group: A Steric Gatekeeper for β-Functionalization
A highly effective strategy to redirect reactivity is the installation of a removable directing group on the pyrrole nitrogen. The triisopropylsilyl (TIPS) group stands out due to its significant steric bulk. By occupying the space above the pyrrole ring, its three isopropyl substituents effectively function as steric gatekeepers, physically blocking access to the adjacent α-positions (C2 and C5).[5][6] This steric hindrance forces incoming electrophiles to attack the more accessible β-positions (C3 or C4), dramatically shifting the regiochemical outcome of the reaction.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Triisopropylsilyl)pyrrole
As a Senior Application Scientist, my primary objective is to empower fellow researchers not only with innovative applications for our products but also with the critical knowledge to manage their lifecycle safely and responsibly. 1-(Triisopropylsilyl)pyrrole (TIPS-pyrrole) is an invaluable reagent in modern organic synthesis, prized for its role as a sterically hindered protecting group and as a precursor for complex heterocyclic structures. However, its unique chemical properties, particularly its reactivity with water, necessitate a rigorous and well-understood disposal protocol.
This guide moves beyond generic safety data sheet recommendations to provide a detailed, logic-driven framework for the proper disposal of TIPS-pyrrole. We will explore the chemical rationale behind these procedures, ensuring that every step is a self-validating component of a safe and compliant laboratory workflow.
Part 1: Core Hazard Assessment & Chemical Profile
Understanding the inherent chemical nature of TIPS-pyrrole is the foundation of its safe management. The molecule's key feature is the silicon-nitrogen (Si-N) bond, which is susceptible to cleavage via hydrolysis.[1] This reactivity is the central consideration in its disposal pathway.
Key Hazards:
-
Acute Toxicity: The compound is classified as harmful if swallowed or inhaled.[2][3]
-
Moisture Sensitivity: Reacts slowly with water or moisture.[1] This hydrolysis reaction breaks the compound down into triisopropylsilanol and pyrrole, both of which are hazardous in their own right.
-
Combustibility: It is a combustible liquid with a high flash point, meaning it does not ignite easily at ambient temperatures but will burn if heated.[4]
-
Environmental Hazard: It is classified with a Water Hazard Class of 3 (WGK 3), indicating it is severely hazardous to water and must not be allowed to enter drains or the environment.[4]
Quantitative Data Summary:
| Property | Value | Source(s) |
| CAS Number | 87630-35-1 | [5] |
| Molecular Formula | C₁₃H₂₅NSi | |
| Molecular Weight | 223.43 g/mol | [6] |
| Appearance | Colorless to yellow/brown liquid | [7][8] |
| Density | 0.904 g/mL at 25 °C | [4] |
| Flash Point | 107 °C (224.6 °F) - closed cup | [4] |
| Boiling Point | 78 °C at 0.4 mmHg | [4] |
| Water Solubility | Not miscible | [1][9] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [1] |
Part 2: Immediate Safety & Operational Controls
Before handling or disposing of TIPS-pyrrole, the following controls are mandatory to mitigate exposure risks.
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles and, if there is a splash risk, a face shield.[7]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes.[10]
-
Respiratory Protection: All handling and disposal operations must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[7][10]
-
-
Engineering Controls:
-
A properly functioning chemical fume hood is essential.
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[7]
-
-
Accidental Spill Response:
-
Evacuate the immediate area and ensure adequate ventilation (fume hood).
-
Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.
-
Properly label the waste container and manage it according to the primary disposal protocol outlined below.
-
Part 3: Disposal Workflow and Step-by-Step Protocols
The appropriate disposal path for this compound depends on whether you are managing bulk waste from a reaction or small, residual quantities from empty containers. The following diagram outlines the decision-making process.
Caption: Disposal decision workflow for this compound.
Protocol 1: Preferred Method — Collection for Licensed Incineration (Bulk Quantities)
This is the most secure and compliant method for disposing of any significant quantity of TIPS-pyrrole waste, including reaction residues and contaminated solvents. The ultimate destruction via high-temperature incineration ensures complete conversion to relatively benign products (CO₂, H₂O, SiO₂, and NOx).[11]
Methodology:
-
Container Selection: Designate a clean, dry, chemically compatible waste container. A glass bottle with a screw cap is ideal. Ensure the container is free from contaminants, especially water, strong acids, or oxidizers.
-
Waste Segregation: Collect only TIPS-pyrrole and compatible solvent waste (e.g., rinses with aprotic solvents like THF, hexanes, or ethyl acetate) in this container. Do not mix with other waste streams.
-
Labeling: Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound" . Affix appropriate hazard pictograms (e.g., exclamation mark for irritant/acute toxicity).
-
Secure Storage: Keep the waste container tightly closed when not in use.[7] Store it in a designated satellite accumulation area that is cool, dry, and well-ventilated, preferably within secondary containment.
-
Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Specify that the waste is an organosilicon compound destined for incineration.
Protocol 2: Pre-treatment of Small Residual Quantities (Advanced Users)
This protocol is intended only for the decontamination of emptied containers or glassware containing trace amounts of TIPS-pyrrole. It is not a method for bulk waste disposal. The procedure utilizes controlled hydrolysis to cleave the Si-N bond, but the resulting products remain hazardous and must be collected.
Causality: The goal here is to transform a water-immiscible, moisture-sensitive residue into a water-miscible solution that can be managed as aqueous waste. By slowly adding a solvent rinse of the compound to a large volume of water, the hydrolysis reaction is controlled, minimizing any potential for uncontrolled reaction or aerosol generation.
Methodology:
-
Solvent Rinse: In a chemical fume hood, rinse the emptied container or glassware three times with a small amount of a water-miscible organic solvent, such as acetone or isopropanol. This dissolves the residual TIPS-pyrrole.
-
Collect Rinsate: Combine the rinses into a single, clean beaker. This solution is your "rinsate."
-
Prepare Hydrolysis Bath: In a separate, larger beaker, place a volume of cold water that is at least 10 times the volume of your rinsate. Add a stir bar and begin gentle stirring.
-
Controlled Hydrolysis: Using a pipette or dropping funnel, add the rinsate dropwise to the center of the vortex in the stirring water. The slow addition to a large excess of water ensures efficient and controlled hydrolysis.
-
Collect Aqueous Waste: The resulting aqueous mixture now contains pyrrole, triisopropylsilanol, and the rinse solvent. This entire volume must be collected as hazardous waste.
-
Labeling and Disposal: Transfer the aqueous solution to a new, designated hazardous waste container. Label it clearly as: "Hazardous Aqueous Waste: Contains Pyrrole and Triisopropylsilanol" . Manage this container for professional disposal as described in Protocol 1.
Conclusion: Prioritizing Safety and Compliance
The management of reactive chemical waste like this compound is a cornerstone of a responsible research program. While understanding the underlying chemistry of its degradation is valuable, the procedural mandate is clear: all quantities of this compound and its immediate reaction byproducts must be managed as hazardous waste. The preferred and most robust disposal route is collection and subsequent high-temperature incineration by a licensed professional contractor. This ensures not only the safety of laboratory personnel but also unwavering compliance with environmental regulations.
References
- 1. 87630-35-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 1-(三异丙基硅基)吡咯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. This compound 95 87630-35-1 [sigmaaldrich.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. This compound, 95% | Fisher Scientific [fishersci.ca]
- 10. topwinchemical.com [topwinchemical.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
